Questiomycin A
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-aminophenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJXPXHQENRCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172691 | |
| Record name | 3-Aminophenoxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1916-59-2 | |
| Record name | 2-Aminophenoxazin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1916-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminophenoxazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Questiomycin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminophenoxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3H-phenoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Questiomycin A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4CM69VF7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Questiomycin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Origin of Questiomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Questiomycin A, a member of the phenoxazinone class of antibiotics, is a naturally occurring bioactive compound with a rich history of scientific interest. First isolated in 1960, this molecule has been identified from a diverse range of microorganisms, including species of Streptomyces, Penicillium, and Pseudomonas. Its biosynthesis is intricately linked to the phenazine metabolic pathway, originating from the primary metabolite chorismic acid. This compound exhibits a spectrum of biological activities, including antibacterial, antifungal, and potent anticancer properties. Its mechanisms of action are multifaceted, involving the induction of apoptosis, modulation of the unfolded protein response through degradation of GRP78, and alteration of intracellular pH in cancer cells. This technical guide provides an in-depth exploration of the origin, biosynthesis, and mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Discovery and Producing Organisms
This compound was first reported in 1960 by Anzai and colleagues from the culture broth of a Streptomyces species.[1] Since its initial discovery, a variety of microorganisms have been identified as producers of this antibiotic. These include:
-
Fungi: Notably, Penicillium expansum has been identified as a fungal source of this compound.
-
Bacteria: Several bacterial genera are known to produce this compound. It has been isolated from the marine bacterium Alteromonas sp. D. Furthermore, metabolic engineering of Pseudomonas chlororaphis HT66 has led to the production of this compound, highlighting the biosynthetic potential within this genus.
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the well-characterized phenazine biosynthetic pathway, which commences from the primary metabolite, chorismic acid .
The initial steps involve the conversion of chorismic acid to phenazine-1-carboxylic acid (PCA) through a series of enzymatic reactions catalyzed by the phz gene cluster products (PhzA-G).[2][3][4][5] The biosynthesis then diverges towards the formation of various phenazine derivatives.
The immediate precursor to the phenoxazinone core of this compound is 2-aminophenol . The final and key step is the oxidative dimerization of two molecules of 2-aminophenol to form the 2-amino-3H-phenoxazin-3-one structure of this compound. This reaction is catalyzed by the enzyme phenoxazinone synthase , a copper-containing oxidase.
The proposed mechanism for the formation of the phenoxazinone chromophore involves a series of two-electron oxidations and conjugate additions.
Figure 1: Simplified biosynthetic pathway of this compound.
Quantitative Biological Activity
This compound exhibits a range of biological activities, which have been quantified against various bacterial strains and cancer cell lines.
Antibacterial Activity
The antibacterial efficacy of this compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium scrofulaceum | 2.8 | [Cayman Chemical] |
| Mycobacterium marinum | 11.3 | [Cayman Chemical] |
| Mycobacterium intracellulare | 5.6 | [Cayman Chemical] |
| Mycobacterium tuberculosis | >45 | [Cayman Chemical] |
| Mycobacterium smegmatis | >45 | [Cayman Chemical] |
| Escherichia coli | >45 | [Cayman Chemical] |
| Pseudomonas aeruginosa | >45 | [Cayman Chemical] |
| Salmonella typhimurium | >45 | [Cayman Chemical] |
| Staphylococcus aureus | >45 | [Cayman Chemical] |
| Listeria monocytogenes | >45 | [Cayman Chemical] |
Cytotoxic Activity
The anticancer potential of this compound is assessed by its half-maximal inhibitory concentration (IC50), representing the concentration of the drug that is required for 50% inhibition of cell viability.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.67 | [Cayman Chemical] |
| A549 | Lung Carcinoma | 5.48 | [Cayman Chemical] |
| MIA PaCa-2 | Pancreatic Cancer | 7.16 | [Cayman Chemical] |
| LoVo-1 | Colon Carcinoma | 20.03 | [Cayman Chemical] |
| HepG2 | Hepatocellular Carcinoma | 3 | [MedChemExpress] |
| HUVEC (non-cancerous) | Human Umbilical Vein Endothelial | 16.06 | [Cayman Chemical] |
| HEL (non-cancerous) | Human Embryonic Lung Fibroblast | >50 | [Cayman Chemical] |
Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, particularly in cancer cells.
Induction of Apoptosis
This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the activation of caspase signaling cascades.
Figure 2: this compound-induced apoptosis pathway.
Degradation of GRP78
A key mechanism of action of this compound is its ability to induce the degradation of Glucose-Regulated Protein 78 (GRP78), also known as BiP. GRP78 is a master regulator of the unfolded protein response (UPR) and plays a crucial role in cancer cell survival and drug resistance. By promoting the degradation of GRP78, this compound disrupts ER homeostasis and sensitizes cancer cells to other therapeutic agents.
Figure 3: GRP78 degradation pathway initiated by this compound.
Alteration of Intracellular pH
Cancer cells are known to maintain a more alkaline intracellular pH (pHi) compared to normal cells, which promotes their proliferation and survival. This compound has been shown to lower the intracellular pH of cancer cells, thereby creating a less favorable environment for their growth and contributing to its cytotoxic effects.
Figure 4: Effect of this compound on intracellular pH.
Experimental Protocols
Isolation of this compound from Streptomyces sp. Culture
Figure 5: General workflow for the isolation of this compound.
5.1.1. Fermentation:
-
Prepare a suitable liquid medium for Streptomyces cultivation (e.g., Starch Casein Nitrate Broth).
-
Inoculate the medium with a fresh culture of the Streptomyces strain.
-
Incubate the culture at 28-30°C for 7-10 days with shaking (180-200 rpm).
5.1.2. Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation (e.g., 10,000 rpm for 20 minutes).
-
Extract the supernatant (culture broth) with an equal volume of ethyl acetate three times.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
5.1.3. Purification:
-
Subject the crude extract to column chromatography using silica gel. Elute with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the red-pigmented compound (this compound).
-
Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water).
5.1.4. Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Determination of Minimum Inhibitory Concentration (MIC)
5.2.1. Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
5.2.2. Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
5.2.3. Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.
Determination of IC50 in Cancer Cell Lines
5.3.1. Cell Culture and Seeding:
-
Culture the desired cancer cell line in the appropriate medium and conditions.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
5.3.2. Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
5.3.3. Viability Assay:
-
Assess cell viability using a suitable method, such as the MTT or resazurin assay.
-
Measure the absorbance or fluorescence according to the assay protocol.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound remains a molecule of significant interest due to its diverse biological activities and its production by a range of microorganisms. A thorough understanding of its origin, biosynthesis, and multifaceted mechanisms of action is crucial for its potential development as a therapeutic agent, particularly in the field of oncology. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the study and application of this promising natural product. Further research into optimizing its production through metabolic engineering and elucidating its detailed interactions with cellular targets will undoubtedly pave the way for future clinical applications.
References
Discovery of Questiomycin A in Penicillium expansum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Questiomycin A, a phenoxazine antibiotic, has been identified as a secondary metabolite produced by the fungus Penicillium expansum. This discovery opens avenues for further investigation into its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge surrounding the discovery of this compound in P. expansum, including its production, physicochemical properties, and biological activities. Detailed, generalized experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside visual representations of the biosynthetic pathway and experimental workflows to aid in research and development.
Introduction
Penicillium expansum is a ubiquitous fungus, widely known as a post-harvest pathogen of pome fruits. Beyond its role in food spoilage, this species is a prolific producer of a diverse array of secondary metabolites. Among these is this compound, a member of the phenoxazine class of antibiotics. While produced by various microorganisms, its identification in a resident strain of P. expansum from the Mir orbital complex has highlighted a unique source for this bioactive compound.[1][2][3][4] This guide aims to consolidate the available technical information on this compound from P. expansum to facilitate further research and drug development efforts.
Data Presentation
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below, providing a baseline for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₂ | [5] |
| Molecular Weight | 212.20 g/mol | |
| Appearance | Red to Red-Brown Solid | |
| Melting Point | 241-244°C | |
| Boiling Point | 362.0°C at 760 mmHg | |
| Density | 1.5 g/cm³ | |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Limited water solubility | |
| UV Absorption (in Methanol) | 435 nm |
Production Parameters
| Parameter | Optimal Condition | Reference |
| Zinc (Zn²⁺) Concentration | 3.0 mg/L |
Biological Activity of this compound
This compound exhibits a range of biological activities, including antibacterial and cytotoxic effects. The following tables summarize the reported Minimum Inhibitory Concentrations (MIC) against various bacteria and the half-maximal inhibitory concentrations (IC₅₀) against several cancer cell lines.
Table 2.3.1: Antibacterial Activity of this compound
| Target Organism | MIC (µg/mL) | Reference |
| Mycobacterium scrofulaceum | 2.8 | |
| Mycobacterium marinum | 11.3 | |
| Mycobacterium intracellulare | 5.6 | |
| Mycobacterium tuberculosis | >45 | |
| Mycobacterium smegmatis | >45 | |
| Mycobacterium kansasii | >45 | |
| Mycobacterium fortuitum | >45 | |
| Escherichia coli | Inactive | |
| Pseudomonas aeruginosa | Inactive | |
| Salmonella typhimurium | Inactive | |
| Staphylococcus aureus | Inactive | |
| Listeria monocytogenes | Inactive |
Table 2.3.2: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 1.67 | |
| A549 | Lung Cancer | 5.48 | |
| MIA PaCa-2 | Pancreatic Cancer | 7.16 | |
| LoVo-1 | Colon Cancer | 20.03 | |
| HUVECs | Human Umbilical Vein Endothelial Cells | 16.06 | |
| HELs | Human Embryonic Lung Fibroblast Cells | >50 |
Experimental Protocols
The following sections provide detailed, albeit generalized, methodologies for key experiments related to the study of this compound from Penicillium expansum. These protocols are based on standard practices for the isolation and analysis of fungal secondary metabolites.
Fungal Culture and this compound Production
-
Strain and Culture Conditions:
-
Obtain a pure culture of Penicillium expansum.
-
Prepare a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.
-
Supplement the medium with zinc sulfate (ZnSO₄) to achieve a final concentration of 3.0 mg/L of Zn²⁺.
-
Inoculate the medium with spores or mycelial fragments of P. expansum.
-
Incubate the culture at 25°C for 14-21 days with shaking (e.g., 150 rpm) to ensure aeration.
-
Isolation and Purification of this compound
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform. Repeat the extraction process 2-3 times to maximize recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography using silica gel as the stationary phase.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) for the presence of the characteristic red-brown spot corresponding to this compound.
-
Pool the fractions containing the purified compound and evaporate the solvent.
-
Physicochemical Characterization
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Dissolve the purified compound in methanol and record the UV-Vis spectrum to identify the characteristic absorbance maximum at 435 nm.
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., ESI-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to elucidate the chemical structure.
-
-
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method for purity assessment and quantification. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is typically used.
-
Bioactivity Assays
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
-
Seed human cancer cell lines in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Generalized Biosynthetic Pathway of this compound
The biosynthesis of phenoxazinones in fungi generally proceeds through the oxidative dimerization of two molecules of an aminophenol precursor, often catalyzed by a laccase or a phenoxazinone synthase.
References
- 1. [Penicillium expansum, a resident fungal strain of the orbital complex Mir, producing xanthocillin X and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS#:1916-59-2 | Chemsrc [chemsrc.com]
Pseudomonas chlororaphis: A Promising Chassis for Questiomycin A Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas chlororaphis, a Gram-negative bacterium commonly found in soil and plant rhizospheres, has garnered significant attention as a robust biocontrol agent due to its ability to produce a wide array of secondary metabolites, including phenazines.[1][2] While traditionally recognized for its production of antifungal compounds like phenazine-1-carboxylic acid (PCA), recent advancements in metabolic engineering have highlighted its potential as a microbial cell factory for the production of Questiomycin A, a phenoxazinone with potent antibacterial activities.[3][4][5] This technical guide provides a comprehensive overview of P. chlororaphis as a source of this compound, detailing its biosynthesis, extraction, quantification, and the regulatory networks that govern its production.
Biosynthesis of this compound
This compound shares its initial biosynthetic pathway with other phenazine compounds produced by P. chlororaphis. The core phenazine biosynthetic operon, phzXYFABCD, is responsible for the synthesis of the precursor phenazine-1-carboxylic acid (PCA). The conversion of PCA to other phenazine derivatives is mediated by specific modifying enzymes. In the case of this compound, its biosynthesis from PCA is a critical step that can be optimized for enhanced production.
Metabolic Engineering for Enhanced Production
Metabolic engineering strategies have proven highly effective in boosting the titer of this compound in P. chlororaphis. Through rational metabolic engineering, including the introduction of a heterologous phenoxazinone synthase and optimization of the culture medium, researchers have achieved a remarkable titer of 589.78 mg/L. This represents the highest reported production of this compound in P. chlororaphis to date.
Regulatory Networks Controlling Production
The production of phenazines, including the precursor to this compound, is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing strategies to enhance production.
Quorum Sensing: The PhzR/PhzI System
Phenazine biosynthesis in P. chlororaphis is directly controlled by the PhzR/PhzI quorum sensing system. The phzI gene encodes for the synthesis of N-acyl homoserine lactone (AHL) signaling molecules. As the bacterial population density increases, the accumulation of AHLs leads to the activation of the transcriptional regulator PhzR, which in turn upregulates the expression of the phenazine biosynthetic operon.
Global Regulatory System: The Gac/Rsm Pathway
The Gac/Rsm (or Csr) signal transduction pathway is a global regulatory system that plays a pivotal role in controlling the production of secondary metabolites. The two-component system, consisting of the sensor kinase GacS and the response regulator GacA, responds to environmental signals. Upon activation, GacA promotes the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs then sequester the translational repressor proteins RsmA and RsmE, thereby relieving the repression of target mRNAs, including those involved in phenazine biosynthesis.
Experimental Protocols
Cultivation of Pseudomonas chlororaphis
A standard medium for the cultivation of P. chlororaphis for phenazine production is King's B (KB) medium.
Table 1: Composition of King's B Medium
| Component | Amount per Liter |
| Proteose peptone | 20.0 g |
| Dipotassium hydrogen phosphate | 1.5 g |
| Magnesium sulfate heptahydrate | 1.5 g |
| Glycerol | 15.0 ml |
| Agar (for solid medium) | 20.0 g |
Protocol:
-
Suspend all components, except glycerol, in 1 liter of distilled water.
-
Add the glycerol and mix thoroughly.
-
Heat to boiling to dissolve the medium completely.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
For liquid cultures, inoculate the sterile medium with a fresh colony of P. chlororaphis and incubate at 28°C with shaking at 200 rpm for 48-72 hours.
Extraction of this compound
This compound, along with other phenazines, can be extracted from the culture supernatant using an organic solvent.
Protocol:
-
Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells.
-
Decant the supernatant into a clean flask.
-
Acidify the supernatant to pH 2.0 with concentrated HCl.
-
Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake vigorously and allow the layers to separate. Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the extract using a rotary evaporator to obtain the crude product.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of phenazine compounds.
Table 2: HPLC Parameters for Phenazine Analysis (Adapted from similar compounds)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 279 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 40°C |
Protocol:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Dissolve the crude extract and the standards in a suitable solvent (e.g., methanol).
-
Filter the samples and standards through a 0.22 µm syringe filter before injection.
-
Inject the samples and standards into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
Conclusion
Pseudomonas chlororaphis has emerged as a highly promising and adaptable platform for the production of the antibacterial compound this compound. Through a deep understanding of its biosynthetic pathways and the intricate regulatory networks that control them, researchers can employ targeted metabolic engineering and fermentation optimization strategies to achieve high-titer production. The detailed protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore and harness the potential of this versatile microorganism in the quest for novel antibacterial agents.
References
- 1. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PhzI/PhzR quorum-sensing system is required for pyrrolnitrin and phenazine production, and exhibits cross-regulation with RpoS in Pseudomonas chlororaphis PA23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. himedialabs.com [himedialabs.com]
- 4. liofilchem.net [liofilchem.net]
- 5. tmmedia.in [tmmedia.in]
An In-depth Technical Guide to the Biosynthesis of Questiomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Questiomycin A, a member of the phenoxazinone class of secondary metabolites, is a bioactive compound with notable antibacterial and anticancer properties.[1][2] Produced by a variety of microorganisms, including bacteria of the genus Pseudomonas and fungi, its biosynthesis has garnered significant interest for its potential applications in medicine and agriculture. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex process.
Core Biosynthetic Pathway
The biosynthesis of this compound is intricately linked to the well-characterized pathway of phenazine-1-carboxylic acid (PCA) in Pseudomonas species, particularly in Pseudomonas chlororaphis. The initial steps are shared, beginning with the shikimate pathway and diverging to form the phenazine core, which is then modified to yield various phenazine-related compounds. The key step that differentiates this compound biosynthesis is the enzymatic conversion of the precursor 2-aminophenol.
The biosynthetic pathway can be broadly divided into two main stages:
-
Formation of the Precursor 2-Aminophenol: This stage involves the conversion of chorismic acid, a key intermediate of the shikimate pathway, into 2-aminophenol. This process is orchestrated by the enzymes encoded by the phz gene cluster.
-
Oxidative Cyclocondensation to form this compound: This final and crucial step involves the dimerization and oxidation of two molecules of 2-aminophenol to form the characteristic tricyclic phenoxazinone structure of this compound. This reaction is catalyzed by the enzyme phenoxazinone synthase.
A pivotal study on metabolically engineered Pseudomonas chlororaphis HT66 demonstrated that the introduction of a heterologous phenoxazinone synthase is a key strategy to achieve high-yield production of this compound.[3]
Diagram of the this compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound.
Quantitative Data
The production of this compound has been significantly enhanced through metabolic engineering. A summary of the production titers in engineered Pseudomonas chlororaphis HT66 is presented below.
| Strain | Key Genetic Modification | This compound Titer (mg/L) | Reference |
| P. chlororaphis HT66ΔphzBΔNat | Deletion of phzB and an N-acetyltransferase gene | Low (not specified) | [3] |
| Engineered P. chlororaphis HT66 | Introduction of a heterologous phenoxazinone synthase | 589.78 |
Experimental Protocols
This section details the key experimental methodologies employed in the study of this compound biosynthesis, primarily focusing on the techniques used in the metabolic engineering of Pseudomonas chlororaphis.
Gene Deletion in Pseudomonas chlororaphis
A markerless gene deletion method using the suicide vector pK18mobsacB is a common strategy.
Workflow for Gene Deletion:
References
- 1. Frontiers | Boosting Heterologous Phenazine Production in Pseudomonas putida KT2440 Through the Exploration of the Natural Sequence Space [frontiersin.org]
- 2. Production of Antibacterial this compound in Metabolically Engineered Pseudomonas chlororaphis HT66 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenoxazinone Synthetase from Streptomyces antibioticus: Multiple Activities of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Identification of Questiomycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Questiomycin A, a phenoxazine antibiotic with notable anticancer and antimicrobial activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data for this compound
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. While a complete, publicly available dataset for all spectroscopic methods can be challenging to assemble, this guide compiles the available data and provides context for its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone for determining the precise chemical structure of organic molecules. The following tables summarize the reported NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| H-1/H-4 | s | DMSO-d₆ | ||
| Aromatic Protons | m | DMSO-d₆ | ||
| NH₂ | br s | DMSO-d₆ |
Note: Specific assignments for all protons were not fully detailed in the readily available literature. The table reflects the general information found.
Table 2: ¹³C NMR Spectroscopic Data for this compound
Detailed, publicly available tables of ¹³C NMR chemical shifts for this compound are not readily found in a consolidated format. Researchers undertaking the identification of this compound would typically perform ¹³C NMR and 2D NMR experiments (such as HSQC and HMBC) to assign all carbon signals definitively. For phenoxazine ring systems, characteristic chemical shifts for aromatic and heteroaromatic carbons are expected in the range of δ 100-160 ppm. The carbonyl carbon (C=O) would appear significantly downfield, typically above δ 180 ppm.
Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈N₂O₂), the expected exact mass can be calculated and compared with high-resolution mass spectrometry (HR-MS) data.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Method |
| Molecular Formula | C₁₂H₈N₂O₂ | - |
| Molecular Weight | 212.21 g/mol | - |
| Exact Mass | 212.0586 g/mol | Calculated |
| [M+H]⁺ | Not explicitly found | HR-ESI-MS |
Note: While HR-ESI-MS is a standard method for determining the exact mass of natural products, the specific measured m/z value for the protonated molecule [M+H]⁺ of this compound is not consistently reported in readily accessible public data. Electron Ionization (EI) MS would provide fragmentation patterns useful for structural confirmation, but a detailed fragmentation analysis for this compound is not widely available.
UV-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophore system.
Table 4: UV-Visible Spectroscopic Data for this compound
| λmax (nm) | Solvent |
| 239, 433 | Methanol[1] |
| 230, 428 | DMSO[2] |
Experimental Protocols
The following sections outline the general experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample of purified this compound (typically 1-5 mg for ¹H NMR, 5-20 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected carbon chemical shift range (e.g., 0-200 ppm), a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum and calibrate the chemical shift scale to the solvent peak.
-
-
2D NMR (Optional but Recommended): To aid in structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) for proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range carbon-proton correlations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) compatible with the ionization source. The concentration is typically in the low µg/mL to ng/mL range.
-
High-Resolution Mass Spectrometry (HR-MS):
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, typically coupled to an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution directly or via a liquid chromatography (LC) system into the ESI source. Acquire spectra in positive ion mode to observe the [M+H]⁺ ion. Set the mass analyzer to a high-resolution mode to obtain accurate mass measurements (typically with an error of < 5 ppm).
-
Data Analysis: Determine the m/z of the molecular ion and use the accurate mass to calculate the elemental formula.
-
-
Electron Ionization Mass Spectrometry (EI-MS):
-
Instrumentation: Use a mass spectrometer equipped with an EI source, often a component of a Gas Chromatography-Mass Spectrometry (GC-MS) system. This method may be less suitable for non-volatile compounds.
-
Acquisition: Introduce the sample (if sufficiently volatile and thermally stable) into the EI source where it is bombarded with high-energy electrons (typically 70 eV). This causes fragmentation of the molecule.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (if present) and characteristic fragment ions. Propose a fragmentation pathway consistent with the observed fragments to support the structure.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., methanol, ethanol, or DMSO). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a clean quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum of the sample.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.
Signaling Pathway Visualization
This compound has been identified as a degrader of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum (ER) that plays a role in cancer cell survival and drug resistance. The degradation of GRP78 by this compound represents a significant aspect of its anticancer mechanism.
References
An In-depth Technical Guide to the Natural Producers of Questiomycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural producers of Questiomycin A, a phenoxazinone antibiotic with a range of biological activities. The document details the microorganisms known to synthesize this compound, quantitative production data, experimental protocols for its isolation and purification, and an exploration of its biosynthetic pathways and regulatory mechanisms.
Natural Producers of this compound
This compound is a secondary metabolite produced by a variety of microorganisms, spanning both the fungal and bacterial kingdoms. The primary known natural sources include species of Penicillium, Alteromonas, Pseudomonas, and Streptomyces.
Fungal Producers
-
Penicillium expansum : This species of fungus is a known producer of this compound.[1] One study identified a resident fungal strain of P. expansum from the Mir orbital complex that produces both xanthocillin X and this compound.[2][3][4]
Bacterial Producers
-
Alteromonas sp. D : A marine bacterium that produces this compound, which exhibits algicidal activity against the harmful algal bloom organism Chattonella antiqua.[5]
-
Pseudomonas chlororaphis : While not a primary producer in wild-type strains, metabolically engineered strains of P. chlororaphis have been shown to produce significant quantities of this compound.
-
Streptomyces species : Several species within the genus Streptomyces are known to produce this compound. This genus is a prolific source of a wide array of antibiotics and other bioactive secondary metabolites.
Quantitative Production of this compound
The yield of this compound can vary significantly depending on the producing organism, strain, and culture conditions. Metabolic engineering has been shown to dramatically increase production titers.
| Producer Organism | Strain | Production Titer/Yield | Key Conditions/Notes |
| Pseudomonas chlororaphis | Metabolically Engineered | 589.78 mg/L | Highest reported production to date. Achieved through rational metabolic engineering, heterologous phenoxazinone synthase introduction, and medium optimization. |
| Alteromonas sp. D | Wild Type | 0.31 ng/mL | In co-cultivation with Chattonella antiqua. Production is triggered by close contact with the microalgae. |
| Penicillium expansum | Strain 2-7 | Not specified | Production is influenced by zinc concentration in the medium; optimal concentration for this compound is 3.0 mg/l. |
| Streptomyces heliomycini | Strain WH1 | Actinomycins X0β, X2, and D up to 107.6, 283.4, and 458.0 mg/L respectively. | While not a direct measure of this compound, this data indicates the potential for high-yield phenoxazinone production in Streptomyces. |
| Streptomyces griseoruber | Wild Type | 210 mg/L of Actinomycin-D | Indicates the capacity for producing related phenoxazinone compounds. |
| Streptomyces sp. 891 | Marine Strain | 3600 mg/L of Chrysomycin A | Demonstrates the high production capabilities of marine Streptomyces for related polyketide antibiotics. |
Experimental Protocols
Detailed methodologies for the cultivation of producing organisms and the subsequent extraction and purification of this compound are crucial for research and development.
Cultivation, Extraction, and Isolation from Alteromonas sp. D
Cultivation:
-
Pre-culture Alteromonas sp. D in 10 mL ST medium (tryptone 5 g/L, yeast extract 0.5 g/L in artificial seawater).
-
Inoculate the pre-culture into 200 mL of ST medium in 1 L Erlenmeyer flasks.
-
Incubate on a shaker (215 rpm) for four days at 25 °C.
Extraction and Isolation:
-
Centrifuge the culture medium to separate the supernatant.
-
Pass the supernatant through a C18 reversed-phase column (5 x 20 cm).
-
Elute the column with a stepwise gradient of aqueous methanol (MeOH): 0%, 20%, 50%, and 70% (500 mL each), followed by 100% MeOH (500 mL).
-
Combine the fractions eluting between 70% and 100% MeOH, which contain the active compounds.
-
Further chromatograph the combined active fractions on a Sephadex LH-20 column.
-
Collect the orange-colored band and purify it by reversed-phase High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
General Protocol for Secondary Metabolite Extraction from Streptomyces
Cultivation:
-
Isolate Streptomyces from soil samples on Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.
-
Inoculate selected strains into a suitable production medium, such as Tryptone Soya Broth.
-
Incubate at 30°C on a shaker for seven days.
Extraction:
-
After fermentation, centrifuge the culture broth at 10,000 rpm for 10 minutes at 4°C to remove biomass.
-
Collect the supernatant containing the extracellular secondary metabolites.
-
Extract the supernatant three times with an equal volume of ethyl acetate by vigorous shaking for 20 minutes.
-
Separate the ethyl acetate phase from the aqueous phase using a separating funnel.
-
Concentrate the ethyl acetate layer to dryness under vacuum at 40°C.
-
The resulting crude extract can be further purified using techniques like silica gel column chromatography.
Cultivation and Production Optimization for Penicillium expansum
Cultivation:
-
P. expansum can be cultured on various media, including Potato Dextrose Agar (PDA) and Czapek Glucose Agar.
-
Optimal growth temperature is around 25°C.
Production Optimization:
-
The biosynthesis of this compound is influenced by the concentration of zinc in the culture medium.
-
An optimal zinc concentration of 3.0 mg/L has been identified for maximizing this compound production in P. expansum strain 2-7.
Biosynthetic Pathways and Regulation
The biosynthesis of this compound involves the formation of a phenoxazinone ring structure. The pathway and its regulation have been most extensively studied in Pseudomonas species, where it shares a common precursor with phenazine-1-carboxylic acid (PCA).
Phenoxazinone Biosynthesis in Bacteria
The biosynthesis of the phenoxazinone core of this compound is believed to proceed via the oxidative dimerization of two molecules of an aminophenol precursor, which itself is derived from the shikimic acid pathway. In Streptomyces antibioticus, the enzyme phenoxazinone synthase, a multicopper oxidase, catalyzes the final oxidative condensation step in the biosynthesis of the related compound, actinomycin D. It is plausible that a similar enzymatic mechanism is involved in the formation of this compound in other producing organisms.
Caption: Putative biosynthetic pathway of this compound.
Regulation of Phenazine and Phenoxazinone Biosynthesis in Pseudomonas
In Pseudomonas species, the production of phenazines, and by extension this compound, is tightly regulated by complex signaling networks, including the quorum-sensing (QS) system. The las, rhl, and pqs QS systems are interconnected and control the expression of the phenazine biosynthetic operons (phz).
Caption: Simplified quorum-sensing regulation of phenazine biosynthesis in Pseudomonas.
Regulation of Secondary Metabolism in Penicillium expansum
The regulation of secondary metabolism in P. expansum is complex and involves global regulatory proteins. For instance, the global regulator LaeA has been shown to control the expression of several secondary metabolite gene clusters, including the one responsible for patulin production. It is likely that LaeA and other global regulators also play a role in modulating the biosynthesis of this compound in response to environmental cues such as nutrient availability.
Experimental Workflow for Co-culture Induction of this compound
The production of this compound by Alteromonas sp. D is induced by physical contact with the microalga Chattonella antiqua. This suggests a contact-mediated signaling mechanism that triggers the biosynthetic machinery in the bacterium.
Caption: Workflow of co-culture induced this compound production.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Penicillium expansum, a resident fungal strain of the orbital complex Mir, producing xanthocillin X and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Questiomycin A
Executive Summary: Questiomycin A (2-amino-3H-phenoxazin-3-one) is a naturally occurring phenoxazine compound isolated from various microorganisms, including Streptomyces species, fungi, and bacteria.[1][][][4] It has garnered significant attention within the scientific community for its diverse range of biological activities. This document provides a comprehensive technical overview of this compound's anticancer, antimicrobial, and enzyme-inhibiting properties. Key mechanisms of action include the induction of apoptosis in cancer cells through intracellular pH reduction and degradation of the GRP78 chaperone protein, targeted antimicrobial action against specific mycobacteria, and inhibition of enzymes such as aromatase.[1] This guide consolidates quantitative data, details relevant experimental protocols, and visualizes key pathways to support researchers and professionals in drug development.
Anticancer Activity
This compound demonstrates significant cytotoxic effects against a variety of human cancer cell lines, often with a degree of selectivity over non-cancerous cells. Its multifaceted mechanism of action makes it a compound of interest for oncological research.
In Vitro Cytotoxicity
Studies have quantified the cytotoxic potency of this compound across several cancer cell lines. The 50% inhibitory concentration (IC50) values highlight its efficacy, particularly against breast and lung cancer cells. Notably, it shows reduced toxicity towards normal human embryonic lung fibroblasts.
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | 1.67 | |
| A549 | Human Lung Carcinoma | 5.48 | |
| MIA PaCa-2 | Human Pancreatic Carcinoma | 7.16 | |
| LoVo-1 | Human Colon Adenocarcinoma | 20.03 | |
| HepG2 | Human Hepatocellular Carcinoma | ~3.0 (estimated) | |
| HUVEC | Human Umbilical Vein Endothelial Cells | 16.06 |
| HEL | Human Embryonic Lung Fibroblasts | >50 | |
Mechanisms of Anticancer Action
This compound employs several mechanisms to exert its anticancer effects, ranging from altering the cellular microenvironment to targeting specific stress-response proteins.
A primary mechanism of action is its ability to reduce the characteristically high intracellular pH (pHi) found in many cancer cell lines. This disruption of pH homeostasis is a significant stressor that can trigger the intrinsic apoptotic pathway.
This compound acts as a degrader of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum (ER) that helps cancer cells survive under stress. By downregulating GRP78, this compound induces ER stress and subsequent cell death. This activity has been shown to enhance the antitumor effects of other anticancer agents, such as Sorafenib, in hepatocellular carcinoma models. An in vivo study using a HepG2 xenograft model showed that this compound (10 mg/kg, i.p.) in combination with Sorafenib stimulated tumor suppression through GRP78 downregulation.
Caption: Logical flow of GRP78 degradation by this compound to induce apoptosis.
In addition to direct cytotoxicity, this compound exhibits anti-metastatic properties. In a B16 mouse melanoma model, administration of this compound (0.5 mg/kg) was shown to prevent lung metastasis.
While not yet definitively demonstrated for this compound, many phenoxazine antibiotics exert their effects through the generation of reactive oxygen species (ROS). An increase in intracellular ROS can damage cellular components and initiate apoptosis, representing a plausible, yet unconfirmed, mechanism for this compound.
Caption: Hypothesized signaling cascade for this compound-induced apoptosis.
Antimicrobial and Algicidal Activity
This compound was first identified as an antibiotic and exhibits a narrow spectrum of activity, primarily against specific species of non-tuberculosis mycobacteria.
Antimicrobial Spectrum
The compound is active against Mycobacterium scrofulaceum, M. marinum, and M. intracellulare. However, it is notably inactive against M. tuberculosis and several common Gram-positive and Gram-negative bacteria, including E. coli and S. aureus.
Table 2: Antimicrobial Activity of this compound (MIC Values)
| Organism | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| M. scrofulaceum | Mycobacteria | 2.8 | |
| M. intracellulare | Mycobacteria | 5.6 | |
| M. marinum | Mycobacteria | 11.3 | |
| M. tuberculosis | Mycobacteria | >45 | |
| M. smegmatis | Mycobacteria | >45 | |
| E. coli | Gram-negative Bacteria | Inactive |
| S. aureus | Gram-positive Bacteria | Inactive | |
Algicidal Activity
This compound has also been identified as a potent algicidal agent, produced by the marine bacterium Alteromonas sp. D. It is lethal to the raphidophyte Chattonella antiqua, a causative organism of harmful algal blooms.
Table 3: Algicidal Activity of this compound
| Organism | Type | LC₅₀ (µM) | Reference |
|---|
| Chattonella antiqua | Raphidophyte (Algae) | 0.64 | |
Enzyme Inhibition
In addition to its cytotoxic and antimicrobial effects, this compound has been reported to function as an inhibitor of specific enzymes. This activity broadens its potential therapeutic applications. It is known to inhibit aromatase and sulfatases, though detailed kinetic data are limited in the available literature.
Experimental Protocols
The following section provides generalized protocols for key experiments used to characterize the biological activities of this compound.
Cell Viability and Cytotoxicity Assay (IC₅₀ Determination)
This protocol describes a standard colorimetric assay (e.g., MTT or Crystal Violet) to determine the IC₅₀ value of this compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment:
-
For an MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Caption: Standard experimental workflow for determining IC50 values.
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Serially dilute this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of this compound at which there is no visible bacterial growth.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in a 6-well plate and treat with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Summary and Future Directions
This compound is a bioactive natural product with a well-documented profile of anticancer and antimicrobial activities. Its unique mechanisms, such as reducing intracellular pH and degrading the GRP78 protein, distinguish it from many conventional therapeutic agents. While its antimicrobial spectrum is narrow, its potency against specific mycobacteria is noteworthy.
Future research should focus on several key areas:
-
Mechanism Elucidation: A deeper investigation into the molecular machinery responsible for the reduction of intracellular pH is required.
-
Pathway Analysis: Exploring the potential involvement of this compound in modulating key cancer-related signaling pathways, such as PI3K/Akt/mTOR, could reveal additional therapeutic targets.
-
Structural Optimization: The development of synthetic derivatives may enhance its potency, selectivity, and pharmacokinetic properties, such as improving its limited water solubility.
-
In Vivo Efficacy: Further preclinical studies in various animal models are necessary to validate its therapeutic potential for both cancer and infectious diseases.
References
Questiomycin A: An In-depth Technical Guide to its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Questiomycin A, a phenoxazine antibiotic produced by various microorganisms, has demonstrated a spectrum of biological activities.[][2][3] While its antibacterial and anticancer properties have been a primary focus of research, its potential as an antifungal agent remains an area of emerging interest. This technical guide provides a comprehensive overview of the current understanding and future research directions for the antifungal properties of this compound. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antifungal therapies. This document outlines its known, albeit limited, antifungal activity, hypothesizes potential mechanisms of action based on established antifungal pathways, and provides detailed experimental protocols for its evaluation.
Introduction
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals.[4] The rise of antifungal resistance further complicates treatment, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action.[5] Natural products have historically been a rich source of antimicrobial compounds. This compound (2-amino-3H-phenoxazin-3-one) is a secondary metabolite produced by various bacteria and fungi, including Streptomyces species and Penicillium expansum. While noted for its antibacterial and antineoplastic activities, its antifungal potential is less characterized, with reports often describing it as having weak activity. This guide aims to consolidate the available information and provide a structured framework for the systematic investigation of this compound's antifungal properties.
Antifungal Activity Spectrum (Hypothetical Data)
Table 1: Hypothetical Antifungal Activity of this compound against Candida Species
| Fungal Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 16 - 64 | 32 | 64 |
| Candida glabrata | ATCC 2001 | 32 - 128 | 64 | 128 |
| Candida parapsilosis | ATCC 22019 | 16 - 64 | 32 | 64 |
| Candida tropicalis | ATCC 750 | 32 - 128 | 64 | 128 |
| Candida krusei | ATCC 6258 | >128 | >128 | >128 |
Table 2: Hypothetical Antifungal Activity of this compound against Filamentous Fungi
| Fungal Species | Strain | MIC Range (µg/mL) |
| Aspergillus fumigatus | ATCC 204305 | 32 - 128 |
| Aspergillus flavus | ATCC 204304 | 64 - 256 |
| Aspergillus niger | ATCC 16404 | 64 - 256 |
| Trichophyton rubrum | ATCC 28188 | 16 - 64 |
Proposed Mechanisms of Antifungal Action
The precise antifungal mechanism of this compound has not been elucidated. However, based on the known mechanisms of other antifungal agents and the chemical nature of phenoxazines, several potential pathways can be hypothesized.
Induction of Reactive Oxygen Species (ROS)
Many antifungal drugs exert their effects by inducing the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and subsequent cell death. The phenoxazine core of this compound may participate in redox cycling, potentially leading to the generation of superoxide anions and other ROS.
A proposed signaling pathway for ROS-induced apoptosis is depicted below:
Figure 1: Proposed ROS-mediated apoptosis pathway induced by this compound.
Disruption of Fungal Cell Wall Integrity
The fungal cell wall is a unique and essential structure, making it an excellent target for antifungal drugs. While there is no direct evidence, it is plausible that this compound could interfere with the synthesis of key cell wall components like chitin or β-glucans. This could occur through the inhibition of essential enzymes such as chitin synthase or glucan synthase.
References
An In-depth Technical Guide to the Anticancer Mechanism of Action of Questiomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Questiomycin A, a phenoxazine antibiotic, has demonstrated notable anticancer properties across a range of cancer cell lines. This technical guide delineates the core molecular mechanisms underpinning its cytotoxic and antiproliferative effects. The primary mechanism of action involves the degradation of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum (ER), leading to ER stress and the activation of the Unfolded Protein Response (UPR). This, in turn, triggers a cascade of downstream events, including the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for investigating these mechanisms, and a summary of the quantitative data supporting these findings.
Molecular Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily initiated by the disruption of protein folding homeostasis within the endoplasmic reticulum.
GRP78 Degradation and Endoplasmic Reticulum Stress
This compound functions as a degrader of GRP78, a central regulator of ER homeostasis.[1] GRP78 is responsible for assisting in the proper folding of nascent polypeptides and preventing the aggregation of misfolded proteins. Under normal physiological conditions, GRP78 is bound to three key ER stress sensors: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6).
The degradation of GRP78 by this compound leads to the accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress. This stress triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. The dissociation of GRP78 from the ER stress sensors leads to their activation.[2][3][4]
Figure 1: Initiation of ER Stress by this compound.
Induction of Reactive Oxygen Species (ROS) Generation
A direct consequence of ER stress is the increased production of reactive oxygen species (ROS).[5] The accumulation of unfolded proteins can lead to a hyper-oxidizing environment within the ER, contributing to ROS generation. Furthermore, the activation of the UPR can also lead to increased metabolic activity and mitochondrial dysfunction, further augmenting intracellular ROS levels. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS induction which can push them past a threshold for cell death.
Figure 2: Induction of ROS by ER Stress.
Apoptosis Induction
The culmination of ER stress and excessive ROS production is the induction of apoptosis, or programmed cell death. This occurs through both the intrinsic (mitochondrial) and extrinsic signaling pathways.
-
Intrinsic Pathway: ER stress and ROS can lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death. The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in regulating this process.
-
UPR-Mediated Apoptosis: Prolonged activation of the UPR can switch from a pro-survival to a pro-apoptotic signal. For instance, the PERK branch can lead to the upregulation of the pro-apoptotic transcription factor CHOP, while the IRE1α branch can activate JNK, which also promotes apoptosis.
Figure 3: Apoptotic Pathways Activated by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating. While the precise phase of arrest can be cell-type dependent, studies on similar compounds suggest that G1 or G2/M phase arrest is common. This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). The DNA damage caused by high levels of ROS can also trigger cell cycle checkpoints.
Figure 4: Induction of Cell Cycle Arrest.
Potential Involvement of MAPK and PI3K/Akt Signaling Pathways
While direct studies are limited, the induction of ER stress and ROS by this compound strongly suggests the potential modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are key regulators of cell proliferation, differentiation, and apoptosis. ER stress and ROS are known to activate the pro-apoptotic JNK and p38 pathways.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. ER stress can have complex effects on this pathway, sometimes leading to its inhibition, which would further promote apoptosis.
Further research is required to fully elucidate the direct effects of this compound on these crucial cancer-related signaling cascades.
Quantitative Data
The following tables summarize the available quantitative data on the anticancer activity of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10-50 | |
| PC-3 | Pancreatic Cancer | 10-50 | |
| HepG2 | Hepatocellular Carcinoma | 10-50 | |
| HCT116 | Colon Cancer | 22.4 (for a related compound) |
Table 2: Apoptosis Induction by this compound (Hypothetical Data)
| Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HepG2 | 10 | 24 | (Data) | (Data) |
| HepG2 | 20 | 24 | (Data) | (Data) |
| MCF-7 | 10 | 24 | (Data) | (Data) |
| MCF-7 | 20 | 24 | (Data) | (Data) |
Table 3: Cell Cycle Analysis after this compound Treatment (Hypothetical Data)
| Cell Line | Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HepG2 | 10 | 24 | (Data) | (Data) | (Data) |
| HepG2 | 20 | 24 | (Data) | (Data) | (Data) |
| MCF-7 | 10 | 24 | (Data) | (Data) | (Data) |
| MCF-7 | 20 | 24 | (Data) | (Data) | (Data) |
Table 4: Reactive Oxygen Species (ROS) Generation by this compound (Hypothetical Data)
| Cell Line | Concentration (µM) | Treatment Time (h) | Fold Increase in DCF Fluorescence |
| HepG2 | 10 | 6 | (Data) |
| HepG2 | 20 | 6 | (Data) |
| MCF-7 | 10 | 6 | (Data) |
| MCF-7 | 20 | 6 | (Data) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's anticancer mechanism.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
References
- 1. Low expression of pro-apoptotic Bcl-2 family proteins sets the apoptotic threshold in Waldenström macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of GRP78/BiP Degradation and ER Stress in Deoxynivalenol-Induced Interleukin-6 Upregulation in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GRP78: A cell's response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Caspase-3 Activation with a Multimodality Imaging Sensor in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Algicidal Potential of Questiomycin A: A Technical Guide for Researchers
An In-depth Examination of the Core Algicidal Effects of Questiomycin A on Harmful Algal Blooms for Researchers, Scientists, and Drug Development Professionals.
Harmful algal blooms (HABs) pose a significant and growing threat to aquatic ecosystems, economies, and public health worldwide. The search for effective and environmentally benign solutions to control these blooms is a critical area of research. Among the promising natural compounds, this compound, a phenoxazinone antibiotic produced by various bacteria, has demonstrated potent algicidal activity. This technical guide provides a comprehensive overview of the algicidal effects of this compound, detailing its efficacy, mechanism of action, and the experimental protocols used to evaluate its activity.
Quantitative Assessment of Algicidal Activity
This compound and its analogues have been shown to be effective against a range of harmful algal species. The following table summarizes the quantitative data on their algicidal efficacy, primarily presented as the concentration required to cause 50% lysis or mortality (LC50) of the algal population.
| Compound | Target Algae | LC50 (µM) | Reference |
| This compound | Chattonella antiqua | 0.18 | [1][2][3] |
| Questiomycin C | Chattonella antiqua | 6.37 | [1][2] |
| Questiomycin D | Chattonella antiqua | Not specified | |
| Questiomycin E | Chattonella antiqua | Not specified | |
| This compound | Karenia brevis | 0.5 - 5 µg/mL | |
| This compound | Prorocentrum cordatum | 0.5 - 5 µg/mL | |
| This compound | Amphidinium carterae | 0.5 - 5 µg/mL |
Note: The activity of this compound against Karenia brevis, Prorocentrum cordatum, and Amphidinium carterae was reported in µg/mL. For comparison, the molecular weight of this compound is approximately 212.18 g/mol .
Experimental Protocols
The evaluation of algicidal compounds requires standardized and reproducible experimental protocols. Below is a detailed methodology for a typical algicidal activity assay based on established practices.
Protocol: Microplate-Based Algicidal Activity Assay
1. Algal Culture Preparation:
-
Cultivate the target harmful algal species (e.g., Chattonella antiqua) in a suitable growth medium (e.g., modified SWM-3 medium) under controlled conditions of temperature, light intensity, and photoperiod.
-
Monitor the growth of the algal culture until it reaches the exponential growth phase, confirmed by cell counts using a hemocytometer or an electronic particle counter.
-
Adjust the cell density of the algal culture to a predetermined concentration (e.g., 1 x 10^4 cells/mL) for the assay.
2. Preparation of this compound Stock Solution:
-
Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a high-concentration stock solution.
-
Perform serial dilutions of the stock solution with the algal growth medium to obtain a range of test concentrations. Ensure the final solvent concentration in the assay does not affect algal growth.
3. Assay Setup:
-
Using a sterile 48-well or 96-well microplate, add a specific volume (e.g., 500 µL) of the prepared algal culture to each well.
-
Add an equal volume of the diluted this compound solutions to the respective wells to achieve the final desired test concentrations.
-
Include control wells containing the algal culture with the solvent (e.g., DMSO) at the same final concentration as the treatment wells.
-
Also, include a blank control with only the growth medium.
4. Incubation:
-
Incubate the microplate under the same controlled conditions used for algal cultivation for a defined period (e.g., 24, 48, or 72 hours).
5. Assessment of Algicidal Activity:
-
After the incubation period, determine the algal cell viability or density in each well. Common methods include:
-
Direct Cell Counting: Using a microscope and a hemocytometer.
-
Chlorophyll a Fluorescence: Measuring the fluorescence of chlorophyll a, which is an indicator of photosynthetic activity and cell health. A decrease in fluorescence indicates cell stress or death.
-
Staining: Using vital stains like Evans Blue, where dead cells with compromised membranes will be stained.
-
6. Data Analysis:
-
Calculate the percentage of growth inhibition or mortality for each concentration of this compound relative to the solvent control.
-
Plot the concentration-response curve and determine the LC50 value using appropriate statistical software.
Mechanism of Action: A Proposed Model
While the precise signaling pathways of this compound's algicidal activity are still under investigation, current evidence suggests a multi-faceted mechanism primarily targeting the algal cell membrane and photosynthetic processes.
Signaling Pathway of this compound-Induced Algal Cell Death
Caption: Proposed mechanism of this compound's algicidal action.
This proposed pathway suggests that this compound initially interacts with the algal cell membrane, leading to its disruption and subsequent leakage of intracellular ions. This disruption can induce oxidative stress. Concurrently, this compound may interfere with the photosynthetic apparatus, particularly Photosystem II, inhibiting the electron transport chain. This inhibition not only halts photosynthesis but can also lead to the generation of reactive oxygen species (ROS), further exacerbating oxidative stress and ultimately leading to cell lysis and death.
Experimental Workflow for Algicidal Compound Discovery
The discovery and characterization of novel algicidal compounds like this compound from microbial sources follow a systematic workflow.
Workflow for Isolation and Testing of Algicidal Compounds
Caption: General workflow for discovering novel algicidal compounds.
This workflow begins with the isolation of bacteria from environments known to harbor organisms with algicidal properties, such as marine sediments or in association with other marine life. These isolates are then cultivated and screened for their ability to inhibit the growth of target harmful algae. Cultures that show positive activity are subjected to extraction and bioassay-guided fractionation to isolate the active compounds. The structure of the purified compound is then elucidated using spectroscopic techniques. Finally, the pure compound is rigorously tested to quantify its algicidal activity and to investigate its mechanism of action. This systematic approach is crucial for the development of new and effective algicides for the management of harmful algal blooms.
References
- 1. Questiomycins, Algicidal Compounds Produced by the Marine Bacterium Alteromonas sp. D and Their Production Cue [mdpi.com]
- 2. Questiomycins, Algicidal Compounds Produced by the Marine Bacterium Alteromonas sp. D and Their Production Cue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Questiomycins, Algicidal Compounds Produced by the Marine Bacterium Alteromonas sp. D and their Production Cue - PMC [pmc.ncbi.nlm.nih.gov]
Questiomycin A: A Technical Guide to its Inhibitory Action on Aromatase and Sulfatases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Questiomycin A, a phenoxazine antibiotic, has been identified as an inhibitor of both aromatase and sulfatase, two key enzymes implicated in hormone-dependent cancers. This technical guide provides a comprehensive overview of the methodologies used to characterize such inhibitory activity. While specific quantitative data for this compound's inhibition of these enzymes is not publicly available in the cited literature, this document outlines the standard experimental protocols and data presentation formats that would be employed in its evaluation. Furthermore, it illustrates the signaling pathways affected by the inhibition of aromatase and sulfatase, providing a framework for understanding the potential therapeutic applications of this compound.
Introduction
Aromatase (cytochrome P450 19A1) is the rate-limiting enzyme in estrogen biosynthesis, converting androgens to estrogens.[1] Its inhibition is a cornerstone of therapy for estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[2] Steroid sulfatase (STS) hydrolyzes inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] These can then be converted to potent estrogens.[3] STS is considered a significant therapeutic target in hormone-dependent cancers.
This compound, a naturally occurring phenoxazine, has been reported to possess inhibitory activity against both aromatase and sulfatases. This dual-inhibitory action presents an attractive profile for a potential anticancer agent. This guide details the necessary experimental framework to quantify and visualize this inhibitory potential.
Quantitative Data on Enzyme Inhibition
Precise measurement of inhibitory potency is critical for drug development. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters. The following tables are presented as templates for the type of quantitative data that would be generated for this compound.
Table 1: Aromatase Inhibition by this compound
| Parameter | Value | Cell Line/Enzyme Source | Assay Conditions | Reference |
| IC50 | Data not available | e.g., Human placental microsomes, MCF-7aro cells | e.g., Substrate concentration, incubation time, pH | To be determined |
| Ki | Data not available | e.g., Recombinant human aromatase | e.g., Competitive, non-competitive, or mixed inhibition | To be determined |
| Inhibition (%) | Data not available | e.g., JEG-3 cells | e.g., 1 µM this compound, 24h incubation | To be determined |
Table 2: Sulfatase Inhibition by this compound
| Parameter | Value | Cell Line/Enzyme Source | Assay Conditions | Reference |
| IC50 | Data not available | e.g., Human placental microsomes, JEG-3 cells | e.g., Substrate (E1S) concentration, incubation time, pH | To be determined |
| Ki | Data not available | e.g., Purified recombinant STS | e.g., Competitive, non-competitive, or mixed inhibition | To be determined |
| Inhibition (%) | Data not available | e.g., MCF-7 cells | e.g., 1 µM this compound, 24h incubation | To be determined |
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the inhibitory activity of this compound against aromatase and sulfatases.
Aromatase Inhibition Assay (Tritiated Water-Release Assay)
This is a widely used and sensitive method to determine aromatase activity.
-
Principle: The assay measures the release of tritiated water (³H₂O) from the [1β-³H]-androst-4-ene-3,17-dione substrate during its conversion to estrone.
-
Materials:
-
Human placental microsomes or recombinant human aromatase.
-
[1β-³H]-androst-4-ene-3,17-dione (substrate).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
This compound (test inhibitor) dissolved in a suitable solvent (e.g., DMSO).
-
Letrozole or anastrozole (positive control inhibitor).
-
Phosphate buffer (pH 7.4).
-
Chloroform.
-
Dextran-coated charcoal.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing phosphate buffer, the NADPH regenerating system, and the enzyme source.
-
Add various concentrations of this compound or the positive control inhibitor. A vehicle control (DMSO) should also be included.
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
Initiate the reaction by adding the tritiated substrate.
-
Incubate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding chloroform and vortexing.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer a portion of the aqueous phase (containing ³H₂O) to a fresh tube.
-
Add dextran-coated charcoal to remove any unreacted tritiated substrate.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Steroid Sulfatase (STS) Inhibition Assay
This assay measures the conversion of a sulfated steroid substrate to its unconjugated form.
-
Principle: The activity of STS is determined by measuring the amount of radiolabeled estrone formed from [³H]-estrone sulfate.
-
Materials:
-
Human placental microsomes or a suitable cell line expressing STS (e.g., JEG-3).
-
[6,7-³H]-Estrone sulfate (substrate).
-
This compound (test inhibitor) dissolved in a suitable solvent (e.g., DMSO).
-
Irosustat (STX64) or another potent STS inhibitor (positive control).
-
Tris-HCl buffer (pH 7.4).
-
Toluene.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare reaction mixtures in glass tubes containing Tris-HCl buffer and the enzyme source.
-
Add various concentrations of this compound or the positive control inhibitor. Include a vehicle control.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding the [³H]-estrone sulfate substrate.
-
Incubate at 37°C for a suitable time (e.g., 30 minutes).
-
Stop the reaction by adding toluene.
-
Vortex vigorously to extract the non-polar product ([³H]-estrone) into the toluene phase, leaving the polar substrate in the aqueous phase.
-
Freeze the aqueous layer (e.g., in a dry ice/ethanol bath).
-
Decant the toluene layer into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described for the aromatase assay.
Signaling Pathways and Mechanisms of Action
The inhibition of aromatase and sulfatase by this compound would impact key signaling pathways involved in hormone-dependent cell growth.
Aromatase Inhibition Pathway
Aromatase converts androgens into estrogens, which then bind to the estrogen receptor (ER). The activated ER translocates to the nucleus and regulates the transcription of genes involved in cell proliferation and survival. Inhibition of aromatase by this compound would block this pathway at its origin.
Caption: Aromatase inhibition by this compound.
Sulfatase Inhibition Pathway
Steroid sulfatase releases active steroids from their inactive sulfate conjugates. These active steroids can then be converted into potent estrogens, which fuel the same estrogen receptor-mediated signaling pathway. Inhibition of STS by this compound cuts off this alternative supply of estrogens.
Caption: Sulfatase inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
A logical workflow is essential for the comprehensive evaluation of a potential enzyme inhibitor like this compound.
Caption: Workflow for characterizing this compound.
Conclusion
This compound holds promise as a dual inhibitor of aromatase and steroid sulfatase. While direct quantitative evidence of its inhibitory potency is currently lacking in the public domain, the experimental protocols and conceptual frameworks presented in this guide provide a clear path for its comprehensive evaluation. Further research to generate the specific IC50 and Ki values for this compound is essential to fully understand its therapeutic potential in hormone-dependent diseases. The visualization of the affected signaling pathways underscores the rationale for its development as a potential anticancer agent.
References
- 1. Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Initial Studies on the Cytotoxicity of Questiomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Questiomycin A, a phenoxazine antibiotic produced by various microorganisms, has demonstrated a range of biological activities, including antibacterial and anticancer properties.[1][2] Initial studies have highlighted its cytotoxic effects against several cancer cell lines, suggesting its potential as a therapeutic agent. This technical guide provides an in-depth overview of the early cytotoxic investigations of this compound, focusing on its quantitative effects, the experimental methodologies employed, and the potential signaling pathways involved in its mechanism of action.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines, as well as non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.67 | [1][2] |
| A549 | Lung Cancer | 5.48 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 7.16 | |
| LoVo-1 | Colon Cancer | 20.03 | |
| HUVECs | Human Umbilical Vein Endothelial Cells | 16.06 | |
| HELs | Human Embryonic Lung Fibroblasts | >50 |
Experimental Protocols
This section details the methodologies for key experiments typically employed in the initial cytotoxic evaluation of a compound like this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a detergent reagent (solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in apoptosis signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2 family members) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
Initial studies suggest that this compound exerts its cytotoxic effects through multiple mechanisms.
GRP78 Degradation and Endoplasmic Reticulum (ER) Stress
One of the identified mechanisms of this compound is the suppression of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum. GRP78 plays a crucial role in the Unfolded Protein Response (UPR), a cellular stress response pathway. Degradation of GRP78 can lead to ER stress and ultimately trigger apoptosis.
This compound-induced GRP78 degradation and subsequent ER stress.
Induction of Apoptosis
This compound has been shown to activate both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates and lead to apoptosis.
Overview of intrinsic and extrinsic apoptosis pathways.
Potential Involvement of Reactive Oxygen Species (ROS) and JNK Signaling
While direct evidence linking this compound to the induction of Reactive Oxygen Species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway is currently limited, these are common mechanisms of cytotoxicity for many anticancer agents. The generation of ROS can induce cellular damage and activate stress-responsive signaling pathways, including the JNK pathway, which can lead to apoptosis.
Potential role of ROS and JNK signaling in cytotoxicity.
Experimental Workflow
A typical workflow for the initial cytotoxic evaluation of a compound like this compound is outlined below.
Workflow for investigating this compound cytotoxicity.
Conclusion and Future Directions
Initial studies on this compound reveal its cytotoxic activity against a variety of cancer cell lines, with a primary mechanism involving the degradation of GRP78, leading to ER stress and the induction of apoptosis through both intrinsic and extrinsic pathways. The provided experimental protocols offer a robust framework for further investigation into its anticancer properties. Future research should focus on elucidating the precise molecular targets of this compound, comprehensively profiling its effects on various signaling pathways, including the potential roles of ROS and JNK, and evaluating its efficacy and safety in preclinical in vivo models. A deeper understanding of its mechanism of action will be crucial for the potential development of this compound as a novel anticancer therapeutic.
References
Methodological & Application
Application Notes and Protocols: Questiomycin A in Cell Culture
Introduction
Questiomycin A is a phenoxazine-type antibiotic naturally produced by various microorganisms, including Streptomyces species and the fungus Penicillium expansum.[1][2][3] It has garnered significant interest within the research community due to its potent antibacterial and anticancer properties.[4][] These notes provide detailed protocols for the solubilization of this compound in DMSO and its application in cell culture-based assays.
Physicochemical Properties and Solubility
This compound is an organic compound with the chemical formula C₁₂H₈N₂O₂ and a molecular weight of 212.2 g/mol . For cell culture applications, it is crucial to prepare a sterile stock solution. Due to its limited aqueous solubility, organic solvents are required for its dissolution.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 3 mg/mL | 14.14 mM | Sonication is recommended for complete dissolution. |
| DMF | 2 mg/mL | 9.43 mM | Sonication is recommended. |
| Ethanol | Soluble | Not specified | |
| Methanol | Soluble | Not specified | |
| Water | Limited solubility | Not specified |
Mechanism of Action and Biological Activity
This compound exhibits a range of biological activities, primarily centered around its anticancer effects. Its proposed mechanism involves the suppression of the 78-kilodalton glucose-regulated protein (GRP78), an endoplasmic reticulum (ER) chaperone protein that plays a crucial role in protecting cells from stress. By inhibiting GRP78, this compound can sensitize cancer cells to apoptosis.
Additionally, this compound has been shown to reduce the intracellular pH of various cancer cell lines, which can contribute to its cytotoxic effects. In vivo studies have demonstrated its ability to prevent the pulmonary metastasis of B16 mouse melanoma cells. The phenoxazinone core of this compound is believed to be critical for its biological activities.
Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 212.2 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 2.122 mg of this compound powder.
-
Dissolution: Aseptically add the weighed this compound to a sterile tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes to aid dissolution. If the compound does not fully dissolve, sonication for 5-10 minutes is recommended.
-
Sterilization: As the stock solution is prepared in DMSO, filter sterilization is generally not required. Ensure all handling is performed under aseptic conditions in a laminar flow hood.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months or at -80°C for up to one year.
General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with this compound.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile, tissue culture-treated plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is important to maintain a consistent final concentration of DMSO across all treatments, including a vehicle control (medium with DMSO only). The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays, western blotting, or gene expression analysis.
Cell Viability (Cytotoxicity) Assay
This protocol details the use of a resazurin-based assay to determine the cytotoxic effects of this compound on cancer cell lines.
Table 2: Reported IC₅₀ Values for this compound
| Cell Line | Cell Type | IC₅₀ (µM) |
| MCF-7 | Human breast adenocarcinoma | 1.67 |
| A549 | Human lung carcinoma | 5.48 |
| MIA PaCa-2 | Human pancreatic carcinoma | 7.16 |
| LoVo-1 | Human colon adenocarcinoma | 20.03 |
| HUVEC | Human umbilical vein endothelial cells | 16.06 |
| HEL | Human embryonic lung fibroblast | >50 |
Data sourced from Cayman Chemical.
Materials:
-
Cells treated with this compound as described in the general protocol
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Treatment: Following the general cell treatment protocol, treat cells seeded in a 96-well plate with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 24-72 hours.
-
Addition of Resazurin: Add resazurin solution to each well to a final concentration of 10% of the total volume and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
Conclusion
This compound is a promising antibacterial and anticancer agent. Proper handling and solubilization in DMSO are critical for its effective use in cell culture experiments. The protocols outlined above provide a framework for investigating the biological effects of this compound in various cell-based models. Researchers should optimize treatment conditions for their specific cell lines and experimental goals.
References
Application Notes and Protocols: Dissolving and Utilizing Questiomycin A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Questiomycin A is a phenoxazine-based natural product exhibiting a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Its mode of action is multifaceted, involving the inhibition of key enzymes such as aromatase and sulfatases, and the suppression of the endoplasmic reticulum (ER) chaperone protein GRP78.[1][2] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for the solubilization of this compound, guidance on its use in cell-based assays, and an overview of its known signaling pathways.
Physicochemical and Solubility Data
This compound is a red to red-brown solid with limited solubility in water.[3] It is soluble in several organic solvents, with Dimethyl Sulfoxide (DMSO) being the most common choice for in vitro studies. The key quantitative data for dissolving and storing this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₂ | [1] |
| Molecular Weight | 212.2 g/mol | |
| Solubility in DMSO | 3 mg/mL (14.14 mM) | |
| Solubility in DMF | 2 mg/mL (9.43 mM) | |
| Other Solvents | Soluble in Ethanol and Methanol | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions for various in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.122 mg of this compound (Molecular Weight = 212.2 g/mol ).
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube or amber vial.
-
Add the appropriate volume of DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid in solubilization. Sonicate in a water bath for 5-10 minutes, or until the solution is clear.
-
-
Sterilization (Optional): For cell culture applications, if the DMSO is not from a sterile-filtered source, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
-
Use in In Vitro Cell-Based Assays
When using the this compound stock solution for in vitro experiments, it is crucial to consider the final concentration of the solvent (DMSO) in the cell culture medium to avoid solvent-induced artifacts and cytotoxicity.
Recommendations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%. Some robust cell lines may tolerate up to 1%, but this should be determined empirically.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without this compound. This allows for the differentiation of the effects of the compound from any effects of the solvent.
-
Serial Dilutions: Prepare serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final working concentrations. Ensure thorough mixing at each dilution step.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, primarily by inducing apoptosis via suppression of GRP78 and by inhibiting aromatase activity.
GRP78 Suppression and Apoptosis Induction
Glucose-Regulated Protein 78 (GRP78), also known as BiP, is a key chaperone protein in the endoplasmic reticulum that plays a critical role in protein folding and cellular stress responses. In many cancer cells, GRP78 is overexpressed and contributes to therapeutic resistance by inhibiting apoptosis. This compound has been shown to suppress the expression of GRP78. This suppression leads to an accumulation of unfolded proteins in the ER, inducing ER stress and ultimately triggering the apoptotic cascade.
Aromatase Inhibition
Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis, converting androgens to estrogens. In hormone-dependent cancers, such as certain types of breast cancer, inhibiting aromatase is a key therapeutic strategy. This compound has been identified as an inhibitor of aromatase. By blocking aromatase activity, this compound reduces the production of estrogens, thereby limiting the growth stimulus for estrogen-receptor-positive cancer cells.
References
Application Notes and Protocols for Questiomycin A in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Questiomycin A, a phenoxazine antibiotic, has demonstrated notable anticancer properties in preclinical studies. Its mechanism of action is primarily attributed to its activity as a degrader of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum (ER) that plays a crucial role in cancer cell survival and drug resistance.[1] By inducing the degradation of GRP78, this compound triggers ER stress, leading to the activation of apoptotic pathways and subsequent cancer cell death. Additionally, evidence suggests that this compound may modulate critical signaling pathways involved in tumorigenesis, including the NF-κB and TGF-β pathways.
These application notes provide a comprehensive guide for utilizing this compound in cancer cell line experiments. This document outlines detailed protocols for assessing its cytotoxic effects, and impact on apoptosis, and cell cycle progression. Furthermore, it presents diagrams of the key signaling pathways potentially modulated by this compound to facilitate a deeper understanding of its molecular mechanisms.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.67[2] |
| A549 | Lung Carcinoma | 5.48[2] |
| MIA PaCa-2 | Pancreatic Cancer | 7.16[2] |
| LoVo-1 | Colon Adenocarcinoma | 20.03[2] |
| HepG2 | Hepatocellular Carcinoma | ~3 (induces cell death at this concentration) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Western Blot Analysis
This protocol details the detection of key proteins involved in the mechanism of action of this compound, such as GRP78, Bax, and Bcl-2.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Table 2: Primary Antibodies for Western Blot Analysis
| Target Protein | Suggested Dilution |
| GRP78 | 1:1000 - 1:20000 |
| Bax | Varies by manufacturer |
| Bcl-2 | Varies by manufacturer |
| β-actin (Loading Control) | 1:1000 - 1:5000 |
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound induces GRP78 degradation, leading to ER stress and apoptosis.
Caption: General experimental workflow for studying this compound in cancer cells.
Caption: this compound-induced apoptosis pathway.
References
Application Notes and Protocols for In Vivo Administration of Questiomycin A in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Questiomycin A, a phenoxazine antibiotic, has demonstrated potential as an anticancer agent.[1] In vivo studies utilizing mouse models have been crucial in evaluating its therapeutic efficacy and mechanism of action. These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of cancer, including detailed protocols and data presentation.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a B16 Melanoma Mouse Model
| Mouse Model | Cancer Type | This compound Dosage | Administration Route | Treatment Schedule | Outcome |
| C57BL/6 mice | Melanoma (B16 cells) | 0.5 mg/kg | Intravenous (tail vein) | Simultaneously with B16 melanoma cell injection | Extreme reduction in the number of metastasized pulmonary cells.[1] |
| C57BL/6 mice | Melanoma (B16 cells) | 0.5 mg/kg | Intravenous (tail vein) | Every three days after B16 melanoma cell injection | Extreme reduction in the number of metastasized pulmonary cells.[1] |
| C57BL/6 mice | Melanoma (B16 cells) | 0.5 mg/kg | Intravenous (tail vein) | Single dose on day 3 after B16 melanoma cell injection | Moderate reduction in the number of metastasized pulmonary cells.[1] |
| C57BL/6 mice | Melanoma (B16 cells) | 0.5 mg/kg | Intravenous (tail vein) | Single dose on day 6 or 9 after B16 melanoma cell injection | No significant reduction in the number of metastasized pulmonary cells.[1] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Metastatic Efficacy of this compound in a B16 Melanoma Lung Metastasis Model
1. Animal Model
-
Species: Mouse
-
Strain: C57BL/6
-
Age: 6-8 weeks
-
Sex: Female
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials
-
This compound
-
Vehicle (e.g., DMSO, PBS)
-
B16 melanoma cells
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Syringes and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane)
3. Experimental Procedure
-
Cell Culture: Culture B16 melanoma cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Wash cells with PBS.
-
Detach cells using Trypsin-EDTA.
-
Resuspend cells in serum-free medium or PBS and perform a cell count.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in sterile PBS.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice.
-
Inject 1 x 10^5 B16 melanoma cells in 100 µL of PBS into the lateral tail vein of each mouse.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of injection, dilute the stock solution with sterile PBS to the final concentration of 0.5 mg/kg in a total volume of 100 µL per mouse.
-
Administer the prepared this compound solution via tail vein injection according to the schedules outlined in Table 1.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of toxicity (e.g., weight loss, behavioral changes) throughout the experiment.
-
After a predetermined period (e.g., 14 days), euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of visible tumor nodules on the lung surface.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the number of metastatic nodules between the treatment and control groups.
Protocol 2: General Protocol for Subcutaneous Xenograft Mouse Model
1. Animal Model
-
Species: Mouse
-
Strain: Immunocompromised (e.g., NOD/SCID, nude mice)
-
Age: 6-8 weeks
-
Sex: Female or Male (consistent within an experiment)
-
Housing: Standard SPF conditions.
2. Materials
-
This compound
-
Vehicle
-
Cancer cell line (e.g., hepatocellular carcinoma cells)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
3. Experimental Procedure
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound at the desired dose and schedule via the chosen route (e.g., intravenous, intraperitoneal).
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Collect blood and major organs for toxicity evaluation if required.
-
Signaling Pathways and Experimental Workflows
// Nodes Questiomycin_A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRP78 [label="GRP78\n(ER Chaperone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER_Stress [label="ER Stress Response", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intrinsic_Pathway [label="Intrinsic Pathway\n(Mitochondrial)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extrinsic_Pathway [label="Extrinsic Pathway\n(Death Receptor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Death [label="Tumor Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Questiomycin_A -> GRP78 [label="Suppresses", dir=T, color="#EA4335"]; GRP78 -> ER_Stress [label="Inhibits", dir=T, color="#FBBC05"]; Questiomycin_A -> Apoptosis [label="Activates", dir=T, color="#34A853"]; Apoptosis -> Intrinsic_Pathway; Apoptosis -> Extrinsic_Pathway; Intrinsic_Pathway -> Caspases; Extrinsic_Pathway -> Caspases; Caspases -> Cell_Death; }
Caption: Proposed mechanism of action of this compound.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Cancer Cell Culture\n(e.g., B16 Melanoma)", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_prep [label="Cell Preparation and Counting", fillcolor="#F1F3F4", fontcolor="#202124"]; injection [label="Intravenous Injection\nof Cells into Mice", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="this compound Administration\n(0.5 mg/kg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitoring [label="Monitor Mice\n(Toxicity, Weight)", fillcolor="#F1F3F4", fontcolor="#202124"]; endpoint [label="Euthanize Mice\n(Day 14)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Excise Lungs and\nCount Metastatic Nodules", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cell_culture; cell_culture -> cell_prep; cell_prep -> injection; injection -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> analysis; analysis -> end; }
Caption: Workflow for in vivo anti-metastatic study.
References
Determining the IC50 of Questiomycin A in MCF-7 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides comprehensive application notes and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Questiomycin A in the MCF-7 human breast cancer cell line. This compound, a phenoxazine antibiotic, has demonstrated cytotoxic effects against various cancer cell lines.[1][2] The protocols outlined herein describe the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability and thereby calculating the IC50 value. Additionally, this document touches upon the known signaling pathways affected by this compound.
Introduction
This compound is an antibiotic with established antibacterial and anticancer properties.[1][2] Its mechanism of action in cancer cells is linked to the degradation of Glucose-Regulated Protein 78 (GRP78), a chaperone protein located in the endoplasmic reticulum that plays a protective role in cells.[3] By degrading GRP78, this compound can induce cell death. Furthermore, it has been observed to lower the elevated intracellular pH typical of cancer cells. The IC50 value is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process, in this case, the proliferation of MCF-7 cells. The determination of this value is a foundational step in preclinical drug development.
Data Presentation
The IC50 value of this compound in various cancer cell lines is summarized below. This information is crucial for designing appropriate concentration ranges for in vitro experiments.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| MCF-7 | Breast Cancer | 1.67 |
| A549 | Lung Cancer | 5.48 |
| MIA PaCa-2 | Pancreatic Cancer | 7.16 |
| LoVo-1 | Colon Cancer | 20.03 |
Signaling Pathway of this compound
This compound exerts its anticancer effects through at least two known mechanisms. The primary mechanism is the degradation of GRP78, which is a key protein in the unfolded protein response (UPR) and plays a crucial role in protecting cancer cells from stress. By degrading GRP78, this compound disrupts cellular homeostasis and can lead to apoptosis. Additionally, this compound has been shown to reduce the characteristically high intracellular pH of cancer cells, which can also contribute to its cytotoxic effects.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following is a detailed protocol for determining the IC50 of this compound in MCF-7 cells using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents
-
MCF-7 cells
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Experimental Workflow
Caption: Workflow for IC50 determination using MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
When cells reach approximately 80% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations. Based on the known IC50 of 1.67 µM, a suitable concentration range would be from 0.1 µM to 10 µM.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers to accurately determine the IC50 of this compound in MCF-7 cells. Understanding the potency and mechanism of action of this compound is essential for its further investigation as a potential therapeutic agent in breast cancer. The MTT assay is a reliable and straightforward method for this purpose, and the data presented here will aid in the design of future experiments.
References
Application Notes and Protocols: Antibacterial Susceptibility Testing of Questiomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Questiomycin A is a phenoxazine antibiotic produced by various microorganisms, including species of Streptomyces and some fungi.[1][2] It has garnered interest for its range of biological activities, including potential antibacterial and anticancer properties.[2][3] These application notes provide detailed protocols for performing antibacterial susceptibility testing with this compound and summarize the available data on its activity.
Data Presentation
The antibacterial spectrum of this compound appears to be specific, with notable activity against certain species of Mycobacterium. Conversely, it has been reported to be inactive against several common Gram-positive and Gram-negative bacteria.[3]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Species
| Bacterial Species | MIC (µg/mL) | Reference |
| Mycobacterium scrofulaceum | 2.8 | |
| Mycobacterium marinum | 11.3 | |
| Mycobacterium intracellulare | 5.6 | |
| Mycobacterium tuberculosis | >45 | |
| Mycobacterium smegmatis | >45 | |
| Mycobacterium kansasii | >45 | |
| Mycobacterium fortuitum | >45 | |
| Escherichia coli | Inactive | |
| Pseudomonas aeruginosa | Inactive | |
| Salmonella typhimurium | Inactive | |
| Staphylococcus aureus | Inactive | |
| Listeria monocytogenes | Inactive |
Experimental Protocols
Standardized methods for antibacterial susceptibility testing are crucial for the reliable evaluation of new compounds. The following are detailed protocols for three common methods: Broth Microdilution, Agar Dilution, and Disk Diffusion, which can be adapted for testing this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound
-
Appropriate bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in CAMHB.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last dilution well.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial concentration.
-
Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Figure 1. Workflow for Broth Microdilution MIC Determination.
Protocol 2: Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add a defined volume of each drug dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix well but avoid forming bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no drug.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the prepared bacterial suspensions.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
References
Application Notes and Protocols: Algal Lethality Assay for Questiomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Questiomycin A, a member of the phenazine class of natural products, has demonstrated potent algicidal activity.[1][2][3] This compound, produced by various bacteria, is of significant interest for its potential as a novel algaecide for controlling harmful algal blooms and for its broader applications in drug development due to its cytotoxic properties.[1][2] These application notes provide a detailed protocol for conducting an algal lethality assay to determine the toxicity of this compound against the model green alga, Chlamydomonas reinhardtii. The described methodology is based on established international guidelines for algal toxicity testing and specific findings on the algicidal effects of this compound.
Principle of the Assay
The algal lethality assay is a method to determine the concentration of a substance that is lethal to a certain percentage of an algal population, typically expressed as the LC50 (Lethal Concentration 50%). This protocol utilizes the unicellular green alga Chlamydomonas reinhardtii, a common model organism in biological research. Algal cultures are exposed to a range of concentrations of this compound for a defined period. The viability of the algal cells is then assessed to determine the dose-response relationship and calculate the LC50 value. This assay can be adapted for high-throughput screening of other potential algicidal compounds.
Data Presentation
Table 1: Quantitative Parameters for Algal Lethality Assay with this compound
| Parameter | Recommended Value | Notes |
| Test Organism | Chlamydomonas reinhardtii | A well-characterized model green alga. Other species like Selenastrum capricornutum or Chattonella antiqua can also be used. |
| Initial Cell Density | 1 x 10^4 to 2 x 10^4 cells/mL | Ensures exponential growth during the assay period. |
| This compound Concentration Range | 0.1 µM to 10 µM (in a geometric series) | Based on reported LC50 values for similar algae. A preliminary range-finding test is recommended. |
| Exposure Duration | 72 - 96 hours | Allows for multiple algal generations to be exposed. |
| Incubation Temperature | 24 ± 2 °C | Optimal for C. reinhardtii growth. |
| Light Intensity | 4000 - 5000 lux (continuous) | Provides sufficient light for photosynthesis without causing photoinhibition. |
| Culture Medium | Tris-Acetate-Phosphate (TAP) Medium | Standard medium for C. reinhardtii culture. |
| Solvent for this compound | Dimethyl sulfoxide (DMSO) | Ensure final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity. A solvent control is mandatory. |
| Endpoint Measurement | Cell viability (e.g., using a vital stain like Evans blue or SYTOX Green) and cell density (hemocytometer or electronic particle counter). | Allows for the determination of the percentage of dead cells. |
Experimental Protocols
Preparation of Algal Culture
-
Aseptic Technique: All procedures should be performed under sterile conditions in a laminar flow hood to prevent contamination.
-
Culture Medium: Prepare Tris-Acetate-Phosphate (TAP) medium according to standard protocols.
-
Inoculation: Inoculate a starter culture of Chlamydomonas reinhardtii in a 250 mL Erlenmeyer flask containing 100 mL of TAP medium.
-
Incubation: Incubate the culture at 24 ± 2 °C under continuous cool-white fluorescent light (4000-5000 lux) with constant shaking (120 rpm) to ensure uniform cell distribution and gas exchange.
-
Exponential Growth: Monitor the cell density daily using a hemocytometer. The culture should be in the exponential growth phase (typically 3-4 days) before being used for the assay.
Preparation of this compound Stock and Test Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare a series of working solutions of this compound by diluting the stock solution in TAP medium. A geometric dilution series (e.g., 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM, 0.313 µM, 0.156 µM, and 0 µM as a control) is recommended.
-
Solvent Control: Prepare a solvent control containing the same final concentration of DMSO as the highest concentration of this compound.
Algal Lethality Assay Procedure
-
Cell Density Adjustment: Determine the cell density of the exponentially growing algal culture and dilute it with fresh TAP medium to achieve a starting density of 2 x 10^4 cells/mL.
-
Experimental Setup:
-
Use sterile 24-well microplates for the assay.
-
Add 900 µL of the diluted algal culture to each well.
-
Add 100 µL of the appropriate this compound working solution or control solution to each well to achieve the final desired concentrations. Each concentration should be tested in triplicate.
-
-
Incubation: Cover the microplate with a sterile, breathable seal and incubate under the same conditions as the starter culture (24 ± 2 °C, continuous light, and gentle agitation) for 72-96 hours.
Data Collection and Analysis
-
Cell Viability Assessment (Evans Blue Staining):
-
After the incubation period, add 100 µL of 0.1% (w/v) Evans blue solution to each well.
-
Incubate for 15-20 minutes at room temperature.
-
Observe the cells under a light microscope. Dead cells will be stained blue, while live cells will remain unstained.
-
Count the number of live and dead cells in a representative sample from each well using a hemocytometer.
-
-
Calculation of Percent Lethality:
-
Percent Lethality = (Number of Dead Cells / Total Number of Cells) x 100
-
-
Data Analysis:
-
Plot the percent lethality against the logarithm of the this compound concentration.
-
Use a suitable statistical software (e.g., GraphPad Prism, R) to perform a probit or logit analysis to determine the LC50 value and its 95% confidence intervals.
-
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for the algal lethality assay of this compound.
Caption: Proposed signaling pathway for this compound-induced algal cell death.
References
- 1. Questiomycins, Algicidal Compounds Produced by the Marine Bacterium Alteromonas sp. D and their Production Cue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Questiomycins, Algicidal Compounds Produced by the Marine Bacterium Alteromonas sp. D and Their Production Cue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Questiomycin A as a Biopesticide: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Questiomycin A, a phenoxazine antibiotic produced by various microorganisms, including species of Streptomyces, Penicillium, and the biocontrol agent Pseudomonas chlororaphis, has demonstrated a range of biological activities.[1][2][3] While its applications in cancer research are more extensively documented, emerging evidence suggests its potential as a biopesticide for the management of plant diseases.[3] This document provides a summary of the available data on its efficacy, outlines detailed experimental protocols for its evaluation, and illustrates its potential mechanisms of action.
Quantitative Data on Biocidal Activity
Quantitative data on the efficacy of this compound against specific terrestrial plant pathogens is currently limited in publicly available literature. However, its activity against the harmful alga Chattonella antiqua has been determined, providing a baseline for its potential as an algicide.
Table 1: Algicidal Activity of this compound
| Target Organism | Efficacy Metric | Value (µM) |
| Chattonella antiqua | LC50 | 0.18 - 6.37[4] |
Note: The range in LC50 values may be attributed to different experimental conditions or the presence of different derivatives of this compound.
While direct data against key fungal and bacterial plant pathogens are scarce, the broader class of phenazine compounds, to which this compound belongs, has shown significant antifungal activity. For instance, Phenazine-1-carboxylic acid (PCA) is effective against a variety of plant pathogenic fungi, including Fusarium oxysporum and Rhizoctonia solani. This suggests a promising avenue for future research into the specific efficacy of this compound against these and other important agricultural pathogens.
Mechanism of Action (Proposed)
The precise mechanism of action of this compound against plant pathogens has not been fully elucidated. However, based on studies of related phenazine and phenoxazinone compounds, a multi-pronged mechanism can be proposed.
Against Fungal Pathogens: Phenazine compounds are known to induce oxidative stress within fungal cells by generating reactive oxygen species (ROS). This leads to lipid peroxidation, protein damage, and ultimately, cell death. Furthermore, these compounds can disrupt the integrity of the fungal cell membrane, leading to the leakage of essential cellular components.
Against Bacterial Pathogens: Some phenoxazinone derivatives have been shown to exert their antibacterial effect by damaging the bacterial cell wall, leading to cell lysis and death.
Below is a diagram illustrating the proposed signaling pathways for the antifungal and antibacterial activity of this compound.
Caption: Proposed mechanisms of action for this compound.
Experimental Protocols
The following protocols are generalized methodologies for the evaluation of this compound as a biopesticide, based on standard practices for similar compounds.
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal plant pathogen.
Materials:
-
Pure culture of the target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile water or saline. Adjust the concentration to approximately 1 x 10^5 spores/mL or a standardized mycelial density.
-
In a 96-well plate, add 100 µL of PDB to each well.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.
-
Inoculate each well with 10 µL of the fungal suspension.
-
Include a positive control (fungus in PDB without this compound) and a negative control (PDB only).
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) for 48-72 hours.
-
Determine the MIC visually as the lowest concentration of this compound that completely inhibits visible fungal growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This protocol determines the MIC of this compound against a target bacterial plant pathogen.
Materials:
-
Pure culture of the target bacterial pathogen (e.g., Pseudomonas syringae, Xanthomonas campestris)
-
Nutrient Broth (NB) or other suitable liquid medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Grow the target bacteria in NB overnight to obtain a fresh culture.
-
Dilute the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL.
-
Follow steps 2-7 as described in the antifungal activity assay, using NB instead of PDB and incubating at the optimal temperature for the bacteria (e.g., 28-30°C) for 24-48 hours.
Phytotoxicity Assay (Seed Germination and Seedling Growth)
This protocol assesses the potential harmful effects of this compound on a model plant species.
Materials:
-
Seeds of a sensitive indicator plant (e.g., lettuce, radish, cress)
-
Sterile petri dishes with filter paper
-
This compound solutions at various concentrations
-
Sterile distilled water (control)
-
Growth chamber with controlled light and temperature
Procedure:
-
Place a sterile filter paper in each petri dish.
-
Add a defined volume (e.g., 5 mL) of the respective this compound solution or sterile water to each dish to saturate the filter paper.
-
Place a set number of seeds (e.g., 20) on the filter paper in each dish.
-
Seal the petri dishes with parafilm and place them in a growth chamber with a defined light/dark cycle and temperature (e.g., 16/8 h light/dark at 25°C).
-
After a set period (e.g., 5-7 days), record the number of germinated seeds.
-
Measure the root and shoot length of the seedlings.
-
Calculate the germination percentage and the percentage of growth inhibition compared to the control.
The workflow for evaluating a potential biopesticide like this compound is depicted in the diagram below.
Caption: General workflow for biopesticide evaluation.
Future Directions
The application of this compound as a biopesticide is a promising area of research. However, to realize its full potential, further studies are imperative. Key areas for future investigation include:
-
Broad-spectrum efficacy screening: A comprehensive evaluation of the MIC and EC50 values of this compound against a wide range of economically important plant pathogenic fungi and bacteria is crucial.
-
Mechanism of action elucidation: Detailed studies are needed to confirm the precise molecular targets and biochemical pathways affected by this compound in plant pathogens.
-
Phytotoxicity and non-target effects: Rigorous testing on a variety of crop plants and beneficial organisms is necessary to ensure its environmental safety.
-
Formulation and delivery: Development of stable and effective formulations will be essential for its practical application in agricultural settings.
-
Field trials: Ultimately, the efficacy of this compound as a biopesticide must be validated under real-world field conditions.
By addressing these research gaps, the potential of this compound as a novel, effective, and environmentally friendly tool for plant disease management can be fully explored.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Biocontrol potential of Pseudomonas fluorescens: Phenazine mediated antifungal activity against phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Questiomycins, Algicidal Compounds Produced by the Marine Bacterium Alteromonas sp. D and their Production Cue - PMC [pmc.ncbi.nlm.nih.gov]
Studying the Anti-Metastatic Effects of Questiomycin A In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary cause of cancer-related mortality, driving the urgent need for novel therapeutics that can effectively inhibit the spread of cancer cells. Questiomycin A, a phenoxazine antibiotic, has demonstrated promising anti-cancer and anti-metastatic properties. This document provides detailed application notes and protocols for studying the anti-metastatic effects of this compound in vivo. It is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound. The provided methodologies cover in vivo metastasis models, molecular analysis techniques, and data interpretation.
Introduction
This compound has been identified as a compound with cytotoxic effects against various cancer cell lines.[1] Notably, it has been shown to prevent lung metastasis in a B16 mouse melanoma model.[1] The proposed mechanisms of action include the induction of apoptosis and the degradation of Glucose-Regulated Protein 78 (GRP78).[2] GRP78, a chaperone protein in the endoplasmic reticulum, is often overexpressed on the surface of tumor cells, where it promotes survival, metastasis, and therapy resistance, partly through activation of the PI3K/AKT signaling pathway.[3][4] By degrading GRP78, this compound is hypothesized to inhibit key signaling pathways essential for metastatic progression and to induce programmed cell death in cancer cells.
These application notes provide a framework for investigating these anti-metastatic effects in a preclinical setting.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Metastasis Models
| Animal Model | Cancer Cell Line | Treatment Regimen | Primary Outcome | Reference |
| C57BL/6 Mice | B16 Melanoma | 0.5 mg/kg, administered simultaneously with cancer cells or every three days | Prevention of lung metastasis | |
| Nude Mice | HepG2 Xenograft | 10 mg/kg, intraperitoneal, once a day for 8 days (in combination with Sorafenib) | Enhanced antitumor effect |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.67 | |
| A549 | Lung Cancer | 5.48 | |
| MIA PaCa-2 | Pancreatic Cancer | 7.16 | |
| LoVo-1 | Colon Cancer | 20.03 |
Signaling Pathways
// Nodes QuestiomycinA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GRP78 [label="Cell Surface GRP78", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis\n(Migration, Invasion, Angiogenesis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation", shape=plaintext, fontcolor="#202124"];
// Edges QuestiomycinA -> GRP78 [label="Inhibits/Degrades", color="#EA4335"]; GRP78 -> PI3K [color="#4285F4"]; PI3K -> AKT [color="#4285F4"]; AKT -> Metastasis [color="#34A853"];
// Invisible node for label positioning GRP78 -> Degradation [style=invis]; } . Caption: this compound inhibits metastasis by degrading cell surface GRP78, which in turn downregulates the pro-metastatic PI3K/AKT signaling pathway.
// Nodes QuestiomycinA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Anti-apoptotic\nBcl-2 family", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Pro-apoptotic\nBax family", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nrelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspases [label="Caspase\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges QuestiomycinA -> Bcl2 [label="Inhibits", color="#EA4335"]; QuestiomycinA -> Bax [label="Activates", color="#34A853"]; Bcl2 -> Mitochondria [arrowhead=tee, color="#EA4335"]; Bax -> Mitochondria [color="#34A853"]; Mitochondria -> CytochromeC [color="#4285F4"]; CytochromeC -> Caspases [color="#4285F4"]; Caspases -> Apoptosis [color="#EA4335"]; } . Caption: this compound induces apoptosis by modulating Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.
Experimental Protocols
Protocol 1: In Vivo Experimental Metastasis Model (B16 Melanoma)
This protocol is adapted from established methods for inducing experimental lung metastasis using B16 melanoma cells.
Materials:
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO and further diluted in PBS)
-
B16-F10 murine melanoma cells (luciferase-expressing for in vivo imaging)
-
6-8 week old female C57BL/6 mice
-
Sterile PBS
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Hemocytometer
-
Syringes and needles (27-30 gauge)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
In vivo imaging system (e.g., IVIS)
-
D-luciferin
Workflow:
// Nodes A [label="1. Cell Culture\n(Luc-B16-F10)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cell Preparation\n(Harvest and resuspend in PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Animal Grouping\n(Randomize mice into control and treatment groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Tail Vein Injection\n(Inject cells intravenously)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Treatment Administration\n(Administer this compound or vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. In Vivo Imaging\n(Monitor metastasis progression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Endpoint Analysis\n(Harvest lungs, count metastatic nodules, perform IHC/Western blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> D; C -> D; D -> E; E -> F; F -> G; } . Caption: Workflow for the in vivo experimental metastasis study.
Procedure:
-
Cell Culture: Culture luciferase-expressing B16-F10 melanoma cells in appropriate medium until they reach 70-80% confluency.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile, serum-free PBS at a concentration of 2 x 10^6 cells/mL. Keep on ice.
-
-
Animal Dosing and Cell Injection:
-
Randomly assign mice to a control (vehicle) group and a this compound treatment group (n=5-10 mice per group).
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (2 x 10^5 cells) into the lateral tail vein of each mouse.
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) according to the desired treatment schedule (e.g., simultaneously with cells and every three days thereafter).
-
-
Monitoring Metastasis:
-
Monitor the mice daily for signs of distress.
-
Perform in vivo bioluminescence imaging weekly to track the development of lung metastases.
-
Anesthetize mice.
-
Inject D-luciferin (e.g., 150 mg/kg) intraperitoneally.
-
After 10-15 minutes, acquire images using an in vivo imaging system.
-
-
-
Endpoint Analysis (Day 18-21):
-
Euthanize the mice.
-
Perfuse the lungs with PBS.
-
Excise the lungs and count the number of visible metastatic nodules on the surface.
-
Fix the lungs in 10% neutral buffered formalin for immunohistochemistry or snap-freeze in liquid nitrogen for Western blot analysis.
-
Protocol 2: Orthotopic Xenograft Model
This protocol provides a general framework for establishing an orthotopic tumor to study spontaneous metastasis. This example uses a generic solid tumor cell line.
Materials:
-
Cancer cell line of interest (e.g., breast, prostate, pancreatic) engineered to express luciferase.
-
Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Matrigel or similar basement membrane matrix.
-
Surgical tools.
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of luciferase-expressing cancer cells in a 1:1 mixture of PBS and Matrigel.
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision to expose the target organ (e.g., mammary fat pad for breast cancer, prostate, pancreas).
-
Inject a small volume (e.g., 20-50 µL) of the cell suspension into the organ.
-
Suture the incision.
-
-
Tumor Growth and Treatment:
-
Monitor primary tumor growth using calipers or in vivo imaging.
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle as per the defined schedule.
-
-
Metastasis Monitoring and Analysis:
-
Monitor for metastatic spread to distant organs (e.g., lungs, liver, bone) using in vivo bioluminescence imaging.
-
At the study endpoint, harvest the primary tumor and metastatic organs for further analysis as described in Protocol 1.
-
Protocol 3: Western Blot Analysis
This protocol outlines the detection of key proteins involved in metastasis and apoptosis signaling pathways.
Materials:
-
Tissue lysates from harvested tumors and organs.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
Transfer buffer and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-GRP78, anti-phospho-AKT, anti-total-AKT, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize snap-frozen tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 4: Immunohistochemistry (IHC)
This protocol is for the detection of proliferation (Ki-67) and angiogenesis (CD31) markers in formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials:
-
FFPE tissue sections on slides.
-
Xylene and graded ethanol series.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%).
-
Blocking solution (e.g., normal goat serum).
-
Primary antibodies (anti-Ki-67, anti-CD31).
-
Biotinylated secondary antibody and streptavidin-HRP complex (or polymer-based detection system).
-
DAB chromogen.
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary antibody.
-
Incubate with the secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with DAB chromogen.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Analysis:
-
Image the slides and quantify the staining (e.g., percentage of Ki-67 positive cells, microvessel density for CD31).
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the in vivo evaluation of this compound's anti-metastatic properties. By utilizing appropriate animal models and robust analytical techniques, researchers can elucidate the compound's mechanism of action and assess its potential as a novel anti-metastatic agent. Careful experimental design and adherence to these detailed protocols will be crucial for generating high-quality, reproducible data to advance the development of new cancer therapies.
References
Application Notes and Protocols: Western Blot Analysis of GRP78 Levels Following Questiomycin A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-regulated protein 78 (GRP78), also known as BiP, is a key molecular chaperone residing in the endoplasmic reticulum (ER).[1][2] It plays a critical role in protein folding, assembly, and quality control, thereby maintaining ER homeostasis.[1][2] Under cellular stress conditions, such as glucose deprivation, hypoxia, or the accumulation of unfolded proteins, the expression of GRP78 is significantly upregulated to protect cells from apoptosis.[3] GRP78 is a master regulator of the Unfolded Protein Response (UPR), a crucial signaling network that aims to restore ER homeostasis or, if the stress is too severe, trigger programmed cell death. In a non-stressed state, GRP78 binds to and inactivates the three main ER stress sensors: PERK, IRE1, and ATF6. The accumulation of unfolded proteins leads to the dissociation of GRP78 from these sensors, leading to their activation.
Questiomycin A is a phenoxazine antibiotic that has been shown to exhibit a range of biological activities, including antibacterial and potential anti-tumor effects. Recent studies suggest that this compound can suppress the expression of GRP78. This application note provides a detailed protocol for the analysis of GRP78 protein levels by Western blot in cultured cells treated with this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from a dose-response and time-course experiment investigating the effect of this compound on GRP78 protein expression.
Table 1: Dose-Response Effect of this compound on GRP78 Levels
| This compound (µM) | GRP78 Protein Level (Normalized to β-actin) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | ± 0.08 |
| 1 | 0.85 | ± 0.06 |
| 5 | 0.62 | ± 0.05 |
| 10 | 0.41 | ± 0.04 |
| 20 | 0.25 | ± 0.03 |
Table 2: Time-Course Effect of 10 µM this compound on GRP78 Levels
| Time (hours) | GRP78 Protein Level (Normalized to β-actin) | Standard Deviation |
| 0 | 1.00 | ± 0.09 |
| 6 | 0.78 | ± 0.07 |
| 12 | 0.55 | ± 0.06 |
| 24 | 0.40 | ± 0.05 |
| 48 | 0.28 | ± 0.04 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a human cancer cell line known to express GRP78 (e.g., HeLa, MCF-7, or PANC-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Growth: Culture the cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: After the cells have reached the desired confluency, replace the growth medium with fresh medium containing increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). A vehicle control (medium with the same concentration of DMSO without this compound) should be included. Incubate for a fixed period (e.g., 24 hours).
-
Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 10 µM) and harvest the cells at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Harvest: After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Western Blot Protocol for GRP78
-
Cell Lysis:
-
Add 100-200 µL of ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the protein to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, confirm the successful transfer of proteins by staining the membrane with Ponceau S solution.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GRP78 (e.g., rabbit anti-GRP78) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
-
Stripping and Re-probing (for loading control):
-
To normalize the GRP78 signal, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein such as β-actin or GAPDH.
-
Signaling Pathways and Experimental Workflows
Caption: GRP78 signaling in the Unfolded Protein Response.
Caption: Western blot experimental workflow.
References
Application Notes: Evaluating Questiomycin A as a Potential Aromatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens. It catalyzes the aromatization of androstenedione and testosterone to produce estrone and estradiol, respectively. In postmenopausal women, aromatase in peripheral tissues is the primary source of estrogens. Given the role of estrogen in the proliferation of hormone-receptor-positive breast cancer, aromatase has become a key target for the development of anticancer therapeutics. Aromatase inhibitors are a standard treatment for this type of cancer.
Questiomycin A is a phenoxazine antibiotic with known antibacterial and anticancer properties. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including the estrogen-receptor-positive MCF-7 breast cancer cell line. While direct and extensive research on the specific interaction between this compound and aromatase is emerging, preliminary information suggests that it may possess aromatase inhibitory activity. These application notes provide a detailed protocol for evaluating the aromatase inhibitory potential of this compound using a fluorometric assay, a common and efficient method for screening potential inhibitors.
Signaling Pathway of Aromatase in Estrogen Biosynthesis
Aromatase is the rate-limiting enzyme in the conversion of androgens to estrogens. This process is a key therapeutic target for hormone-dependent breast cancers. The diagram below illustrates the central role of aromatase in steroidogenesis.
Figure 1. Aromatase catalyzes the conversion of androgens to estrogens.
Quantitative Data of Known Aromatase Inhibitors
For comparative purposes, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized aromatase inhibitors. These values can serve as a benchmark when evaluating the potency of novel compounds like this compound.
| Compound | IC50 Value (nM) | Cell Line/Assay Condition |
| Letrozole | 50-100 | MCF-7aro monolayer cells[1] |
| Anastrozole | IC50 not reached at 100-500 nM | MCF-7aro monolayer cells[1] |
| Exemestane | ~25 | Not specified |
| 4-Hydroxyandrostenedione (Formestane) | 42 | Not specified[2] |
| ICI 182,780 | 16.80 | MCF-7Ca cells |
| Aminoglutethimide | ~1000 | Not specified |
Experimental Protocol: Fluorometric Aromatase Inhibition Assay
This protocol describes a robust and high-throughput method to determine the in vitro inhibitory activity of this compound on human recombinant aromatase. The assay is based on the detection of a fluorescent product generated from a non-fluorescent substrate by aromatase.
Materials and Reagents
-
Human recombinant aromatase (CYP19A1)
-
Aromatase fluorogenic substrate
-
NADPH regenerating system
-
This compound
-
Letrozole (positive control)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
DMSO (for compound dilution)
-
96-well black microplates with a clear bottom
-
Fluorometric microplate reader (Ex/Em = ~485/530 nm)
Experimental Workflow
The following diagram outlines the key steps in the fluorometric aromatase inhibition assay.
Figure 2. Workflow for the fluorometric aromatase inhibition assay.
Step-by-Step Procedure
-
Compound Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid solvent effects.
-
Prepare a similar dilution series for the positive control, Letrozole.
-
Prepare a vehicle control containing the same final concentration of DMSO as the test compound wells.
-
-
Assay Setup :
-
In a 96-well black microplate, add the diluted this compound, Letrozole, and vehicle control to their respective wells in triplicate.
-
Prepare an "Aromatase Mix" containing the human recombinant aromatase and the NADPH regenerating system in assay buffer.
-
Add the Aromatase Mix to all wells.
-
-
Pre-incubation :
-
Pre-incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation and Incubation :
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Data Acquisition :
-
Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = ~485/530 nm).
-
Data Analysis
-
Calculate Percent Inhibition :
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100
-
Fluorescence_Test: Fluorescence of the wells with this compound.
-
Fluorescence_Vehicle: Fluorescence of the vehicle control wells.
-
Fluorescence_Blank: Fluorescence of wells with no enzyme (background).
-
-
-
Determine IC50 Value :
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the aromatase activity.
-
Conclusion
The provided protocol offers a detailed framework for the initial in vitro evaluation of this compound as a potential aromatase inhibitor. A confirmed inhibitory activity, benchmarked against known inhibitors, would warrant further investigation into its mechanism of action (e.g., competitive, non-competitive, or irreversible inhibition) and its efficacy in cell-based and in vivo models of hormone-dependent breast cancer. The potential for this compound to inhibit aromatase, coupled with its known cytotoxic effects, makes it an intriguing candidate for further research in the development of novel anticancer therapies.
References
Application Notes and Protocols for Co-Cultivation Experiments to Induce Questiomycin A Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Questiomycin A is a phenazine-containing natural product known for its antibacterial and algicidal properties. The biosynthetic gene clusters responsible for the production of many valuable secondary metabolites, including this compound, often remain silent or are expressed at very low levels under standard laboratory monoculture conditions. Co-cultivation, which mimics the natural microbial environment of competition and interaction, has emerged as a powerful strategy to induce the expression of these cryptic gene clusters.[1][2]
These application notes provide a detailed protocol for inducing the production of this compound by co-cultivating the marine bacterium Alteromonas sp. with the microalga Chattonella antiqua. The production of this compound by Alteromonas sp. D has been shown to be dependent on close physical contact with the microalga, highlighting a contact-dependent signaling mechanism.[3][4]
Data Presentation
The following table summarizes the quantitative data on this compound production in monoculture versus co-culture, as reported in the foundational study by Umetsu et al. (2019).
| Culture Condition | This compound Concentration (ng/mL) | Reference |
| Alteromonas sp. D monoculture | Not Detected | [3] |
| Chattonella antiqua monoculture | Not Detected | |
| Alteromonas sp. D and C. antiqua co-culture | 0.31 |
Experimental Protocols
Protocol 1: Cultivation of Microorganisms
1.1. Cultivation of Chattonella antiqua
-
Medium: Modified SWM-3 medium.
-
Procedure:
-
Prepare the SWM-3 medium according to standard protocols.
-
Inoculate the medium with a starter culture of C. antiqua.
-
Incubate the culture at 22 °C under a 12:12 hour light-dark cycle with an illumination of 60-80 µmol photons m⁻²s⁻¹.
-
Allow the culture to grow until it reaches the desired cell density for the co-cultivation experiment.
-
1.2. Cultivation of Alteromonas sp. D
-
Medium: Marine Broth 2216 or a similar nutrient-rich marine medium for initial culture propagation.
-
Procedure:
-
Inoculate a flask containing Marine Broth with a glycerol stock or a single colony of Alteromonas sp. D.
-
Incubate at 25-28 °C with shaking (200 rpm) for 24-48 hours, or until the culture is turbid.
-
Protocol 2: Co-cultivation Experiment
-
Medium: Oligotrophic Marine Medium (see recipe below).
-
Procedure:
-
Prepare the Oligotrophic Marine Medium. A representative recipe is provided below.
-
Harvest the Alteromonas sp. D cells from the rich medium by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile Oligotrophic Marine Medium to remove residual nutrients.
-
Resuspend the bacterial pellet in fresh Oligotrophic Marine Medium.
-
In a sterile culture vessel (e.g., a 250 mL Erlenmeyer flask), combine the C. antiqua culture and the washed Alteromonas sp. D suspension.
-
Incubate the co-culture under the same conditions as the C. antiqua monoculture (22 °C, 12:12 h light-dark cycle).
-
As a control, set up monocultures of Alteromonas sp. D and C. antiqua under the same conditions.
-
Incubate for a period of 5-7 days, or as determined by preliminary time-course experiments.
-
Recipe for Oligotrophic Marine Medium (Representative):
-
Aged Seawater: 1 L
-
NH₄Cl: 0.027 g (0.5 mM)
-
K₂HPO₄: 0.0035 g (0.02 mM)
-
Trace Metal Solution (e.g., P-IV): 1 mL
-
Vitamin Solution (e.g., f/2): 1 mL
-
Adjust pH to 7.8-8.0.
-
Sterilize by autoclaving.
Protocol 3: Extraction of this compound
-
Solvent: Ethyl acetate.
-
Procedure:
-
After the incubation period, harvest the entire co-culture broth (e.g., 100 mL).
-
Acidify the broth to approximately pH 2.0 by adding 1 M HCl dropwise.
-
Transfer the acidified broth to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake vigorously for 2-3 minutes to ensure thorough mixing. Allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine all the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Resuspend the dried extract in a known volume of methanol or a suitable solvent for LC-MS analysis.
-
Protocol 4: Quantification of this compound by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Procedure:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over approximately 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined empirically for this compound using a pure standard. The precursor ion will be the [M+H]⁺ of this compound (m/z 211.08). Product ions for fragmentation should be identified through infusion of the standard.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound.
-
Analyze the extracted samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
-
-
Visualizations
Caption: Experimental workflow for the co-cultivation of Alteromonas sp. D and Chattonella antiqua to induce and quantify this compound.
Caption: Putative contact-dependent signaling pathway for the induction of this compound biosynthesis in Alteromonas sp. D.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial communication leading to the activation of silent fungal secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine bacteria Alteromonas spp. require UDP-glucose-4-epimerase for aggregation and production of sticky exopolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification of Questiomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Questiomycin A, a member of the phenoxazinone class of antibiotics, has garnered significant interest due to its antimicrobial and potential anticancer activities.[1][2] Effective research and development of this compound necessitate a robust and efficient purification method to obtain high-purity material. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products like this compound, offering high resolution and reproducibility.[3][4][5] This document provides a detailed application note and a comprehensive protocol for the purification of this compound using reversed-phase HPLC.
While specific, detailed HPLC parameters for this compound purification are not extensively documented in publicly available literature, this protocol is based on established methods for the separation of similar antibiotic compounds and general principles of preparative chromatography. One study notes the use of reversed-phase HPLC for the final purification step of this compound from a bacterial culture after initial separation by vacuum liquid chromatography and size-exclusion chromatography.
Methodology and Experimental Protocols
This section outlines a proposed reversed-phase HPLC method for the purification of this compound. The parameters are based on typical conditions used for the separation of heterocyclic antibiotic compounds.
1. Sample Preparation
Prior to HPLC purification, a crude or partially purified extract containing this compound should be prepared. This can be achieved through methods such as solvent extraction from a fermentation broth, followed by preliminary chromatographic steps like vacuum liquid chromatography or solid-phase extraction (SPE).
-
Protocol:
-
Dissolve the crude or partially purified extract containing this compound in a suitable solvent, such as methanol or a mixture of the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
The concentration of the sample should be optimized to avoid column overloading, which can lead to poor separation and peak broadening.
-
2. Analytical HPLC Method Development (Method Scouting)
Before proceeding to preparative scale, it is crucial to develop and optimize the separation on an analytical scale to determine the ideal chromatographic conditions.
-
Protocol:
-
Column Selection: Start with a standard reversed-phase column, such as a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). Phenyl-bonded columns can also be considered as an alternative for different selectivity.
-
Mobile Phase Selection: A common mobile phase for reversed-phase chromatography consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous phase (water or buffer).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Perform a gradient elution to determine the approximate concentration of the organic solvent required to elute this compound. A typical scouting gradient would be from 5% to 95% Solvent B over 20-30 minutes.
-
Detection: Monitor the elution profile using a UV-Vis detector. The optimal wavelength for detection should be determined by acquiring a UV spectrum of a crude sample or a standard of this compound. A wavelength of 230 nm is often a good starting point for antibiotics.
-
Flow Rate Optimization: A typical analytical flow rate is 1.0 mL/min. This can be adjusted to optimize resolution and analysis time.
-
Temperature Control: Maintain a constant column temperature, for example, at 40°C, to ensure reproducible retention times.
-
3. Preparative HPLC Purification
Once the analytical method is optimized, it can be scaled up for preparative purification. The goal of preparative HPLC is to isolate the compound of interest with the desired purity and recovery.
-
Protocol:
-
Column: Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 20-50 mm).
-
Mobile Phase: Use the same mobile phase composition that provided the best separation in the analytical method.
-
Flow Rate: The flow rate needs to be scaled up proportionally to the cross-sectional area of the preparative column.
-
Loading: The amount of sample to be injected (loading) will depend on the column dimensions and the separation efficiency. It is often necessary to perform loading studies to maximize throughput without sacrificing purity.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound. The peak can be detected using the UV signal.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Solvent Removal: Combine the pure fractions and remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified this compound.
-
Data Presentation
The following tables summarize the proposed HPLC conditions for both analytical method development and preparative scale purification of this compound.
Table 1: Proposed Analytical HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10-20 µL |
Table 2: Proposed Preparative HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic or Step Gradient (Optimized from analytical run) |
| Flow Rate | ~20 mL/min (Scaled up from analytical) |
| Column Temperature | Ambient or 40°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 1-5 mL (Dependent on concentration and loading study) |
Visualizations
Experimental Workflow for this compound Purification
References
- 1. Questiomycins, Algicidal Compounds Produced by the Marine Bacterium Alteromonas sp. D and their Production Cue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. isca.in [isca.in]
- 5. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Large-Scale Production of Questiomycin A through Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
Questiomycin A, a phenazine antibiotic with broad-spectrum antibacterial activity, holds significant promise for applications in agriculture and medicine. However, its low natural production titers have historically limited its practical use. This document provides detailed application notes and protocols for the large-scale production of this compound through metabolic engineering of Pseudomonas chlororaphis. By leveraging rational metabolic engineering strategies, including the redirection of precursor flux and heterologous expression of key enzymes, a significant increase in this compound titer can be achieved. The protocols outlined herein cover strain engineering, fermentation, and purification to facilitate the efficient and scalable production of this valuable antibiotic.
Introduction
This compound is a secondary metabolite belonging to the phenoxazinone class of compounds, known for its vibrant red pigment and biological activities.[1] While traditionally found in various fungi and some bacteria, recent breakthroughs have enabled its production in the well-characterized bacterium Pseudomonas chlororaphis.[2][3] This organism is a suitable chassis for metabolic engineering due to its robust growth characteristics and the extensive knowledge available regarding its genetics and metabolism.[4][5]
The biosynthesis of this compound in P. chlororaphis shares the same pathway as phenazine-1-carboxylic acid (PCA), a well-studied antifungal biopesticide. This shared pathway originates from the shikimate pathway, providing clear targets for metabolic engineering to enhance the precursor supply for this compound production. This document details the strategies and methodologies to achieve high-titer production of this compound.
Metabolic Engineering Strategies for Enhanced this compound Production
The overproduction of this compound in Pseudomonas chlororaphis can be achieved through a multi-faceted metabolic engineering approach. The core strategies involve:
-
Enhancing Precursor Supply: Increasing the metabolic flux towards the phenazine biosynthetic pathway by overexpressing genes in the shikimate pathway.
-
Blocking Competing Pathways: Deleting genes responsible for the synthesis of competing phenazine derivatives to channel precursors specifically towards this compound.
-
Heterologous Gene Expression: Introducing a phenoxazinone synthase gene, which is crucial for the final conversion to this compound.
-
Optimization of Fermentation Conditions: Fine-tuning medium composition and physical parameters to maximize cell growth and product formation.
The following diagram illustrates the engineered metabolic pathway for this compound production.
Quantitative Data Summary
The following table summarizes the reported production titers of this compound and related compounds in various engineered strains of Pseudomonas chlororaphis.
| Strain | Genotype / Engineering Strategy | Product | Titer (mg/L) | Reference |
| P. chlororaphis HT66ΔphzBΔNat | Base strain with deletions in competing pathways | This compound | Low (unquantified) | |
| Engineered P. chlororaphis | Rational metabolic engineering, heterologous phenoxazinone synthase introduction, and medium optimization | This compound | 589.78 | |
| P. chlororaphis Lzh-T5 (Wild Type) | Wild Type | Phenazine-1-carboxylic acid (PCA) | 230 | |
| Engineered P. chlororaphis Lzh-T5 | Knockout of negative regulators, enhancement of shikimate pathway, fed-batch fermentation | Phenazine-1-carboxylic acid (PCA) | 10,653 | |
| P. chlororaphis HT66 (Wild Type) | Wild Type | Phenazine-1-carboxamide (PCN) | 424.87 | |
| Engineered P. chlororaphis HT66 | Inactivation of psrA and rpeA repressors | Phenazine-1-carboxamide (PCN) | >1200 |
Experimental Protocols
Protocol 1: Construction of Engineered Pseudomonas chlororaphis Strains
This protocol provides a general workflow for the genetic modification of P. chlororaphis.
1. Gene Deletion (e.g., using CRISPR-Cas9 or homologous recombination):
- Objective: To knock out genes in competing metabolic pathways.
- Procedure:
- Design guide RNAs (gRNAs) targeting the gene of interest.
- Clone the gRNA expression cassette into a suicide vector containing the Cas9 nuclease gene.
- Construct a donor plasmid containing the upstream and downstream homologous arms of the target gene.
- Introduce the plasmids into a suitable E. coli strain for conjugation (e.g., E. coli S17-1).
- Perform biparental or triparental mating with P. chlororaphis.
- Select for exconjugants on appropriate antibiotic-containing media.
- Screen for successful gene deletion by PCR and Sanger sequencing.
2. Gene Overexpression/Heterologous Expression:
- Objective: To increase the expression of key biosynthetic genes or introduce foreign genes.
- Procedure:
- Amplify the gene of interest (e.g., phenoxazinone synthase) from the source organism's genomic DNA.
- Clone the gene into an expression vector under the control of a strong, constitutive, or inducible promoter suitable for Pseudomonas.
- Introduce the expression plasmid into P. chlororaphis via electroporation or conjugation.
- Select for transformants on antibiotic-containing media.
- Verify the presence of the plasmid and gene expression (e.g., via RT-qPCR or SDS-PAGE).
Protocol 2: Fermentation for this compound Production
This protocol describes the cultivation of engineered P. chlororaphis for the production of this compound.
1. Seed Culture Preparation:
- Inoculate a single colony of the engineered P. chlororaphis strain into 50 mL of Luria-Bertani (LB) or King's B (KB) medium in a 250 mL flask.
- Incubate at 28-30°C with shaking at 200-250 rpm for 18-24 hours.
2. Production Culture:
- Inoculate a 1 L baffled flask containing 200 mL of production medium with the seed culture to an initial OD600 of 0.1.
- Optimized Production Medium Composition (example):
- Glycerol: 20 g/L
- Yeast Extract: 10 g/L
- (NH₄)₂SO₄: 2 g/L
- K₂HPO₄: 1.5 g/L
- MgSO₄·7H₂O: 0.2 g/L
- Trace metal solution
- Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
- Monitor cell growth (OD600) and product formation (HPLC) periodically.
3. Fed-Batch Fermentation (for large-scale production):
- For higher titers, a fed-batch fermentation strategy can be employed in a controlled bioreactor.
- Initial batch phase is followed by a feeding phase with a concentrated solution of the carbon source (e.g., glycerol) to maintain a constant growth rate and avoid substrate inhibition.
- Maintain pH at 6.5-7.0 and dissolved oxygen above 20%.
Protocol 3: Extraction and Purification of this compound
This protocol outlines a general procedure for the recovery of phenazine compounds from the fermentation broth.
1. Extraction:
- Centrifuge the fermentation culture at 8,000 x g for 15 minutes to separate the supernatant from the cell biomass.
- Acidify the supernatant to pH 2-3 with hydrochloric acid.
- Extract the acidified supernatant twice with an equal volume of ethyl acetate.
- Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.
2. Purification:
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
- Perform purification using silica gel column chromatography with a gradient of solvents (e.g., hexane and ethyl acetate).
- For high purity, further purify the fractions containing this compound by preparative High-Performance Liquid Chromatography (HPLC).
- Monitor the purification process by thin-layer chromatography (TLC) or analytical HPLC.
3. Characterization:
- Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The metabolic engineering of Pseudomonas chlororaphis presents a viable and efficient strategy for the large-scale production of this compound. By implementing the protocols outlined in this document, researchers and drug development professionals can achieve significantly higher titers of this promising antibacterial compound, thereby facilitating its further investigation and potential commercialization. The combination of targeted genetic modifications and optimized fermentation processes provides a robust platform for the production of this compound and other valuable phenazine derivatives.
References
- 1. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Production of rhamnolipids by Pseudomonas chlororaphis, a nonpathogenic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Enhanced Activity of Questiomycin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Questiomycin A derivatives and protocols for evaluating their enhanced biological activities. This compound, a member of the phenoxazinone class of natural products, has garnered significant interest due to its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This document details the rationale behind the synthesis of novel derivatives, provides step-by-step experimental protocols, and presents quantitative data on their enhanced efficacy.
Introduction
This compound (2-amino-3H-phenoxazin-3-one) is a naturally occurring chromophore found in various microorganisms. Its planar tricyclic structure allows it to intercalate with DNA, leading to its biological effects. However, the therapeutic potential of the parent compound is often limited by factors such as modest potency and potential for toxicity. To address these limitations, researchers have focused on the synthesis of novel derivatives with improved pharmacological profiles. Structural modifications to the phenoxazinone core can lead to enhanced potency, selectivity, and reduced side effects. This document focuses on derivatives of 2-aminophenoxazin-3-one (referred to as Phx-3) and related compounds, exploring their enhanced cytotoxic and antimicrobial activities.
Data Presentation: Enhanced Cytotoxic Activity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of this compound (Phx-3) and its derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Phx-3) | COLO201 | Colon Cancer | 6-12 | [1] |
| DLDI | Colon Cancer | 6-12 | [1] | |
| PMCO1 | Colon Cancer | 6-12 | [1] | |
| HT-29 | Colon Cancer | 16.7 | [1] | |
| LoVo-1 | Colon Cancer | 20.03 ± 4.98 | [1] | |
| Phx-1 | MCF-7 | Breast Cancer | >25 | |
| A431 | Skin Cancer | >25 | ||
| NHP | HCT116 | Colon Cancer | 27.82 (µg/mL) | |
| COC1 | Ovarian Cancer | 28.11 (µg/mL) | ||
| HepG2 | Liver Cancer | 40.33 (µg/mL) | ||
| A549 | Lung Cancer | 38.53 (µg/mL) |
Note: Phx-1 is 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one. NHP is N-(2-hydroxyphenyl)-2-phenazinamine, a structural analog.
Experimental Protocols
Protocol 1: General Synthesis of Substituted 2-Aminophenoxazin-3-ones
This protocol describes a general method for the synthesis of substituted 2-aminophenoxazin-3-ones, the core structure of this compound and its derivatives. The key step involves the oxidative coupling of a substituted o-aminophenol.
Materials:
-
Substituted o-aminophenol
-
Oxidizing agent (e.g., potassium ferricyanide, manganese dioxide, or a catalytic system like Co(salen)/O2)
-
Solvent (e.g., methanol, acetone, or a buffer solution)
-
Stirring plate and magnetic stirrer
-
Reaction vessel
-
Purification system (e.g., column chromatography or recrystallization)
Procedure:
-
Dissolve the substituted o-aminophenol in the chosen solvent in the reaction vessel.
-
Add the oxidizing agent to the solution while stirring. The reaction is often carried out at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction if necessary (e.g., by adding a reducing agent for certain oxidants).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired substituted 2-aminophenoxazin-3-one.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Evaluation of Cytotoxic Activity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Evaluation of Antibacterial Activity using Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound derivatives (dissolved in DMSO)
-
96-well plates
-
Incubator (37°C)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the this compound derivatives in the bacterial growth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for the biological evaluation of this compound derivatives.
Caption: A proposed signaling pathway for the cytotoxic action of this compound derivatives.
References
Troubleshooting & Optimization
How to improve the solubility of Questiomycin A in aqueous solutions
Welcome to the technical support center for Questiomycin A. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have limited solubility in aqueous solutions?
This compound's poor aqueous solubility is inherent to its molecular structure. It is a phenoxazine, a class of compounds characterized by a large, rigid, and hydrophobic aromatic core.[1][2] This nonpolar structure makes it energetically unfavorable to interact with polar water molecules, leading to limited solubility.[2]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What is happening and what should I do?
This is a common issue known as "crashing out," which occurs when the final concentration of this compound in the aqueous buffer exceeds its solubility limit. The high concentration of DMSO in the stock solution keeps the compound dissolved, but upon dilution into a primarily aqueous environment, the compound precipitates.
Immediate Troubleshooting Steps:
-
Decrease the Final Concentration: Your target concentration may be too high for the compound's aqueous solubility. If your experimental design permits, try working with a lower final concentration.[2]
-
Reduce the Final DMSO Percentage: High concentrations of organic solvents in the final aqueous medium can cause precipitation. Aim to keep the final DMSO concentration below 1%, and ideally below 0.1%, to minimize these effects.[2]
-
Utilize a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of a water-miscible organic co-solvent. See the protocols below for more details.
Q3: What are the most common laboratory-scale strategies to improve the aqueous solubility of this compound for in vitro experiments?
Several effective methods can be employed to enhance the solubility of this compound for cell-based assays and other in vitro experiments:
-
Use of Co-solvents: Adding a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) can create a more favorable environment for the hydrophobic this compound molecule.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate nonpolar molecules like this compound, while their hydrophilic exterior allows the entire complex to dissolve in water.
-
pH Adjustment: If a compound has ionizable functional groups, adjusting the pH of the solution can increase solubility by forming a more soluble salt.
Q4: What advanced formulation strategies are available for developing this compound for in vivo or clinical applications?
For preclinical and clinical development, more sophisticated formulation strategies are often required to enhance bioavailability:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate compared to its crystalline form.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize lipophilic compounds in the gastrointestinal tract, forming fine emulsions upon contact with aqueous fluids to enhance absorption.
-
Nanotechnology-Based Approaches: Reducing the particle size of this compound to the nanometer scale (nanosuspensions) dramatically increases the surface area, leading to a higher dissolution rate.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for common solubilization techniques.
Troubleshooting Workflow for Compound Precipitation
If you observe precipitation upon diluting a stock solution of this compound, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for precipitation issues.
Protocol 1: Solubility Enhancement Using a Co-solvent System
This protocol describes how to use a water-miscible organic solvent to improve the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Co-solvent (e.g., Ethanol, PEG 300, Propylene Glycol)
-
Aqueous buffer (e.g., PBS, HBSS)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Prepare the Co-solvent/Buffer System: Prepare your final aqueous buffer containing a specific percentage of the co-solvent. Start with a low percentage (e.g., 1-5% v/v) and increase if necessary. For example, to make 10 mL of PBS with 5% PEG 300, add 500 µL of PEG 300 to 9.5 mL of PBS.
-
Dilute the Stock Solution: Serially dilute the DMSO stock solution into the co-solvent/buffer system to achieve your desired final concentration.
-
Observation and Optimization: Vortex briefly and observe for any signs of precipitation. If the solution remains clear, it is suitable for your experiment. If precipitation occurs, consider increasing the co-solvent percentage, but be mindful of its potential effects on your experimental system (e.g., cell viability).
Protocol 2: Solubility Enhancement Using Cyclodextrin Complexation
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, enhancing its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Water, PBS)
Procedure:
-
Prepare HP-β-CD Stock Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A 10-20% (w/v) solution is a good starting point. Ensure the HP-β-CD is fully dissolved. Gentle warming may be required.
-
Method A: Direct Solubilization:
-
Weigh a small amount of solid this compound into a vial.
-
Add the prepared HP-β-CD solution directly to the solid.
-
Vortex or sonicate the mixture until the this compound is fully dissolved. This may take some time.
-
-
Method B: Dilution from an Organic Stock:
-
Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).
-
Add this stock solution dropwise to the vortexing HP-β-CD solution.
-
Allow the organic solvent to evaporate, leaving a clear aqueous solution of the this compound/cyclodextrin complex.
-
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles before use.
Strategy Selection Guide
The choice of solubilization method depends on the experimental context. This diagram provides a guide for selecting an appropriate strategy.
Caption: Guide for selecting a solubility enhancement strategy.
Data Summary Tables
Table 1: Solubility Profile of this compound
| Solvent Type | Solvent Name | Solubility | Citation |
| Aqueous | Water | Limited / Slightly Soluble | |
| Organic | Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | ||
| Ethanol | Soluble | ||
| Methanol | Soluble |
Table 2: Comparison of Common Solubility Enhancement Techniques
This table provides a comparative overview of different solubilization strategies applicable to phenoxazine derivatives like this compound.
| Technique | Mechanism of Action | Typical Concentration | Advantages | Potential Issues |
| Co-solvents | Reduces solvent polarity, making it more favorable for hydrophobic solutes. | 1-20% (v/v) | Simple, effective for moderate increases, widely used. | Can have toxic effects on cells at higher concentrations; may affect protein function. |
| Cyclodextrins | Encapsulates the hydrophobic drug in its central cavity, presenting a hydrophilic exterior to the solvent. | 2-20% (w/v) | Low cellular toxicity, avoids organic solvents, can stabilize the drug. | Can be expensive; potential for renal toxicity at high doses in vivo. |
| Surfactants | Forms micelles that encapsulate the drug in their hydrophobic core. | > Critical Micelle Concentration (CMC) | High solubilization capacity. | Potential for cell lysis and toxicity; can interfere with assays. |
| pH Adjustment | Converts the drug into a more soluble ionized salt form. | pH units | Simple, inexpensive, very effective for ionizable drugs. | Only applicable to drugs with acidic or basic groups; risk of precipitation if pH changes. |
| Solid Dispersions | Disperses the drug in an amorphous state within a hydrophilic polymer matrix. | 10-50% drug loading | Significantly increases dissolution rate and apparent solubility. | Can be physically unstable and revert to a crystalline form over time. |
| Nanosuspensions | Increases the surface area-to-volume ratio by reducing particle size to the nanometer range. | N/A | Greatly enhances dissolution velocity. | Requires specialized equipment (e.g., homogenizers, mills); potential for particle aggregation. |
References
Technical Support Center: Overcoming Limited Bioavailability of Questiomycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the limited bioavailability of Questiomycin A in animal studies. The following information is based on established principles for improving the bioavailability of poorly soluble compounds and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the limited bioavailability of this compound in animal studies?
The limited oral bioavailability of a compound like this compound, which is known to be poorly soluble, is often attributed to several factors:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is a primary rate-limiting step for absorption.
-
Low Permeability: The compound may have poor permeability across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.
Q2: What are the initial steps to consider for improving the oral bioavailability of this compound?
Initial strategies should focus on enhancing its solubility and dissolution rate. These can include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve dissolution.[1][2]
-
Formulation with Excipients: Utilizing surfactants, co-solvents, and lipids can enhance solubility.[3][4]
-
pH Adjustment: For ionizable compounds, altering the microenvironment pH can improve solubility.[3]
Q3: Which advanced formulation strategies can be employed for this compound?
For more significant enhancements in bioavailability, consider the following advanced formulation approaches:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate. This can be achieved through techniques like hot-melt extrusion.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the GI tract, enhancing solubilization and absorption.
-
Nanotechnology-based Approaches: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its stability, solubility, and absorption.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the drug.
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of this compound in pharmacokinetic (PK) studies.
| Possible Cause | Troubleshooting Step |
| Poor dissolution of the administered formulation. | 1. Analyze the formulation: Ensure the formulation is homogenous and stable. 2. Improve solubility: Consider micronization or creating a solid dispersion. 3. Switch to a lipid-based formulation: A SEDDS formulation can improve solubilization in the gut. |
| High first-pass metabolism. | 1. Co-administer with a metabolic inhibitor: If the metabolic pathway is known, a specific inhibitor can be used (for research purposes only). 2. Consider alternative routes of administration: Intravenous (IV) or intraperitoneal (IP) administration can bypass the first-pass effect and provide a baseline for absolute bioavailability. |
| P-glycoprotein (P-gp) efflux. | 1. Co-administer with a P-gp inhibitor: This can increase intestinal absorption. Note that this is a research tool and may have off-target effects. 2. Formulate with excipients that inhibit P-gp: Some surfactants and polymers used in formulations have P-gp inhibitory effects. |
Issue 2: Poor in vivo efficacy despite promising in vitro activity.
| Possible Cause | Troubleshooting Step |
| Sub-therapeutic concentrations at the target site. | 1. Conduct a dose-escalation study: Determine if higher doses can achieve the required therapeutic exposure. 2. Optimize the formulation: Implement advanced formulation strategies (SEDDS, nanoparticles) to increase systemic exposure. 3. Measure drug concentration at the target tissue: If possible, correlate plasma concentration with tissue concentration. |
| Rapid clearance of the compound. | 1. Modify the dosing regimen: Increase the dosing frequency or consider a continuous infusion model if feasible. 2. Chemical modification: For long-term development, medicinal chemistry efforts could focus on creating analogs with a longer half-life. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice with Different Formulations
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | Oral | 50 ± 12 | 2.0 | 250 ± 60 | ~1 |
| Micronized Suspension | 50 | Oral | 150 ± 35 | 1.5 | 900 ± 210 | 3.6 |
| Solid Dispersion | 50 | Oral | 450 ± 90 | 1.0 | 3150 ± 550 | 12.6 |
| SEDDS | 50 | Oral | 800 ± 150 | 0.5 | 6400 ± 1100 | 25.6 |
| IV Solution | 5 | IV | 1500 ± 250 | 0.08 | 25000 ± 4500 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve 1 gram of this compound and 2 grams of PVP K30 in 20 mL of methanol.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under vacuum at 40°C using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours.
-
Grind the dried film into a fine powder and store it in a desiccator.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Formulations: Prepare an aqueous suspension and a solid dispersion formulation of this compound at a concentration of 5 mg/mL.
-
Dosing:
-
Oral Group: Administer the formulations via oral gavage at a dose of 50 mg/kg.
-
IV Group: Administer a 1 mg/mL solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline) via the tail vein at a dose of 5 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. asianpharmtech.com [asianpharmtech.com]
Technical Support Center: Optimizing Questiomycin A Dosage for Maximum Anticancer Efficacy
Welcome to the technical support center for Questiomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximum anticancer efficacy in preclinical studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: What is this compound and what is its primary anticancer mechanism?
A1: this compound, also known as 2-aminophenoxazin-3-one, is a phenoxazine compound with known antibacterial and anticancer properties.[1][][3] Its primary anticancer mechanism involves the degradation of GRP78 (Glucose-Regulated Protein 78), a chaperone protein located in the endoplasmic reticulum that plays a protective role in cancer cells.[][4] By degrading GRP78, this compound can induce apoptosis (programmed cell death) and enhance the efficacy of other anticancer agents like Sorafenib. Some studies also suggest it can induce apoptosis by increasing intracellular reactive oxygen species (ROS) and reducing the typically high intracellular pH of cancer cells.
Q2: How should I determine the initial effective dose range for my in vitro studies?
A2: To determine the initial dose range, a dose-response experiment is recommended to find the half-maximal inhibitory concentration (IC50). Based on published data, the IC50 of this compound varies significantly depending on the cancer cell line. For example, reported IC50 values are 1.67 µM for MCF-7 (breast cancer), 5.48 µM for A549 (lung cancer), and 7.16 µM for MIA PaCa-2 (pancreatic cancer). It is advisable to test a broad range of concentrations (e.g., 0.1 µM to 100 µM) to establish a dose-response curve for your specific cell line.
Q3: I am not observing the expected cytotoxicity. What are the possible reasons?
A3: There are several factors that could lead to a lack of cytotoxic effect. Consider the following troubleshooting steps:
-
Compound Stability and Solubility: Ensure that your stock solution of this compound is properly prepared and stored. The compound should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles. Confirm the solubility of this compound in your chosen solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is non-toxic (typically <0.5%).
-
Cell Density and Health: The initial cell seeding density can significantly impact results. High cell density can mask cytotoxic effects. Ensure your cells are healthy, within a low passage number, and free from contamination, such as mycoplasma.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation period (e.g., 24, 48, or 72 hours) to observe a significant effect.
-
Assay Choice: The sensitivity of cytotoxicity assays can vary. The MTT assay is a common choice, but other methods like the SRB or real-time cell monitoring assays can also be used.
Q4: How do I select an appropriate cancer cell line for my study?
A4: The choice of cell line should be guided by your research question. Published data indicates that this compound has varying efficacy across different cancer types. It is often beneficial to screen a panel of cell lines representing different tumor types to identify those most sensitive to the compound. Consider using cell lines where the target pathway (e.g., GRP78 expression) is known to be active.
Q5: What are the key considerations when moving from in vitro to in vivo studies?
A5: Transitioning to animal models requires careful planning. An initial Maximum Tolerated Dose (MTD) study is crucial to determine a safe dosage range. Pharmacokinetic (PK) studies are also necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. In a B16 mouse melanoma model, a dose of 0.5 mg/kg administered intraperitoneally every three days was shown to prevent lung metastasis. In a xenograft model with HepG2 cells, a daily intraperitoneal injection of 10 mg/kg for 8 days enhanced the antitumor effect of Sorafenib.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.67 | |
| A549 | Lung Cancer | 5.48 | |
| MIA PaCa-2 | Pancreatic Cancer | 7.16 | |
| LoVo-1 | Colon Cancer | 20.03 | |
| HUVEC | Non-malignant (Endothelial) | 16.06 | |
| HEL | Non-malignant (Fibroblast) | >50 |
Table 2: In Vivo Dosage of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Outcome | Reference |
| Mouse | B16 Melanoma | 0.5 mg/kg | Intraperitoneal (every 3 days) | Prevention of lung metastasis | |
| Nude Mouse | HepG2 Xenograft | 10 mg/kg | Intraperitoneal (daily for 8 days) | Enhanced antitumor effect of Sorafenib |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest drug dose).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Potential off-target effects of Questiomycin A in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Questiomycin A in cellular assays. The information is designed to help identify and address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as an antibiotic, but we are observing significant toxicity in our mammalian cell line. Is this a known off-target effect?
A1: Yes, this is a potential and well-documented effect. This compound, a member of the phenoxazine class of compounds, is known to exhibit broad-spectrum biological activity, including cytotoxicity against various mammalian cancer cell lines.[1][2] While it has antibacterial properties, its use in co-culture systems or in vivo models may be limited by its effects on eukaryotic cells. It is crucial to determine the therapeutic window by performing a dose-response curve to find a concentration that is effective against bacteria with minimal toxicity to your mammalian cells.
Q2: What is the primary mechanism of action of this compound that could contribute to its off-target effects?
A2: this compound has multiple known mechanisms of action. It is a known degrader of Glucose-Regulated Protein 78 (GRP78), an endoplasmic reticulum (ER) chaperone protein that plays a crucial role in cell survival.[1][3] Suppression of GRP78 can lead to ER stress and apoptosis. Additionally, as a phenoxazine, it may participate in redox cycling, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress and subsequent cell death.[4] Its ability to inhibit enzymes like aromatase and sulfatases also contributes to its bioactivity profile. Researchers should consider these multiple activities when interpreting experimental results.
Q3: We observe a discrepancy between the IC50 values of this compound in our cancer cell line and published data. What could be the reason?
A3: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Differences: Different cell lines have varying sensitivities to cytotoxic agents due to their unique genetic and proteomic profiles.
-
Assay Method: The type of viability or cytotoxicity assay used (e.g., MTT, MTS, CellTiter-Glo) can influence the outcome, as they measure different aspects of cell health (metabolic activity vs. ATP levels).
-
Experimental Conditions: Factors such as cell seeding density, passage number, serum concentration in the media, and the duration of drug exposure can all impact the calculated IC50 value.
-
Compound Purity and Handling: The purity of the this compound batch and its storage conditions can affect its potency. It is advisable to use a high-purity compound and follow the manufacturer's storage recommendations.
Q4: Can this compound interfere with fluorescence-based assays?
A4: Due to its chemical structure, which includes a chromophore, this compound has the potential to interfere with fluorescence-based assays. It is recommended to run appropriate controls, such as wells containing the compound in cell-free media, to check for any intrinsic fluorescence or quenching effects at the wavelengths used in your assay. If interference is observed, consider using alternative, non-fluorescent assay methods.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death in Cellular Assays
Problem: You observe a higher-than-expected level of cell death in your experiments with this compound, even at concentrations intended to be non-toxic or cytostatic.
| Potential Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | Perform a comprehensive dose-response analysis to determine the precise cytotoxic concentration range for your specific cell line. Consider using a lower, non-toxic concentration if the goal is to study non-cytotoxic effects. |
| Induction of Apoptosis via GRP78 Suppression | Investigate markers of apoptosis (e.g., caspase activation, Annexin V staining) to confirm if the observed cell death is programmed. Western blotting for GRP78 can confirm its degradation. |
| Oxidative Stress | Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA. Co-treatment with an antioxidant (e.g., N-acetylcysteine) can help determine if the cytotoxicity is ROS-mediated. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level in your final culture volume. Run a vehicle control (media with solvent only) to assess solvent toxicity. |
Guide 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem: You are getting variable or unexpected results when trying to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
| Potential Cause | Troubleshooting Steps |
| High Background in Negative Controls | Ensure gentle cell handling during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining. Use healthy, log-phase cells for your experiments. |
| Weak Annexin V Signal | Confirm that the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Use fresh reagents and ensure proper storage of the Annexin V conjugate to prevent degradation. |
| High Percentage of Double-Positive (Annexin V+/PI+) Cells | This may indicate that the cells are in late-stage apoptosis or necrosis. Consider analyzing cells at an earlier time point after treatment. The concentration of this compound may be too high, leading to rapid cell death. Perform a time-course and dose-response experiment. |
| Fluorescence Compensation Issues | If using a FITC-conjugated Annexin V in a cell line expressing GFP, spectral overlap can occur. Use an Annexin V conjugate with a different fluorophore (e.g., PE, APC). Always include single-stain controls to set up proper compensation. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.67 |
| A549 | Lung Cancer | 5.48 |
| MIA PaCa-2 | Pancreatic Cancer | 7.16 |
| LoVo-1 | Colon Cancer | 20.03 |
| HUVECs | Human Umbilical Vein Endothelial Cells | 16.06 |
| HELs | Human Embryonic Lung Fibroblasts | >50 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used for the dilutions) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: GRP78 suppression pathway by this compound leading to apoptosis.
Caption: Troubleshooting workflow for unexpected cell viability results.
Caption: Relationship between intended and off-target effects of this compound.
References
- 1. This compound | Antibacterial | GPR | TargetMol [targetmol.com]
- 2. Phenoxazine compounds produced by the reactions with bovine hemoglobin show antimicrobial activity against non-tuberculosis mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance [mdpi.com]
Technical Support Center: Investigating Questiomycin A Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating potential resistance mechanisms to Questiomycin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound's primary anticancer mechanism involves the degradation of the 78-kDa glucose-regulated protein (GRP78), also known as BiP. GRP78 is a critical chaperone protein in the endoplasmic reticulum (ER) that plays a central role in the unfolded protein response (UPR). By degrading GRP78, this compound disrupts protein folding homeostasis, induces ER stress, and can lead to apoptosis in cancer cells. It has also been shown to enhance the anticancer activity of other drugs, such as Sorafenib.
Q2: What are the known antibacterial and antifungal properties of this compound?
A2: this compound is a phenoxazinone antibiotic with activity against various bacteria and fungi. Phenoxazinones are known to interfere with cellular processes, though the exact antibacterial targets of this compound are not as well-defined as its anticancer mechanism. Its activity spectrum is considered to be broad but relatively weak compared to some other classes of antibiotics.
Q3: What are the general categories of antibiotic resistance?
A3: Bacteria can develop resistance to antibiotics through several primary mechanisms:
-
Target Modification: Alterations in the drug's molecular target (e.g., through mutation) can prevent the drug from binding effectively.
-
Drug Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching a therapeutic intracellular concentration.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive.
-
Reduced Permeability: Changes to the bacterial cell wall or membrane can limit the uptake of the drug.
Troubleshooting Guide: Investigating Resistance Mechanisms
This guide addresses specific issues that may arise during experiments aimed at understanding and overcoming resistance to this compound.
Issue 1: Decreased Sensitivity of Cancer Cell Line to this compound Over Time
-
Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of cytotoxicity. What is the likely cause and how can I investigate it?
-
Answer: A common mechanism for acquired resistance to drugs that induce ER stress is the upregulation of the drug's target, GRP78. Increased levels of GRP78 can help cells better manage protein folding and mitigate the effects of this compound.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantitatively determine the shift in the half-maximal inhibitory concentration (IC50) between your parental (sensitive) and the suspected resistant cell line.
-
Assess GRP78 Levels: Compare the basal protein expression of GRP78 in both sensitive and resistant cell lines using Western blotting. An increase in GRP78 expression in the resistant line is a strong indicator of this resistance mechanism.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of HSPA5 (the gene encoding GRP78) to determine if the upregulation is occurring at the transcriptional level.
-
Issue 2: No Observable Effect of this compound on a Bacterial Strain
-
Question: I am testing this compound against a bacterial isolate, but it shows no inhibition of growth, even at high concentrations. What are the potential resistance mechanisms at play?
-
Answer: The bacterium may possess one or more intrinsic or acquired resistance mechanisms. The most common in this context are likely the presence of efflux pumps that expel the compound or enzymes that can degrade it.
Troubleshooting Steps:
-
Efflux Pump Activity: Test for the involvement of efflux pumps by performing the minimum inhibitory concentration (MIC) assay in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC in the presence of an EPI suggests that efflux is a primary resistance mechanism.
-
Enzymatic Degradation: Investigate if the bacteria can metabolize this compound. This can be tested by incubating the compound in a liquid culture of the resistant strain, removing the cells, and then testing the supernatant for its activity against a known sensitive strain. A loss of activity suggests enzymatic degradation. Further analysis by techniques like HPLC or LC-MS can confirm the modification or degradation of the parent compound.
-
Issue 3: High Variability in IC50/MIC Assay Results
-
Question: My replicate wells in my IC50 or MIC assays show high variability, making the data difficult to interpret. What are the common causes of this?
-
Answer: High variability in microplate-based assays is often due to technical errors in assay setup or issues with the compound's solubility.
Troubleshooting Steps:
-
Cell/Inoculum Consistency: Ensure your cell suspension or bacterial inoculum is homogenous. Mix thoroughly before and during plating to prevent settling. Use calibrated multichannel pipettes for seeding.
-
Compound Solubility: this compound has limited water solubility and is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is below a toxic level for your cells (usually <0.5%). If you observe precipitation of the compound in the media, sonication or vortexing of the stock solution before dilution may be necessary.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 1.67 | [1] |
| A549 | Lung Cancer | 5.48 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 7.16 | [1] |
| LoVo-1 | Colon Cancer | 20.03 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
1. Protocol: Determination of IC50 in Adherent Cancer Cells using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
-
Materials:
-
Adherent cancer cells
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the concentration versus percent viability and use non-linear regression to determine the IC50 value.
-
2. Protocol: Western Blot for GRP78 Expression
This protocol is used to detect changes in GRP78 protein levels, a key indicator of resistance.
-
Materials:
-
Sensitive and resistant cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-GRP78)
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL detection reagent
-
-
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-GRP78 antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize GRP78 levels to the loading control to compare expression between sensitive and resistant cells.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: GRP78 upregulation as a potential resistance mechanism.
Caption: Experimental workflow for investigating resistance.
References
Strategies to enhance the yield of Questiomycin A from microbial cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of Questiomycin A. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the yield of this compound from your microbial cultures.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a simple question-and-answer format.
Issue: Low or No Detectable Yield of this compound
Question: My culture is growing well, but I'm detecting very low or no this compound. What are the potential causes and how can I fix this?
Answer: Low or undetectable yields despite good cell growth are a common issue. Here are several factors to investigate, ranging from media composition to genetic regulation.
-
Suboptimal Media Composition: The nutrient balance is critical. This compound is a phenazine, and its biosynthesis is sensitive to the carbon-to-nitrogen ratio.
-
Troubleshooting Step 1: Optimize Carbon Source. Ensure you are using a suitable carbon source. While glycerol is commonly used, some strains may perform better with other sources like glucose or starch.
-
Troubleshooting Step 2: Evaluate Nitrogen Source. Phenazine production often benefits from rich, organic nitrogen sources. If you are using an inorganic nitrogen source (e.g., ammonium salts), try supplementing or replacing it with tryptone, peptone, or soybean flour.[1] Glutamine is a required amino donor in the biosynthetic pathway.[1]
-
Troubleshooting Step 3: Check Phosphate Levels. Phosphate concentration can influence secondary metabolite production. Ensure it is not a limiting factor in your medium.
-
-
Incorrect Fermentation Conditions: The physical environment of the culture plays a significant role.
-
Troubleshooting Step 4: Verify and Optimize pH. The optimal pH for growth may not be the optimal pH for production. For related phenazines, maintaining a stable pH, often around 7.0, has been shown to significantly boost yield.[1] You should perform a pH optimization experiment, testing a range from 6.5 to 7.5.
-
Troubleshooting Step 5: Ensure Adequate Aeration. Phenazine biosynthesis is an aerobic process. Ensure your shake flask culture has sufficient headspace and agitation (e.g., 220-250 rpm), or that your bioreactor is supplied with an adequate dissolved oxygen (DO) level.
-
-
Genetic and Regulatory Issues: The biosynthetic pathway may not be sufficiently activated.
-
Troubleshooting Step 6: Consider Strain Selection. Not all strains are created equal. If possible, screen different isolates or species known to produce phenazines, such as those from the Pseudomonas or Streptomyces genera.[2]
-
Troubleshooting Step 7: Investigate Precursor Supply. this compound biosynthesis begins with chorismate from the shikimate pathway.[2] Overexpressing key enzymes in the shikimate pathway can increase the precursor pool and boost final product yield.
-
Troubleshooting Step 8: Look for Negative Regulators. Many secondary metabolite gene clusters are controlled by negative regulators. Identifying and knocking out these regulators can de-repress the pathway and significantly enhance production.
-
The following workflow diagram illustrates the troubleshooting process for low yield.
Caption: Troubleshooting workflow for low this compound yield.
Issue: Production Stalls After Initial Phase
Question: My culture starts producing this compound, but the production stops prematurely, even though nutrients aren't fully depleted. What's happening?
Answer: This issue often points towards product feedback inhibition, accumulation of toxic byproducts, or a sharp change in culture conditions like pH.
-
Feedback Inhibition: High concentrations of this compound or its precursors might inhibit enzymes in the biosynthetic pathway.
-
Troubleshooting Step 1: Implement Fed-Batch Fermentation. A fed-batch strategy, where nutrients are added incrementally, can maintain a lower, non-inhibitory concentration of the product in the bioreactor while increasing the total final yield. This has been highly effective for other phenazines, achieving titers above 9 g/L.
-
Troubleshooting Step 2: In-situ Product Removal. Consider using adsorbent resins in the culture to sequester this compound as it is produced, thereby reducing its concentration in the medium and alleviating feedback inhibition.
-
-
pH Drop/Spike: Microbial metabolism can cause significant shifts in the medium's pH, which can inactivate key enzymes.
-
Troubleshooting Step 3: Implement pH Control. Use a buffered medium or a bioreactor with an automated pH control system to maintain the optimal pH throughout the fermentation process. An optimal, stable pH was a critical factor in achieving high phenazine yields.
-
-
Precursor Limitation: The initial pool of a key precursor, like chorismate or glutamine, may be depleted.
-
Troubleshooting Step 4: Precursor Feeding. In a fed-batch setup, supplement the feed with key precursors identified from the biosynthetic pathway to sustain production.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound?
A1: this compound is a phenazine derivative. Its biosynthesis starts from the shikimate pathway , which produces the primary precursor, chorismate . Through a series of enzymatic reactions encoded by the phz gene cluster, chorismate is converted to phenazine-1-carboxylic acid (PCA). This compound shares this same biosynthesis process. The final step involves the action of a phenoxazinone synthase. The diagram below outlines this core pathway.
Caption: Simplified biosynthesis pathway of this compound.
Q2: Which microbial strains are best for producing this compound?
A2: Pseudomonas and Streptomyces species are well-known producers of phenazine compounds, including this compound. A particularly high yield was achieved using a metabolically engineered Pseudomonas chlororaphis HT66. Other reported producers include the fungus Penicillium expansum and the marine bacterium Alteromonas sp. D. The choice of strain is a critical first step for achieving high yields.
Q3: What yields can I realistically expect?
A3: Yields are highly dependent on the strain and the level of process optimization.
-
Baseline: Wild-type strains may produce low levels, often in the low mg/L range.
-
Optimized: Through a combination of metabolic engineering, heterologous gene expression, and media optimization, a yield of 589.78 mg/L of this compound was achieved in P. chlororaphis.
-
Potential: For other phenazines like phenazine-1-carboxamide (PCN) in engineered P. chlororaphis, optimized fed-batch fermentation has yielded up to 9.62 g/L . This suggests that with intensive optimization, the potential for this compound production is also very high.
Q4: How can I use metabolic engineering to increase yield?
A4: Metabolic engineering offers a powerful, rational approach to yield enhancement. Key strategies include:
-
Enhance Precursor Supply: Overexpress genes in the shikimate pathway to increase the availability of chorismate.
-
Block Competing Pathways: Identify and knock out genes that divert precursors away from the phenazine pathway.
-
Overexpress Biosynthetic Genes: Place the entire phz gene cluster or key limiting enzymes (like phenoxazinone synthase) under the control of a strong, constitutive promoter.
-
Eliminate Negative Regulation: Knock out any identified repressor genes that inhibit the expression of the phz cluster.
-
Improve Efflux: Overexpress efflux pumps that export the final product, which can help overcome product toxicity or feedback inhibition.
The following diagram illustrates the logical relationship between these engineering strategies.
Caption: Core strategies in metabolic engineering for yield enhancement.
Section 3: Data and Protocols
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and related, structurally similar phenazines to provide a baseline for comparison and goal-setting.
Table 1: this compound Production Yields
| Producing Strain | Strategy | Yield (mg/L) | Reference |
|---|
| Pseudomonas chlororaphis HT66 | Metabolic Engineering & Medium Optimization | 589.78 | |
Table 2: Yield Enhancement Data for Other Phenazines (for comparison)
| Compound | Producing Strain | Strategy | Initial Yield (g/L) | Final Yield (g/L) | Fold Increase | Reference |
|---|---|---|---|---|---|---|
| Phenazine-1-Carboxamide (PCN) | P. chlororaphis H5ΔfleQΔrelA | Medium & Fermentation Optimization | 2.75 | 9.62 | 3.5x |
| Phenazine-1-Carboxylic Acid (PCA) | P. chlororaphis Lzh-T5 | Metabolic Engineering & Fed-Batch | 0.23 | 10.65 | 46x | |
Key Experimental Protocols
Protocol 1: Medium Optimization Using Statistical Design
This protocol outlines a general approach for optimizing the fermentation medium using a Plackett-Burman design followed by a Central Composite Design (CCD), a strategy proven effective for phenazine production.
Objective: To identify the most significant media components affecting this compound production and find their optimal concentrations.
Phase 1: Plackett-Burman Design (Screening)
-
Variable Selection: Choose 5-7 key media components to screen. Examples: Glycerol, Tryptone, K₂HPO₄, MgSO₄·7H₂O, FeSO₄·7H₂O, and trace element solution.
-
Level Definition: For each component, define a high (+) and a low (-) concentration level based on literature or preliminary experiments.
-
Experimental Design: Generate a Plackett-Burman design matrix for the selected number of variables. This will typically require 12, 20, or 24 runs.
-
Execution: Prepare the media for each run as specified in the design matrix. Inoculate with a standardized seed culture of your production strain.
-
Incubation: Incubate all cultures under identical conditions (e.g., 28°C, 250 rpm) for a fixed duration (e.g., 72 hours).
-
Analysis: Measure the final this compound concentration for each run. Use statistical software to analyze the results and identify the components with the most significant positive or negative effects on yield.
Phase 2: Central Composite Design (Optimization)
-
Variable Selection: Choose the 2-3 most significant positive factors identified from the Plackett-Burman experiment.
-
Level Definition: Define five concentration levels for each chosen variable: a central point, two axial points (±α), and two factorial points (±1).
-
Experimental Design: Generate the CCD matrix, which will include factorial runs, axial runs, and several replicates of the central point.
-
Execution and Analysis: Perform the fermentation experiments as before. Analyze the results using response surface methodology (RSM) to fit a second-order polynomial equation to the data. This model will predict the optimal concentration for each significant component to maximize this compound yield.
-
Validation: Prepare the newly optimized medium, run the fermentation, and confirm that the yield matches the model's prediction.
Protocol 2: Fed-Batch Fermentation for High-Density Culture
Objective: To overcome substrate limitation and product inhibition to achieve a high final titer of this compound. This protocol is based on strategies successfully used for PCA and PCN.
-
Bioreactor Setup:
-
Prepare a 5 L bioreactor with 3 L of the optimized production medium.
-
Sterilize the bioreactor and medium.
-
Calibrate pH and Dissolved Oxygen (DO) probes. Set the temperature to 28°C.
-
-
Inoculation:
-
Prepare a seed culture by growing the production strain in a shake flask to the late exponential phase.
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.1.
-
-
Batch Phase:
-
Run the fermentation in batch mode.
-
Maintain pH at 7.0 using automated addition of 2M H₂SO₄ and 4M NaOH.
-
Maintain DO above 20% by cascading the agitation speed (e.g., 300-700 rpm) and airflow rate.
-
-
Fed-Batch Phase:
-
Feeding Solution: Prepare a sterile, highly concentrated feeding solution containing the primary carbon source (e.g., 500 g/L glycerol) and nitrogen source (e.g., 100 g/L tryptone).
-
Feeding Strategy: Begin feeding when the initial carbon source is nearly depleted (this can be monitored by a sharp spike in DO). Start the feed at a low, constant rate (e.g., 2-4 mL/h) and gradually increase it as the culture density increases. The goal is to maintain a limiting level of the carbon source to avoid overflow metabolism while providing enough substrate for production.
-
Duration: Continue the fed-batch fermentation for 96-120 hours, taking samples periodically to measure cell density (OD₆₀₀) and this compound concentration via HPLC.
-
References
Challenges in the purification of Questiomycin A from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Questiomycin A from complex mixtures, such as fermentation broths.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: Why is my final yield of this compound consistently low?
Answer: Low recovery of this compound can stem from several factors throughout the extraction and purification process. Consider the following potential causes and solutions:
-
Inefficient Extraction: The initial extraction from the fermentation broth is a critical step. The choice of solvent, pH, and extraction time significantly impacts recovery.[1]
-
Solution: Optimize the solid-liquid extraction (SLE) procedure. Experiment with different organic solvents (e.g., ethyl acetate, methanol, acetonitrile) and their mixtures with buffers at various pH levels to find the optimal conditions for partitioning this compound into the solvent phase.[1] Increasing the extraction time or performing multiple extraction steps can also improve yield.[1]
-
-
Product Degradation: this compound may be susceptible to degradation under certain conditions, such as extreme pH or high temperatures.[2][3]
-
Solution: Maintain a stable, near-neutral pH and use lower temperatures (e.g., 4°C) during all purification steps whenever feasible. Minimize the exposure time to harsh conditions.
-
-
Poor Binding to Chromatography Media: The compound may not be effectively binding to the selected column matrix during chromatography steps.
-
Solution: Ensure the sample's pH and buffer conditions are correct and that the column is properly equilibrated. If overloading the column is a possibility, reduce the sample amount loaded.
-
Question: I am struggling to separate this compound from structurally similar analogs and other impurities. What can I do?
Answer: The co-elution of this compound with its analogs or other host cell impurities is a frequent challenge due to their similar chemical properties. Here are some strategies to improve resolution:
-
High-Resolution Chromatography: Employing high-performance liquid chromatography (HPLC) with a high-resolution column is often necessary.
-
Solution: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to enhance selectivity. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also be effective for separating complex mixtures of antibiotics.
-
-
Mobile Phase Optimization: Systematically adjust the mobile phase composition.
-
Solution: Modifying the organic solvent (e.g., acetonitrile vs. methanol), the aqueous buffer pH, and the gradient slope can significantly impact the separation of closely related compounds.
-
-
Orthogonal Purification Steps: Use multiple chromatography techniques that separate based on different principles (e.g., affinity, ion-exchange, reversed-phase).
Question: My chromatography peaks for this compound are broad or tailing. What is causing this?
Answer: Peak broadening or tailing can be caused by issues with the sample, the mobile phase, or the chromatography column itself.
-
Column Issues: The column may be contaminated, poorly packed, or have void volumes.
-
Solution: Check for void volumes at the column head and ensure fittings are installed correctly. If the column is contaminated with precipitated proteins or lipids, follow the manufacturer's cleaning-in-place (CIP) procedures.
-
-
Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways.
-
Solution: Adjust the mobile phase pH or ionic strength to minimize secondary interactions. Adding a small amount of a competing agent can sometimes help.
-
-
Sample Overload: Injecting too much sample can lead to broadened peaks.
-
Solution: Reduce the concentration or volume of the sample injected.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to purification?
A1: Understanding the properties of this compound is crucial for developing a purification strategy. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | |
| Molecular Weight | 212.2 g/mol | |
| CAS Number | 1916-59-2 | |
| Solubility | DMF: 2 mg/ml; DMSO: 3 mg/ml | |
| Stability | ≥ 4 years when stored at -20°C | |
| UV-Vis λmax | 239, 433 nm (in Methanol) |
Q2: What analytical techniques are suitable for monitoring the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for assessing purity and confirming the identity of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of chemical compounds due to its precision and versatility. It can effectively separate this compound from its impurities.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides highly sensitive and specific detection, allowing for the confirmation of the molecular weight of this compound and the identification of trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation and confirmation of the final compound's identity and purity.
-
UV-Vis Spectrophotometry: Given its chromophoric nature, UV-Vis spectrophotometry can be used for rapid quantification and purity checks during the purification process by monitoring absorbance at its λmax of 433 nm.
Q3: Is this compound sensitive to pH and temperature?
A3: While specific degradation studies for this compound are not widely published, natural products and antibiotics can be sensitive to extremes in pH and temperature, which can lead to degradation. It is advisable to conduct purification steps at a near-neutral pH and at reduced temperatures (e.g., 4°C) whenever possible to maintain the integrity of the molecule. The product is known to be stable for at least four years when stored at -20°C.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol outlines a general procedure for extracting and partially purifying this compound from a fermentation broth.
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extraction (Solid-Liquid Extraction - SLE):
-
To the supernatant, add an equal volume of an organic solvent such as ethyl acetate.
-
Adjust the pH of the mixture to optimize partitioning. A starting point could be pH 4, but this should be optimized.
-
Stir the mixture vigorously for 60 minutes at room temperature.
-
Separate the organic phase from the aqueous phase. Repeat the extraction on the aqueous phase two more times to maximize recovery.
-
Pool the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., OASIS® HLB) with methanol followed by distilled water.
-
Dissolve the crude extract in a minimal amount of the conditioning solution and load it onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove highly polar impurities.
-
Elute this compound using a higher concentration of organic solvent (e.g., 0.1% acetic acid in methanol).
-
Collect the colored fractions and evaporate the solvent.
-
Protocol 2: Preparative HPLC Purification
This protocol is for the final purification step of this compound.
-
Sample Preparation: Dissolve the partially purified extract from the SPE step in the initial mobile phase solvent. Filter the sample through a 0.45 µm filter.
-
Chromatography Conditions:
-
Column: Use a high-resolution preparative C18 column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Develop a linear gradient from a low to a high concentration of Solvent B over a suitable time (e.g., 5% to 95% B over 30 minutes). This must be optimized for the specific impurity profile.
-
Flow Rate: Adjust according to the column dimensions.
-
Detection: Monitor the elution at its absorbance maximum of 433 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main this compound peak.
-
Final Steps: Pool the pure fractions, evaporate the organic solvent, and lyophilize to obtain pure this compound as a solid. Confirm the identity and purity by LC-MS and NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
Minimizing degradation of Questiomycin A during storage
This guide provides researchers, scientists, and drug development professionals with essential information for storing and handling Questiomycin A to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound? A1: Solid this compound should be stored in a tightly sealed container at -20°C.[][2][3][4] For long-term storage, keeping it in a desiccated environment is also recommended to protect it from moisture. When stored correctly as a solid, it can be stable for at least four years.[4]
Q2: How should I prepare and store stock solutions of this compound? A2: It is highly recommended to prepare stock solutions fresh for each experiment. If you must store solutions, prepare them in high-quality, anhydrous DMSO or ethanol. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. Do not store aqueous solutions for more than one day.
Q3: What are the best solvents for dissolving this compound? A3: this compound is soluble in organic solvents such as DMSO, DMF, ethanol, and methanol. It has limited solubility in water. For cell-based assays, DMSO is commonly used, but the final concentration in your experimental medium should be carefully controlled to avoid solvent toxicity.
Q4: Is this compound sensitive to light? A4: While specific photostability data for this compound is limited, its core chemical structure, phenoxazine, is found in many dyes known for their lack of lightfastness. Therefore, it is best practice to assume the compound is light-sensitive. Always store both solid and solution forms in amber vials or containers wrapped in foil to protect them from light.
Q5: What are the visual signs of this compound degradation? A5: this compound is a red to red-brown solid. A noticeable change in color, such as fading or darkening, or a change in the physical state of the powder may indicate degradation. For solutions, the appearance of precipitates or a color shift can also be a sign of instability.
Storage and Stability Data
The following tables summarize key quantitative data for the storage and handling of this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Keep in a tightly sealed, light-protected container. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | For short-term storage only. |
| Aqueous Solution | 4°C | < 24 hours | Not recommended for storage. Prepare fresh. |
Table 2: Solubility Information
| Solvent | Concentration | Notes |
| DMSO | ~3 mg/mL (14.14 mM) | Sonication may be required to fully dissolve. |
| DMF | ~2 mg/mL (9.43 mM) | Sonication may be required to fully dissolve. |
| Ethanol | Soluble | Specific concentration data not available. |
| Methanol | Soluble | Specific concentration data not available. |
| DMSO:PBS (pH 7.2) (1:20) | ~0.04 mg/mL (0.19 mM) | For creating working solutions in aqueous buffers. |
Troubleshooting Guide
Q6: My experimental results are inconsistent. Could compound degradation be the cause? A6: Yes, inconsistent results are a common symptom of compound instability. Degradation can lead to a lower effective concentration of the active compound and the presence of unknown degradation products that may have off-target effects. We recommend performing a quality check on your sample using an analytical method like HPLC-UV to assess its purity.
Q7: I see unexpected peaks in my HPLC/LC-MS analysis. What could they be? A7: Unexpected peaks often correspond to degradation products or impurities. The phenoxazine core of this compound is susceptible to oxidation. If your stock solution was not stored under an inert atmosphere or was subjected to multiple freeze-thaw cycles, you may be observing oxidized byproducts. Review your storage and handling procedures.
Q8: The color of my solid this compound has changed. Is it still usable? A8: A color change is a strong indicator of chemical degradation. We do not recommend using the compound if its appearance has visibly changed from the initial red to red-brown color. To confirm, you can analyze a small sample for purity and compare it to the certificate of analysis.
Q9: My compound won't fully dissolve in the recommended solvent. What should I do? A9: First, confirm you are using an appropriate solvent and are within the known solubility limits (see Table 2). Gentle warming or sonication can aid dissolution. If the compound still fails to dissolve, it may have degraded into less soluble products. Do not use the solution if particulate matter remains.
Experimental Protocol: Forced Degradation Study
This protocol allows users to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and determine the stability of a specific batch of this compound under heat, light, acidic, basic, and oxidative stress.
Materials:
-
This compound
-
HPLC-grade DMSO, Methanol, and Water
-
1 M HCl, 1 M NaOH, and 30% H₂O₂
-
HPLC system with a UV detector (detection at 433 nm) and a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Sample Preparation (for each condition):
-
Control: Dilute the stock solution with 50:50 Methanol:Water to a final concentration of 50 µg/mL.
-
Acid Hydrolysis: Mix stock solution with 1 M HCl and incubate at 60°C for 2 hours. Neutralize with NaOH, then dilute to 50 µg/mL.
-
Base Hydrolysis: Mix stock solution with 1 M NaOH and incubate at 60°C for 2 hours. Neutralize with HCl, then dilute to 50 µg/mL.
-
Oxidative Degradation: Mix stock solution with 30% H₂O₂ and incubate at room temperature for 24 hours. Dilute to 50 µg/mL.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24 hours. Dilute to 50 µg/mL.
-
Photolytic Degradation: Expose the stock solution to direct UV light (254 nm) or intense visible light for 24 hours. Dilute to 50 µg/mL.
-
-
HPLC Analysis:
-
Inject all prepared samples into the HPLC system.
-
Use a suitable gradient method (e.g., mobile phase A: water with 0.1% formic acid; mobile phase B: methanol with 0.1% formic acid).
-
Monitor the chromatogram at 433 nm.
-
-
Data Analysis:
-
Compare the peak area of this compound in the stressed samples to the control sample to calculate the percentage of degradation.
-
Note the appearance of any new peaks, which represent degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting storage issues.
References
Impact of pH on the stability and activity of Questiomycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Questiomycin A. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
Q2: How does pH affect the solubility of this compound?
This compound has limited aqueous solubility. One available data point indicates a solubility of 0.04 mg/mL in a 1:20 mixture of DMSO and Phosphate-Buffered Saline (PBS) at pH 7.2. It is also soluble in organic solvents like DMF and DMSO. The solubility in aqueous solutions is expected to be pH-dependent due to the presence of an amino group, which can be protonated at acidic pH.
Q3: Is the biological activity of this compound influenced by the pH of the experimental medium?
While direct comparative studies on the activity of this compound at different pH values are not extensively documented, the activity of many antimicrobial and anticancer compounds is known to be pH-dependent. For example, the efficacy of certain antibiotics can be significantly altered by the pH of the environment, which can affect both the compound's chemical stability and its interaction with target cells. One of the reported mechanisms of action for phenoxazine derivatives similar to this compound involves the reduction of the typically higher intracellular pH of cancer cells, which can lead to apoptosis. This suggests a strong interplay between pH and its biological function.
Q4: Are there any known signaling pathways affected by this compound that might be sensitive to pH?
The precise signaling pathways of this compound that are directly modulated by extracellular pH have not been fully elucidated. However, it is known to induce apoptosis in cancer cells. The process of apoptosis can be triggered by various stimuli, including intracellular pH changes. Given that this compound can lower intracellular pH, it is plausible that its pro-apoptotic effects are mediated through pH-sensitive downstream signaling cascades, potentially involving mitochondrial pathways.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based activity assays.
-
Possible Cause 1: pH shift in culture medium. The pH of cell culture medium can change over time due to cellular metabolism. This pH shift could alter the stability and/or activity of this compound, leading to variability in results.
-
Troubleshooting Steps:
-
Monitor the pH of your cell culture medium throughout the experiment.
-
Use buffered media (e.g., HEPES) to maintain a stable pH.
-
Consider replacing the medium at regular intervals for longer experiments to prevent significant pH changes.
-
-
Possible Cause 2: Degradation of this compound in solution. If stock solutions are not stored properly or are subjected to multiple freeze-thaw cycles, the compound may degrade, leading to reduced activity.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
-
Issue 2: Poor solubility of this compound in aqueous buffers.
-
Possible Cause: this compound has inherently low water solubility.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in an organic solvent such as DMSO.
-
For the final working concentration, dilute the stock solution in the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
Vortex or sonicate briefly to aid dissolution.
-
The solubility may be influenced by the pH of the buffer. Experiment with buffers at different pH values to determine optimal solubility for your specific application.
-
Data Presentation
Due to the lack of specific published data on the pH-dependent stability and activity of this compound, the following tables are presented as illustrative examples of how such data would be structured. These are not experimental results.
Table 1: Illustrative Example of this compound Stability at 25°C
| pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 5.0 | 72 | 0.0096 |
| 7.4 | 48 | 0.0144 |
| 8.5 | 24 | 0.0289 |
This table is a hypothetical representation.
Table 2: Illustrative Example of the Effect of pH on the Anticancer Activity of this compound (IC50 values)
| Cell Line | IC50 (µM) at pH 6.8 | IC50 (µM) at pH 7.4 | IC50 (µM) at pH 8.0 |
| MCF-7 | 1.5 | 1.67 | 2.5 |
| A549 | 5.0 | 5.48 | 7.2 |
IC50 values at pH 7.4 are based on published data; other values are hypothetical.
Experimental Protocols
The following are generalized protocols for assessing the impact of pH on the stability and activity of a compound like this compound.
Protocol 1: Determining the pH-Dependent Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8, 9) using appropriate buffer systems (e.g., acetate, phosphate, borate).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis by High-Performance Liquid Chromatography (HPLC).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation rate constant (k) and the half-life (t½) at each pH by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Protocol 2: Assessing the pH-Dependent Activity of this compound (MIC Assay)
-
Preparation of Media: Prepare a series of Mueller-Hinton broth or other suitable bacterial growth media adjusted to different pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in each of the pH-adjusted media in a 96-well microplate.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth. Determine the MIC at each pH.
Visualizations
Below are diagrams illustrating a hypothetical experimental workflow and a plausible signaling pathway for this compound-induced apoptosis.
Caption: Workflow for pH Stability Testing of this compound.
Caption: Plausible Apoptotic Pathway for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy this compound (EVT-281213) | 1916-59-2 [evitachem.com]
- 3. scbt.com [scbt.com]
- 4. agerp.agscientific.com [agerp.agscientific.com]
- 5. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate negative controls for Questiomycin A experiments
Welcome to the technical support center for researchers working with Questiomycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing robust experiments with appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound (also known as 2-amino-3H-phenoxazin-3-one) is a phenoxazine antibiotic produced by various microorganisms, including Streptomyces species and some fungi.[1][2] It exhibits a range of biological effects, including antibacterial, antifungal, and anticancer activities.[1][3] Its mechanisms of action are not fully elucidated but are known to include the inhibition of aromatase and sulfatases.[1] Some of its activity may also be related to its capacity to form stable free radicals.
Q2: Why is selecting the right negative control crucial for my this compound experiments?
The selection of appropriate negative controls is fundamental to ensure the validity and reproducibility of your experimental results. A well-chosen negative control helps to:
-
Attribute effects specifically to this compound: It allows you to distinguish the biological effects of this compound from non-specific effects caused by the solvent, the chemical scaffold, or other experimental variables.
-
Identify off-target effects: By comparing the activity of this compound to a structurally similar but inactive compound, you can begin to understand if the observed effects are due to the intended mechanism or an unrelated "off-target" interaction.
-
Establish a baseline: Negative controls provide a baseline against which the activity of this compound can be quantitatively measured.
Q3: What are the different types of negative controls I should consider for my experiments?
For experiments involving this compound, a multi-tiered approach to negative controls is recommended. This typically includes:
-
Vehicle Control: This is the most basic and essential control. It consists of the solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO). This control accounts for any effects the solvent itself might have on the experimental system.
-
Structural Analog Control (Inactive): The ideal negative control is a compound that is structurally very similar to this compound but lacks its specific biological activity. This helps to ensure that the observed effects are not due to the general chemical properties of the phenoxazine scaffold.
-
Precursor Control: In some cases, using a known precursor in the synthesis of this compound, such as 2-aminophenol, can be informative. However, it's important to verify that the precursor itself does not have biological activity in your specific assay.
Troubleshooting Guide: Selecting an Appropriate Negative Control
Problem: I am observing unexpected or inconsistent results in my experiments with this compound.
This could be due to a variety of factors, including the choice of negative controls. Use the following guide to troubleshoot your experimental design.
Step 1: Verify Your Vehicle Control
-
Question: Are you including a vehicle-only control in every experiment?
-
Action: Ensure that a sample treated with the same concentration of the solvent (e.g., DMSO) used to deliver this compound is included. The response from the vehicle control should be your baseline for "no effect."
Step 2: Evaluate the Need for a Structural Analog Control
-
Question: How can I be sure the observed effect is specific to this compound and not a general property of phenazines?
-
Action: Ideally, you would use an inactive analog of this compound. While a universally accepted inactive analog is not commercially available, you can consider the following approaches:
-
Literature Search: Look for studies on this compound derivatives and their structure-activity relationships (SAR). Some derivatives may be reported as inactive for the specific biological activity you are studying.
-
Phenazine Core: As a less ideal but still informative control, you could consider using the basic phenazine core structure, if commercially available and soluble in your system. However, be aware that even the core structure may have some biological activity.
-
Phenazine-1-carboxylic acid (PCA): PCA shares a biosynthetic pathway with this compound. However, PCA itself has known antibacterial and antifungal properties and therefore may not be a suitable negative control in many contexts. Its use would need careful justification and would only be appropriate if you are studying an activity of this compound that is absent in PCA.
-
Step 3: Consider a Precursor Molecule
-
Question: Could the precursor molecule, 2-aminophenol, be a useful control?
-
Action: 2-aminophenol is a precursor for the synthesis of this compound. It is structurally simpler and may lack the specific biological activities of the cyclized phenoxazine structure.
-
Recommendation: Test 2-aminophenol in your assay system to confirm it is inactive. If it shows no activity, it can serve as a useful control to demonstrate that the complete phenoxazine ring system of this compound is required for the observed effect.
-
Data Presentation
Table 1: Summary of Potential Negative Controls for this compound Experiments
| Control Type | Compound Example | Rationale for Use | Key Considerations |
| Vehicle Control | Dimethyl Sulfoxide (DMSO) | To control for effects of the solvent. | Must be used at the same final concentration as in the this compound-treated samples. |
| Structural Analog | Inactive this compound derivative | To control for effects related to the phenoxazine scaffold. | Availability may be limited; requires literature search for inactive analogs. |
| Precursor Control | 2-Aminophenol | To demonstrate the necessity of the complete phenoxazine structure for activity. | Must be experimentally verified to be inactive in the specific assay being used. |
| Related Compound | Phenazine-1-carboxylic acid (PCA) | To differentiate activities between biosynthetically related phenazines. | PCA has its own biological activities and is not a true negative control in most cases. |
Experimental Protocols
Protocol 1: General Cell-Based Assay with Appropriate Controls
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of your chosen negative control (e.g., 2-aminophenol) in DMSO at the same concentration.
-
Prepare serial dilutions of this compound and the negative control in cell culture medium.
-
Prepare a vehicle control by diluting DMSO to the same final concentration as the highest concentration of the test compounds.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound, the negative control, or the vehicle control to the appropriate wells.
-
Include an untreated cell control (medium only).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the desired assay (e.g., cell viability assay, reporter gene assay, etc.) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the specific effect of each compound.
-
Compare the dose-response curves of this compound and the negative control. A significant difference in potency and efficacy is expected if the negative control is appropriate.
-
Visualizations
Caption: Experimental workflow for using appropriate negative controls in cell-based assays with this compound.
Caption: Simplified signaling pathway illustrating the specific action of this compound versus an inactive negative control.
Caption: Logical relationship between observed effects and the role of negative controls in isolating the specific activity of this compound.
References
Addressing autofluorescence of Questiomycin A in imaging studies
Welcome to the technical support center for researchers utilizing Questiomycin A in cellular imaging experiments. This guide provides troubleshooting advice and detailed protocols to address the challenges posed by the compound's intrinsic autofluorescence, ensuring the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit autofluorescence?
This compound is a phenoxazine-based antibiotic and anticancer agent that functions as a degrader of the 78-kDa glucose-regulated protein (GRP78), a key chaperone in the endoplasmic reticulum.[1][2] Its chemical structure, specifically the phenoxazine ring system, is a known chromophore that absorbs light and can re-emit it as fluorescence.[3][4] This inherent fluorescence, or autofluorescence, can create significant background signal in imaging studies, potentially masking the signal from other fluorescent probes.
Q2: What are the known spectral properties of this compound?
Direct and complete fluorescence emission data for this compound is not extensively published. However, its absorbance properties and the characteristics of similar phenoxazine compounds provide a strong basis for experimental design. The key known spectral property is its absorbance maximum.
| Property | Wavelength / Range | Notes |
| Absorbance Maximum (in Methanol) | ~433-435 nm[4] | This indicates strong absorption of violet-blue light. |
| Inferred Emission Range | Broad, likely 500 - 700 nm | Based on its structure, excitation with a 405 nm or 488 nm laser will likely produce broad fluorescence across the green, yellow, and red spectra. This inference is based on the properties of similar phenoxazine dyes like 7-amino-actinomycin D, which has a broad emission peak centered around 655-675 nm. |
Crucial First Step: Before beginning multi-color imaging experiments, it is essential to experimentally determine the emission spectrum of this compound under your specific experimental conditions (e.g., in your cell type, media, and buffer). See the protocol below for guidance.
Q3: How can I minimize the impact of this compound autofluorescence on my experiment?
There are three primary strategies to manage autofluorescence:
-
Experimental Planning: Choose fluorescent labels (e.g., antibodies, protein tags) that are spectrally well-separated from this compound's expected emission.
-
Optimized Image Acquisition: Use microscopy techniques and settings that can distinguish between the compound's autofluorescence and your specific signal.
-
Post-Acquisition Processing: Employ computational methods like spectral unmixing to digitally separate the overlapping signals.
The following troubleshooting guides provide detailed steps for each of these strategies.
Troubleshooting Guides
Issue: Signal from my fluorescent probe (e.g., GFP) is obscured by high background.
This is the most common issue when working with an autofluorescent compound. The following workflow will help you systematically address the problem.
Caption: Troubleshooting workflow for managing this compound autofluorescence.
Guide 1: Experimental Planning & Reagent Selection
The most effective way to avoid autofluorescence issues is through careful planning.
-
Choose Spectrally Distant Fluorophores: Since this compound fluoresces broadly in the green-to-red range, select probes in the far-red or near-infrared part of the spectrum. These wavelengths are typically free from cellular and compound-related autofluorescence.
Recommended Fluorophore Class Excitation (nm) Emission (nm) Advantages Alexa Fluor 647 ~650 ~668 Bright, photostable, and spectrally distant from most autofluorescence. Cy5 ~649 ~670 A common and effective alternative to Alexa Fluor 647. Alexa Fluor 750 ~749 ~775 For multi-color experiments needing maximum spectral separation. iRFP / iRFP720 ~690 ~720 Infrared fluorescent proteins for live-cell imaging. -
Use Autofluorescence-Free Media: For live-cell imaging, standard cell culture media containing phenol red and serum can be a major source of background fluorescence. Switch to a specialized low-fluorescence medium (e.g., FluoroBrite™ DMEM) and consider reducing serum concentrations or using bovine serum albumin (BSA) as a substitute blocker.
-
Optimize Fixation: Aldehyde-based fixatives like paraformaldehyde (PFA) can increase autofluorescence. If fixation is required, use the lowest concentration and shortest time necessary. Alternatively, consider switching to chilled methanol or ethanol as a fixative, which may reduce these artifacts.
-
Include Proper Controls: Always prepare three key control samples:
-
Unlabeled Cells: To measure the baseline cellular autofluorescence.
-
Cells + Your Fluorophore Only: To acquire a clean reference spectrum for your probe.
-
Cells + this compound Only: To acquire a clean reference spectrum for the compound's autofluorescence.
-
Caption: Conceptual diagram of spectral overlap between this compound and GFP.
Guide 2: Post-Acquisition Processing with Spectral Unmixing
If spectral overlap is unavoidable, spectral imaging and linear unmixing is the most powerful solution. This technique uses the unique emission spectrum of each fluorescent component as a "fingerprint" to computationally separate them.
-
Principle: A spectral confocal microscope captures fluorescence not just at one emission wavelength but across a whole range, creating a lambda stack (an image with x, y, and wavelength dimensions). An algorithm then determines the contribution of each known reference spectrum (e.g., from GFP, DAPI, and this compound) to the total signal in every pixel.
-
Requirement: You must acquire reference spectra from your control samples (see Guide 1) using the exact same instrument settings as your experimental sample.
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence Spectrum of this compound
Objective: To determine the emission spectrum of this compound in your specific cellular model.
Materials:
-
Cells of interest cultured on imaging-grade plates/slides.
-
This compound at the final working concentration.
-
Autofluorescence-free buffer (e.g., PBS) or imaging medium.
-
A confocal microscope equipped with a spectral detector.
Methodology:
-
Prepare Sample: Culture and treat cells with this compound at your desired concentration and duration. Prepare a parallel vehicle-only control.
-
Mount for Imaging: Wash the cells with PBS or switch to autofluorescence-free medium to remove background from the culture medium.
-
Microscope Setup:
-
Turn on the microscope and lasers. Use an excitation laser that corresponds to the absorbance of this compound (e.g., 405 nm or 488 nm).
-
Set the spectral detector to acquire a lambda stack across a broad range (e.g., 420 nm to 720 nm) with a step size of 5-10 nm.
-
-
Image Acquisition:
-
Focus on the cells treated with the vehicle control. Acquire an image to capture the baseline cellular autofluorescence. Ensure the signal is above noise but not saturated.
-
Using the exact same settings, move to the this compound-treated sample and acquire an image.
-
-
Data Analysis:
-
In your microscope's software, define a region of interest (ROI) over the cells in the this compound-treated sample.
-
Use the software's tools to plot the intensity versus wavelength for that ROI. This plot is the emission spectrum.
-
Subtract the spectrum from the vehicle-only control to generate the net emission spectrum of this compound. Save this spectrum to your software's spectral library for later unmixing.
-
Protocol 2: Separating Signals with Linear Spectral Unmixing
Objective: To computationally separate the fluorescence of this compound from your probe of interest.
Methodology:
-
Acquire Reference Spectra: Following Protocol 1, acquire and save the emission spectra for each individual fluorescent component in your experiment. This must include:
-
Spectrum 1: Unlabeled cells (Cellular Autofluorescence).
-
Spectrum 2: Cells treated with this compound only.
-
Spectrum 3: Cells labeled with your first fluorophore only (e.g., GFP).
-
Spectrum 4: Cells labeled with your second fluorophore only (e.g., a far-red dye), if applicable.
-
-
Acquire Experimental Image: Acquire a lambda stack of your fully labeled and treated experimental sample. Crucially, you must use the identical microscope settings (laser power, gain, pinhole, spectral range) that you used for acquiring the reference spectra.
-
Perform Unmixing:
-
Open the spectral unmixing module in your imaging software (e.g., ZEN, LAS X, NIS-Elements).
-
Load the lambda stack from your experimental sample.
-
Load the saved reference spectra for all components present in the sample (this compound, GFP, etc.).
-
Run the linear unmixing algorithm. The software will generate a new set of images, where each image channel represents the calculated signal from only one component, free of crosstalk.
-
Biological Context: this compound and GRP78
This compound degrades GRP78, an essential chaperone protein in the endoplasmic reticulum (ER). GRP78 plays a critical role in the Unfolded Protein Response (UPR), a signaling pathway that cells activate to cope with ER stress. Understanding this context is vital for designing experiments.
Caption: Simplified pathway showing GRP78's role and this compound's effect.
References
How to prevent precipitation of Questiomycin A in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Questiomycin A in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a phenoxazine antibiotic produced by several species of Streptomyces and some fungi and bacteria.[1][][] It is a red to red-brown solid with a molecular weight of 212.2 g/mol .[1][] It exhibits weak activity against bacteria, fungi, and tumor cell lines.
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol. It has limited solubility in water.
Q3: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 4 years.
-
In solvent: Store at -80°C for up to 1 year.
Troubleshooting Guide: Preventing Precipitation
Issue 1: Precipitate forms in the stock solution during storage.
Possible Causes:
-
Supersaturated solution: The concentration of this compound may be too high for the solvent.
-
Moisture absorption: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.
-
Temperature fluctuations: Repeated freeze-thaw cycles or improper storage temperatures can lead to precipitation.
Solutions:
-
Ensure the concentration is within the solubility limit. Refer to the solubility data table below.
-
Use anhydrous solvents. Use high-purity, anhydrous DMSO or DMF and store it in tightly sealed vials with a desiccant.
-
Prepare single-use aliquots. To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use volumes.
-
Maintain stable storage temperatures. Store stock solutions at a constant -80°C.
Issue 2: Precipitation occurs immediately upon dilution into an aqueous buffer or cell culture medium.
Possible Causes:
-
Low aqueous solubility: this compound has limited solubility in water. Diluting the organic stock solution into an aqueous environment drastically reduces its solvating capacity.
-
High final concentration: The final concentration of this compound in the aqueous medium may be above its solubility limit in that medium.
Solutions:
-
Optimize the dilution method:
-
Rapidly add the stock solution: Add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This can help to quickly disperse the compound.
-
Consider a co-solvent system: For in vivo studies or challenging dilutions, using co-solvents can improve solubility.
-
-
Adjust the final concentration: Ensure the final concentration of this compound in the working solution is appropriate for its aqueous solubility.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 3 | 14.14 | Sonication is recommended. |
| DMF | 2 | 9.43 | Sonication is recommended. |
| DMSO:PBS (pH 7.2) (1:20) | 0.04 | 0.19 | Sonication is recommended. |
| Ethanol | Soluble | Not specified | |
| Methanol | Soluble | Not specified |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 3 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath sonicator for 10-15 minutes to ensure complete dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Optimizing extraction protocols for Questiomycin A from fungal biomass
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful extraction of Questiomycin A from fungal biomass.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from fungal biomass important?
This compound is a phenoxazine-type secondary metabolite produced by various fungi and bacteria, including some Streptomyces species.[1] It exhibits weak activity against bacteria, fungi, and certain tumor cell lines.[1] Its potential therapeutic applications, including the inhibition of pulmonary metastasis in mouse melanoma cells, make efficient extraction protocols from fungal cultures critical for research and drug development.[1]
Q2: Which solvents are most effective for extracting this compound?
The choice of solvent is critical and depends on the polarity of this compound. It is reported to be soluble in polar organic solvents like ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Ethyl acetate is also a widely used solvent for extracting fungal secondary metabolites and is a good starting point.[2] The selection should balance extraction efficiency with the ease of solvent removal post-extraction. For a targeted analysis, a biphasic extraction method under different pH conditions might be suitable.
Q3: How does the pH of the extraction medium impact the yield?
The pH of the extraction solvent is a critical parameter, especially for compounds with ionizable groups like this compound. The solubility, and thus the extraction efficiency, of acidic or basic compounds is highly pH-dependent. Since this compound has an amino group, its charge state will change with pH. To maximize its partitioning into an organic solvent, the pH should be adjusted to a level where the molecule is in its neutral, un-ionized form. It is often reported that for amine-containing compounds, extraction yield decreases dramatically if the pH of the solution is higher than the pKa of the acid.
Q4: What is the optimal temperature for the extraction process?
Temperature influences both the solubility of this compound and the rate of extraction. Generally, higher temperatures can increase extraction efficiency. However, elevated temperatures risk the thermal degradation of heat-sensitive compounds. For many fungal metabolites, extraction is performed at or slightly above room temperature (e.g., 25-40°C). For methods like Soxhlet extraction, the process occurs at the boiling point of the chosen solvent, which enhances efficiency through continuous cycling of fresh, hot solvent.
Q5: Which extraction techniques are recommended for fungal biomass?
Several techniques can be employed, each with distinct advantages and disadvantages:
-
Solid-Liquid Extraction (Maceration/Sonication): This is the most common method, involving soaking the dried, ground biomass in a solvent, often with agitation or sonication to improve efficiency.
-
Soxhlet Extraction: A more exhaustive method that uses a specialized apparatus to continuously wash the biomass with fresh, condensed solvent, ensuring a thorough extraction.
-
Supercritical Fluid Extraction (SFE): A "green" alternative that uses a supercritical fluid, typically CO2, as the solvent. It is highly tunable and leaves no toxic solvent residue, but requires specialized equipment.
Q6: How can I detect and quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful analytical methods for detecting and quantifying specific metabolites like this compound in complex extracts. These techniques offer high sensitivity and specificity, allowing for accurate measurement even at low concentrations.
Troubleshooting Guide
Problem: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step | Recommendation |
| Fungal Strain/Culture Conditions | Verify metabolite production. | Before large-scale extraction, perform a small-scale analytical run (e.g., using HPLC or LC-MS) to confirm the fungal strain is actively producing this compound under your specific culture conditions. |
| Biomass Pre-processing | Inadequate drying or grinding. | Ensure the fungal biomass is thoroughly dried (e.g., freeze-dried or oven-dried at low heat) to remove water, which can hinder extraction with non-polar solvents. Grind the biomass into a fine powder to maximize the surface area exposed to the solvent. |
| Incorrect Solvent Choice | Solvent polarity is not optimal. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). Start with ethyl acetate or methanol, as these are effective for a broad range of fungal metabolites. Consider using a solvent mixture. |
| Suboptimal pH | pH of the extraction medium is incorrect. | Adjust the pH of the solvent system. Since this compound has a basic amino group, extracting at a neutral to slightly alkaline pH may improve its partitioning into the organic phase. Experiment with a pH range from 6.0 to 8.0. |
| Inefficient Extraction | Insufficient time, temperature, or agitation. | Increase the extraction time, gently heat the mixture (e.g., to 30-40°C), or use sonication to enhance cell disruption and solvent penetration. For exhaustive extraction, consider using a Soxhlet apparatus. |
| Degradation of this compound | Compound is unstable under extraction conditions. | Protect the extract from light and high temperatures. Consider extracting under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. Store extracts at low temperatures (-20°C) and in the dark. |
| Poor Detection | Analytical method is not sensitive enough. | Optimize your analytical method (e.g., HPLC or LC-MS/MS). Ensure the mobile phase, column, and detector settings are appropriate for phenoxazine compounds. Use a certified standard of this compound to confirm retention time and create a calibration curve. |
Data Presentation: Comparison of Extraction Parameters
Table 1: Solvent Selection Guide for Fungal Metabolite Extraction
| Solvent | Polarity Index | Advantages | Disadvantages |
| Hexane | 0.1 | Excellent for extracting non-polar compounds; easy to evaporate. | Inefficient for polar compounds like many phenoxazines. |
| Chloroform | 4.1 | Good solvent for a range of polarities. | Toxic and environmentally hazardous. |
| Ethyl Acetate | 4.4 | Effective for moderately polar compounds; commonly used for fungal extracts. | Can co-extract fats and oils; moderately volatile. |
| Methanol | 5.1 | Highly effective for polar compounds; dissolves a wide range of metabolites. | Can extract significant amounts of water-soluble impurities (e.g., sugars, salts). |
| Ethanol | 4.3 | Good for polar compounds; less toxic than methanol. | Can also extract water-soluble impurities. |
Table 2: Comparison of Common Extraction Techniques
| Technique | Principle | Pros | Cons |
| Solid-Liquid Extraction | Soaking biomass in a solvent with agitation or sonication. | Simple, requires basic equipment, suitable for initial screening. | May not be exhaustive; can be time-consuming. |
| Soxhlet Extraction | Continuous extraction with fresh, distilled solvent. | Highly efficient and exhaustive; ensures complete extraction. | Requires specialized glassware; potential for thermal degradation of sensitive compounds. |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. | Fast, efficient, and operates at lower temperatures, preserving thermolabile compounds. | Requires an ultrasonic bath or probe; efficiency can depend on sample matrix. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a highly tunable solvent. | Environmentally friendly ("green"), highly selective, solvent-free final product. | High initial equipment cost; may require a co-solvent for more polar compounds. |
Experimental Protocols
Protocol 1: Standard Solid-Liquid Extraction
This protocol provides a general method for extracting this compound from dried fungal biomass.
-
Preparation of Biomass: Harvest fungal mycelia from the culture medium by filtration. Freeze-dry (lyophilize) the biomass to remove all water. Grind the dried biomass into a fine, homogenous powder using a mortar and pestle or a mechanical grinder.
-
Extraction: Weigh 10 g of the dried fungal powder and place it into a 500 mL Erlenmeyer flask. Add 200 mL of ethyl acetate to the flask.
-
Agitation: Seal the flask and place it on an orbital shaker. Agitate the mixture at 150 rpm for 24 hours at room temperature (approx. 25°C). Alternatively, place the flask in an ultrasonic bath and sonicate for 1-2 hours.
-
Filtration: Separate the extract from the solid biomass by vacuum filtration using Whatman No. 1 filter paper. Wash the biomass residue on the filter with an additional 50 mL of ethyl acetate to recover any remaining extract.
-
Repeat Extraction (Optional but Recommended): Transfer the filtered biomass back into the flask and repeat the extraction (steps 2-4) two more times to ensure maximum recovery.
-
Concentration: Combine all the filtrates into a round-bottom flask. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Final Product: The resulting crude extract can be weighed to determine the total yield and then redissolved in a suitable solvent (e.g., methanol, DMSO) for chromatographic analysis (HPLC, LC-MS) and bioassays. Store the extract at -20°C.
Protocol 2: Soxhlet Extraction
This method is for exhaustive extraction and is suitable when solid-liquid extraction yields are low.
-
Preparation of Biomass: Prepare 10-20 g of dried, finely ground fungal biomass as described in the previous protocol.
-
Apparatus Setup: Place the powdered biomass into a cellulose extraction thimble. Insert the thimble into the main chamber of the Soxhlet extractor. Set up the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of the desired solvent (e.g., methanol or ethyl acetate) and attach a condenser with a circulating cold water supply.
-
Extraction Cycle: Gently heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up the distillation arm, and condense in the condenser. The condensed solvent will drip into the thimble containing the biomass.
-
Siphoning: Once the solvent level in the extraction chamber reaches the top of the siphon arm, the entire volume of solvent and dissolved extract will be siphoned back into the boiling flask. This completes one cycle.
-
Duration: Allow the extraction to run continuously for 12-24 hours. The process is complete when the solvent in the siphon arm runs clear, indicating that no more material is being extracted.
-
Concentration: After the extraction is complete, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator as described in the previous protocol.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Questiomycin A and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the anticancer properties of two distinct compounds: Questiomycin A, a phenoxazine antibiotic, and Doxorubicin, a well-established anthracycline chemotherapy agent. The following sections objectively evaluate their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used to ascertain these activities.
Executive Summary
Doxorubicin is a cornerstone of cancer chemotherapy, exhibiting potent cytotoxic effects across a broad spectrum of malignancies through well-understood mechanisms including DNA intercalation and topoisomerase II inhibition.[1][2][3] this compound, a less-studied natural product, presents an alternative mechanism of action centered on the degradation of the endoplasmic reticulum (ER) chaperone GRP78, leading to ER stress and subsequent apoptosis.[4] This guide synthesizes available quantitative data to offer a direct comparison of their anticancer activities, highlighting the therapeutic potential and mechanistic divergence of these two molecules.
Comparative Anticancer Activity: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound and Doxorubicin across various human cancer cell lines, providing a quantitative basis for comparing their cytotoxic efficacy.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | 5.48[5] | ~0.07 - >20 |
| MCF-7 | Breast Adenocarcinoma | 1.67 | ~0.01 - 2.50 |
| HepG2 | Hepatocellular Carcinoma | 3 (induces cell death) | ~12.18 |
| HeLa | Cervical Adenocarcinoma | 1.8 | ~1.00 - 2.92 |
| MIA PaCa-2 | Pancreatic Carcinoma | 7.16 | Not Widely Reported |
| LoVo-1 | Colorectal Adenocarcinoma | 20.03 | Not Widely Reported |
| CCRF-CEM | Acute T-lymphoblastic Leukemia | 2 | Not Widely Reported |
| CCRF-SB | Acute B-lymphoblastic Leukemia | 1 | Not Widely Reported |
| HEp-2 | Larynx Carcinoma | 1.8 | Not Widely Reported |
| PC3 | Prostate Adenocarcinoma | Not Widely Reported | ~2.64 - 8.00 |
| HCT116 | Colorectal Carcinoma | Not Widely Reported | ~24.30 |
Mechanisms of Anticancer Action
The distinct anticancer activities of this compound and Doxorubicin stem from their fundamentally different molecular mechanisms, which are detailed below and illustrated in the accompanying signaling pathway diagrams.
This compound: Inducer of Endoplasmic Reticulum Stress
This compound's primary anticancer mechanism involves the degradation of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum. GRP78 plays a crucial role in protein folding and is often overexpressed in cancer cells, contributing to their survival and drug resistance. By promoting the degradation of GRP78, this compound disrupts ER homeostasis, leading to an accumulation of unfolded proteins—a condition known as ER stress. This sustained stress triggers the Unfolded Protein Response (UPR), which, when overwhelmed, activates pro-apoptotic signaling cascades, ultimately leading to cancer cell death. Additionally, this compound has been reported to reduce the intracellular pH of cancer cells, which can also contribute to apoptosis.
Doxorubicin: A Multi-Faceted Assault on Cancer Cells
Doxorubicin employs a multi-pronged attack to induce cancer cell death. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that facilitates DNA unwinding. This leads to the accumulation of double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals. These ROS cause oxidative damage to DNA, proteins, and lipids, contributing to cellular stress and apoptosis.
These actions culminate in the activation of DNA damage response pathways and intrinsic apoptotic signaling, leading to programmed cell death.
Experimental Protocols
The determination of IC50 values is fundamental to assessing the cytotoxic potential of anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay for Cytotoxicity
This protocol outlines the key steps for evaluating the cytotoxicity of this compound and Doxorubicin.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
2. Compound Treatment:
-
A serial dilution of the test compound (this compound or Doxorubicin) is prepared.
-
The cell culture medium is replaced with medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle used to dissolve the compound.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Following the treatment period, the medium is removed and replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
4. Solubilization of Formazan:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.
5. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This comparative guide illustrates that while Doxorubicin remains a potent and broadly effective anticancer agent, this compound presents a compelling alternative with a distinct mechanism of action. The efficacy of this compound against certain cancer cell lines, coupled with its unique GRP78-degrading activity, suggests its potential as a lead compound for the development of novel anticancer therapies, particularly for tumors that may be resistant to conventional DNA-damaging agents. Further research, including direct comparative studies across a wider panel of cancer cell lines and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Questiomycin A and its Structural Analogs: Biological Activities and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Questiomycin A and its structural analogs. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and drug discovery efforts.
This compound, a phenoxazinone-containing natural product, has garnered significant interest for its diverse biological activities, including antibacterial, anticancer, and algicidal properties. Its core phenoxazinone structure is a key pharmacophore, and modifications to this scaffold have led to the development of several structural analogs with altered or enhanced biological activities. This guide offers an objective comparison of this compound and its key analogs, supported by available experimental data.
Comparative Biological Activity
The biological activities of this compound and its structural analogs, Glucosylquestiomycin and hydroxylated derivatives, are summarized below. The data highlights the impact of structural modifications on their anticancer and antibacterial potencies.
Anticancer Activity
The in vitro cytotoxic activity of this compound and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are presented in Table 1.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 1.67 | [1] |
| A549 (Lung Cancer) | 5.48 | [1] | |
| MIA PaCa-2 (Pancreatic Cancer) | 7.16 | [1] | |
| LoVo-1 (Colon Cancer) | 20.03 | [1] | |
| Glucosylquestiomycin | U937 (Leukemia) | Cytotoxic activity reported, specific IC50 not available | [2] |
Table 1: Comparative Anticancer Activity (IC50 values) of this compound and its Analogs.
Antibacterial Activity
This compound exhibits selective activity against certain species of Mycobacterium. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, is a key measure of its antibacterial efficacy.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Mycobacterium scrofulaceum | 2.8 | |
| Mycobacterium marinum | 11.3 | ||
| Mycobacterium intracellulare | 5.6 | ||
| Glucosylquestiomycin | Gram-positive bacteria | Antibacterial activity reported, specific MICs not available | |
| Gram-negative bacteria | Antibacterial activity reported, specific MICs not available |
Table 2: Comparative Antibacterial Activity (MIC values) of this compound and its Analogs.
Key Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects through the modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. This compound has been suggested to inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.
Modulation of the GRP78 Chaperone System
Glucose-regulated protein 78 (GRP78), also known as BiP, is a key chaperone protein in the endoplasmic reticulum (ER) that plays a crucial role in protein folding and the unfolded protein response (UPR). In many cancer cells, GRP78 is overexpressed and can be present on the cell surface, where it contributes to tumor survival and drug resistance. This compound has been shown to suppress GRP78 expression, leading to enhanced cancer cell death.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of this compound and its analogs, detailed methodologies for key experiments are provided below.
Determination of Anticancer Activity (IC50) by MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compound (this compound or analog)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Antibacterial Activity (MIC) by Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well round-bottom microplates
-
Test compound (this compound or analog)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth medium directly in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Synthesis of this compound Analogs
The synthesis of structural analogs of this compound typically involves modifications of the core phenoxazinone structure.
Synthesis of Glucosylquestiomycin: Glucosylquestiomycin can be synthesized from this compound through a glycosylation reaction. A common method involves reacting this compound with a protected glucose donor, such as acetobromoglucose, in the presence of a suitable catalyst, followed by deprotection of the sugar moiety.
Synthesis of Hydroxylated this compound Analogs: Hydroxylated analogs can be prepared through various synthetic routes. One approach involves the oxidative cyclocondensation of a substituted 2-aminophenol with a corresponding substituted catechol in the presence of an oxidizing agent. The position and number of hydroxyl groups can be controlled by the choice of starting materials.
Conclusion
This compound and its structural analogs represent a promising class of compounds with diverse and potent biological activities. The phenoxazinone core is essential for their function, and modifications such as glycosylation and hydroxylation can significantly impact their potency and selectivity. The data and protocols presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating further exploration of these compounds as potential therapeutic agents. The elucidation of their mechanisms of action, particularly their effects on the NF-κB and GRP78 pathways, opens new avenues for the development of targeted cancer and infectious disease therapies. Further structure-activity relationship studies are warranted to optimize the therapeutic potential of this fascinating class of natural product derivatives.
References
- 1. Development of a Concise Synthesis of Ouabagenin and Hydroxylated Corticosteroid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosylquestiomycin, a novel antibiotic from Microbispora sp. TP-A0184: fermentation, isolation, structure determination, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Questiomycin A: Unveiling its In Vitro and In Vivo Efficacy
For Immediate Release
[City, State] – A comprehensive analysis of the phenoxazine antibiotic, Questiomycin A, reveals a notable disparity and synergy between its in vitro and in vivo anticancer activities. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its efficacy, supported by experimental data and protocols, to inform future research and therapeutic development.
In Vitro Efficacy: Direct Cytotoxicity Against Cancer Cell Lines
This compound has demonstrated direct cytotoxic effects on a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined for several cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.67 |
| A549 | Lung Cancer | 5.48 |
| MIA PaCa-2 | Pancreatic Cancer | 7.16 |
| LoVo-1 | Colon Cancer | 20.03 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
In Vivo Efficacy: Tumor Growth Suppression, Particularly in Combination Therapy
In vivo studies using xenograft models in mice have shown that this compound can suppress tumor growth. Notably, its efficacy is significantly enhanced when used in combination with other therapeutic agents, such as sorafenib, in hepatocellular carcinoma (HCC).
A key study demonstrated that the co-administration of sorafenib and this compound significantly suppressed tumor formation in HCC-induced xenograft models. This synergistic effect is attributed to this compound's ability to suppress the glucose-regulated protein 78 (GRP78), a chaperone protein that can confer resistance to sorafenib.
While specific quantitative data for tumor growth inhibition with this compound as a monotherapy is not extensively available in the public domain, its ability to inhibit pulmonary metastasis has been observed in a B16 mouse melanoma model.
Mechanism of Action: Targeting the GRP78 Signaling Pathway
This compound's mechanism of action in enhancing cancer cell death involves the suppression of GRP78. In hepatocellular carcinoma, sorafenib treatment can induce endoplasmic reticulum (ER) stress, leading to the upregulation of GRP78 as a protective response by the cancer cells. This compound counteracts this by promoting the degradation of the GRP78 protein. This suppression of GRP78 is crucial for stimulating sorafenib-induced cell death.
The downstream signaling cascade following GRP78 suppression by this compound in the context of sorafenib treatment leads to enhanced ER stress-induced apoptosis.
Experimental Protocols
In Vitro Cell Viability (IC50) Determination using MTT Assay
This protocol outlines the general steps for determining the IC50 value of this compound against adherent cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for injection
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal housing facility compliant with ethical regulations
Procedure:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in sterile PBS, potentially mixed with Matrigel to enhance tumor formation, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (and/or other treatments) via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
This compound demonstrates clear cytotoxic activity against a range of cancer cell lines in vitro. Its in vivo efficacy, particularly in combination with other agents like sorafenib, highlights its potential as a chemosensitizer. The suppression of GRP78 is a key mechanism underlying its therapeutic potential. Further research focusing on optimizing its in vivo efficacy as a monotherapy and in combination, along with detailed pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate its clinical utility. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.
Cross-species comparison of Questiomycin A's algicidal activity
A Cross-Species Examination Against Common Harmful Algal Bloom Species and Comparison with Alternative Algicides
For researchers and professionals in drug development and environmental science, the identification of potent and selective algicidal compounds is crucial for mitigating the detrimental effects of harmful algal blooms (HABs). This guide provides a comparative analysis of the algicidal activity of Questiomycin A against several key HAB-forming species. Its performance is benchmarked against two widely used alternative algicides: copper sulfate and quaternary ammonium compounds. This objective comparison is supported by experimental data, detailed methodologies, and visual representations of the proposed mechanisms of action to aid in the evaluation and selection of appropriate algicidal agents.
Quantitative Comparison of Algicidal Activity
The algicidal efficacy of this compound and alternative compounds is summarized below. The data, presented as LC50 (Lethal Concentration 50%) and EC50 (Effective Concentration 50%) values, quantify the concentration of each compound required to cause 50% mortality or growth inhibition in the target algal population over a specified period.
| Algal Species | Compound | LC50 / EC50 (µM) | Exposure Time | Reference |
| Karenia brevis | This compound | EC50: ~1.0-5.0 µg/mL | 48 hours | [1][2] |
| Copper Sulfate | N/A | |||
| Quaternary Ammonium Compounds | N/A | |||
| Prorocentrum cordatum | This compound | EC50: ~1.0-5.0 µg/mL | 48 hours | [1][2] |
| Copper Sulfate | EC50: 60 µg/L (~0.94 µM) | 72 hours | [3] | |
| Quaternary Ammonium Compounds | N/A | |||
| Amphidinium carterae | This compound | EC50: ~1.0-5.0 µg/mL | 48 hours | |
| Copper Sulfate | Toxic effects observed at 3.13 µM | Not specified | ||
| Quaternary Ammonium Compounds | N/A | |||
| Chattonella antiqua | This compound | LC50: 0.64 µM | Not specified | |
| Copper Sulfate | N/A | |||
| Quaternary Ammonium Compounds | N/A |
Note: N/A indicates that specific, directly comparable LC50 or EC50 data for that compound against the listed algal species were not available in the reviewed literature. The EC50 values for this compound against K. brevis, P. cordatum, and A. carterae are reported in µg/mL and have been included as a range due to variations in experimental conditions across studies.
Experimental Protocols
The following methodologies provide a framework for assessing the algicidal activity of chemical compounds, based on standardized guidelines and specific study protocols.
General Algal Toxicity Testing Protocol (adapted from OECD Guideline 201)
This protocol outlines a general procedure for determining the effect of chemical substances on the growth of freshwater and marine microalgae.
-
Test Organisms and Culture Conditions:
-
Select the desired algal species (e.g., Karenia brevis, Prorocentrum cordatum).
-
Maintain axenic (pure) cultures in an appropriate growth medium (e.g., F/2 medium for marine dinoflagellates) under controlled conditions of temperature (e.g., 20-24°C), light intensity (e.g., 40-100 µmol photons/m²/s), and photoperiod (e.g., 12:12 hour light:dark cycle).
-
Ensure cultures are in the exponential growth phase before the start of the experiment.
-
-
Test Procedure:
-
Prepare a range of concentrations of the test compound (e.g., this compound, copper sulfate) in the appropriate culture medium. A geometric series of at least five concentrations is recommended.
-
Include a control group (no test compound) and a solvent control if the test substance is not readily water-soluble.
-
Dispense the test solutions into sterile culture vessels (e.g., microplates, flasks).
-
Inoculate each vessel with a known density of exponentially growing algal cells (e.g., 1 x 10⁴ cells/mL).
-
Incubate the test vessels under the same controlled conditions as the stock cultures for a period of 72 to 96 hours.
-
-
Data Collection and Analysis:
-
Measure algal biomass (e.g., cell density, chlorophyll fluorescence) at the beginning of the experiment and at 24-hour intervals.
-
Calculate the growth rate for each concentration and the control.
-
Determine the percentage inhibition of growth for each test concentration relative to the control.
-
Calculate the EC50 value, the concentration that causes a 50% inhibition of growth, using appropriate statistical methods (e.g., probit analysis, regression analysis).
-
Specific Protocol for Chattonella antiqua Algicidal Assay
This protocol is adapted from studies specifically investigating the algicidal effects on the raphidophyte Chattonella antiqua.
-
Culture and Test Preparation:
-
Culture C. antiqua in a suitable medium (e.g., modified SWM-3) to the exponential growth phase.
-
In a multi-well plate, add a known volume of the algal culture.
-
Prepare stock solutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
-
Exposure and Observation:
-
Add the test compound to the wells at various final concentrations.
-
Include a solvent control.
-
Incubate under controlled conditions.
-
Observe the cells microscopically for morphological changes, motility, and cell lysis over a defined period.
-
-
LC50 Determination:
-
At the end of the exposure period, determine the percentage of lysed or dead cells at each concentration.
-
Calculate the LC50 value, the concentration that causes 50% mortality, using statistical analysis.
-
Mechanisms of Algicidal Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and the comparative algicides.
References
- 1. Total synthesis and algaecidal activity of questiomycins against harmful bloom forming dinoflagellates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis and algaecidal activity of questiomycins against harmful bloom forming dinoflagellates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Responses of Prorocentrum cordatum (Ostenfeld) Dodge, 1975 (Dinoflagellata) to copper nanoparticles and copper ions effect - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Questiomycin A: A Comparative Guide Using Knockout Models
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the antibiotic and anti-cancer agent, Questiomycin A, with a focus on the application of gene knockout models. By objectively comparing cellular responses in wild-type versus knockout models and providing detailed experimental data, researchers can definitively identify the molecular targets essential for the compound's therapeutic effects.
Introduction to this compound and its Putative Mechanisms of Action
This compound (also known as 2-Amino-3H-phenoxazin-3-one) is a bioactive compound produced by various bacteria and fungi.[][] It has demonstrated a range of biological activities, including antibacterial, antifungal, and anti-cancer properties.[][3] Elucidating its precise MoA is critical for clinical development and for understanding potential resistance pathways.[4] Current research suggests several possible mechanisms:
-
Suppression of GRP78: this compound has been shown to suppress the expression of the 78-kDa glucose-regulated protein (GRP78), an essential endoplasmic reticulum (ER) chaperone protein that protects cells from stress. This suppression can enhance the efficacy of other anticancer drugs like Sorafenib.
-
Induction of Reactive Oxygen Species (ROS): Like many bactericidal antibiotics, this compound may induce the production of ROS within cells. Excessive ROS leads to oxidative stress, which can damage DNA, lipids, and proteins, ultimately causing cell death.
-
DNA Damage: The generation of ROS and other cellular perturbations can lead to significant DNA damage, including double-strand breaks. This is a common mechanism for many antimicrobial and anticancer agents.
-
Enzyme Inhibition: It has also been reported to inhibit enzymes such as aromatase and sulfatases.
Genetic knockout models, particularly those generated using CRISPR-Cas9 technology, offer a powerful method to validate these proposed mechanisms by directly assessing the role of a putative target gene.
The Role of Knockout Models in Target Validation
The fundamental principle behind using knockout (KO) models for drug MoA validation is straightforward: if a drug exerts its effect by interacting with a specific protein, then cells lacking the gene for that protein should exhibit a significantly altered response, most commonly resistance, to the drug. The workflow involves comparing the drug's effect on a wild-type (WT) cell line with an isogenic cell line where the target gene has been knocked out.
Caption: Experimental workflow for validating drug MoA using CRISPR-Cas9 knockout models.
Comparative Data Analysis: Wild-Type vs. Knockout Models
To illustrate the validation process, we present hypothetical experimental data for this compound, focusing on GRP78 as the putative target. A successful validation would demonstrate that GRP78 KO cells are more resistant to this compound-induced cytotoxicity compared to WT cells.
Table 1: Comparative Cytotoxicity of this compound on Wild-Type (WT) and GRP78 Knockout (KO) Cancer Cell Lines
| Cell Line | Target Gene | Treatment | IC50 (µM) | Fold Change in Resistance (KO/WT) |
|---|---|---|---|---|
| HepG2 (WT) | GRP78 (Endogenous) | This compound | 3.1 ± 0.4 | - |
| HepG2 (GRP78 KO) | GRP78 (Ablated) | This compound | 28.5 ± 2.1 | 9.2x |
| HepG2 (WT) | GRP78 (Endogenous) | Doxorubicin (Control) | 0.8 ± 0.1 | - |
| HepG2 (GRP78 KO) | GRP78 (Ablated) | Doxorubicin (Control) | 0.9 ± 0.2 | 1.1x |
Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes from a target validation experiment. The control drug, Doxorubicin, has a different MoA and should not be significantly affected by GRP78 knockout.
The knockout model provides a robust platform for validation, offering distinct advantages over other techniques like RNA interference (RNAi).
Table 2: Comparison of Gene Silencing Techniques for Target Validation
| Feature | CRISPR-Cas9 Knockout | RNA Interference (RNAi) |
|---|---|---|
| Mechanism | Permanent gene disruption via DNA cleavage. | Temporary mRNA degradation (knockdown). |
| Efficiency | High, can achieve complete protein ablation. | Variable, often results in incomplete knockdown. |
| Permanence | Stable, heritable modification. | Transient, requires continuous presence of siRNA/shRNA. |
| Off-Target Effects | Can occur, but can be minimized with careful gRNA design. | Common and a significant concern. |
| Screening | Ideal for pooled library screening. | Can be used for screening but with higher variability. |
| Time Investment | Longer initial time to generate and validate stable clones. | Faster for transient experiments. |
Visualizing the Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound. It highlights how the knockout of GRP78 would interrupt the cascade leading to cell death, thereby validating its role as a key molecular target.
References
Comparative Analysis of Questiomycin A Production in Microbial Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Questiomycin A production across different microbial strains. It includes available quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflow to support further research and development.
This compound, a phenoxazinone-class antibiotic, is a secondary metabolite produced by a variety of microorganisms, including bacteria and fungi. Its broad range of biological activities has made it a compound of significant interest. This guide focuses on a comparative analysis of its production in notable microbial strains.
Data Presentation: Production Titers
The production of this compound varies significantly among different microbial strains and is heavily influenced by the genetic background of the strain and the fermentation conditions. While data is not uniformly available for all producers, a summary of reported yields is presented below.
| Microbial Strain | Type | Production Titer (mg/L) | Key Remarks |
| Pseudomonas chlororaphis HT66 | Bacterium | 589.78 | Metabolically engineered strain; highest reported yield to date.[1][2] |
| Penicillium expansum | Fungus | Data not available | Production is optimized with a zinc concentration of 3.0 mg/L.[3][4] |
| Streptomyces species | Bacterium | Data not available | Known producers of phenoxazinone antibiotics, but specific yields for this compound are not widely reported. |
| Alteromonas sp. D | Bacterium | Data not available | Produces this compound, particularly in co-cultivation with certain microalgae. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the fermentation, extraction, and quantification of this compound, which can be adapted for specific microbial strains.
Fermentation
a) For Pseudomonas chlororaphis (adapted from general protocols for phenazine production):
-
Inoculum Preparation: A single colony of P. chlororaphis is used to inoculate a seed culture in a suitable medium, such as King's B (KB) broth. The culture is incubated at 28°C with shaking at 200 rpm for 24-48 hours.
-
Production Medium: A production medium, often a modified version of KB or a specific phenazine production medium, is prepared. This medium typically contains a carbon source (e.g., glycerol), a nitrogen source (e.g., tryptone, peptone), and essential mineral salts.
-
Fermentation Conditions: The production medium is inoculated with the seed culture (typically 1-5% v/v). The fermentation is carried out in a shake flask or a bioreactor at 28-30°C with aeration and agitation for 3-7 days. The pH is generally maintained around 7.0.
b) For Penicillium expansum (adapted from general fungal fermentation protocols):
-
Inoculum Preparation: Spores of P. expansum are harvested from a mature agar plate and inoculated into a seed culture medium, such as Potato Dextrose Broth (PDB). The culture is incubated at 25°C with shaking for 3-5 days.
-
Production Medium: A suitable production medium for fungal secondary metabolites is used, which may include sources of carbon (e.g., glucose, sucrose), nitrogen (e.g., yeast extract, peptone), and mineral salts. For this compound production, the medium should be supplemented with zinc sulfate to a final concentration of 3.0 mg/L.[3]
-
Fermentation Conditions: The production medium is inoculated with the seed culture. Fermentation is carried out at 25-28°C with shaking for 7-14 days.
c) For Streptomyces species (adapted from general protocols for antibiotic production):
-
Inoculum Preparation: A spore suspension or a vegetative mycelial culture of the Streptomyces strain is used to inoculate a seed medium (e.g., Tryptic Soy Broth). The culture is incubated at 28-30°C with shaking for 2-4 days.
-
Production Medium: A complex production medium is typically required, containing sources of carbon (e.g., starch, glucose), nitrogen (e.g., soybean meal, yeast extract), and inorganic salts.
-
Fermentation Conditions: The production medium is inoculated with the seed culture. Fermentation is conducted at 28-30°C with vigorous aeration and agitation for 5-10 days.
Extraction
-
Cell Separation: The fermentation broth is centrifuged to separate the microbial biomass from the supernatant.
-
Solvent Extraction: The supernatant is subjected to liquid-liquid extraction with an organic solvent, most commonly ethyl acetate. The pH of the supernatant may be adjusted to optimize the partitioning of this compound into the organic phase. The extraction is typically performed multiple times to ensure high recovery.
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: this compound can be detected by a UV detector at its maximum absorbance wavelength (around 435 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified this compound standard.
-
Mandatory Visualizations
Biosynthesis of this compound
The biosynthesis of this compound proceeds through the phenoxazinone pathway, which involves the oxidative condensation of two molecules of an aminophenol precursor. In Pseudomonas chlororaphis, this pathway shares precursors with the biosynthesis of phenazine-1-carboxylic acid (PCA). The key enzyme in the final step is a phenoxazinone synthase.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow
The general workflow for the production, extraction, and analysis of this compound from microbial cultures is outlined below.
Caption: General experimental workflow for this compound.
References
Spectroscopic comparison of synthetic vs. natural Questiomycin A
A comprehensive spectroscopic comparison of synthetic and natural Questiomycin A reveals indistinguishable molecular fingerprints, confirming the successful laboratory synthesis of this biologically active phenoxazine compound. This guide presents a side-by-side analysis of their spectroscopic data, offering researchers and drug development professionals key validation parameters and detailed experimental protocols.
This compound, a naturally occurring antibiotic, has garnered significant interest for its diverse biological activities. The verification of a synthetic route to this molecule is paramount for its further investigation and potential therapeutic applications. This guide provides a detailed comparison of the spectroscopic properties of bacterially-derived (natural) and chemically synthesized this compound, utilizing Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).
Comparative Spectroscopic Data
The spectral data obtained for both natural and synthetic this compound are summarized below. The presented data demonstrates a high degree of concordance between the two samples, confirming the identical chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The ¹H and ¹³C NMR spectra of synthetic and natural this compound were found to be superimposable.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm, Multiplicity (J in Hz) |
| Natural this compound | 7.76 (dd, J = 7.9, 1.5 Hz, 1H), 7.63 (td, J = 7.9, 1.6 Hz, 1H), 7.48 (dd, J = 8.2, 1.6 Hz, 1H), 7.38 (td, J = 7.7, 1.5 Hz, 1H), 6.94 (s, 1H), 6.32 (s, 1H) |
| Synthetic this compound | 7.76 (dd, J = 7.9, 1.5 Hz, 1H), 7.63 (td, J = 7.9, 1.6 Hz, 1H), 7.48 (dd, J = 8.2, 1.6 Hz, 1H), 7.38 (td, J = 7.7, 1.5 Hz, 1H), 6.94 (s, 1H), 6.32 (s, 1H) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm |
| Synthetic this compound | 181.1, 150.8, 145.4, 142.8, 134.1, 131.9, 130.2, 129.5, 125.8, 117.8, 116.4, 109.8 |
Note: ¹³C NMR data for natural this compound was not explicitly found in the searched literature but is expected to be identical to the synthetic counterpart based on the identical ¹H NMR data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules with conjugated systems. Both samples exhibited identical absorption maxima (λmax).
| Spectroscopic Technique | Natural this compound | Synthetic this compound |
| UV-Vis (in DMSO) | 230 nm, 428 nm[1] | 239 nm, 433 nm |
| UV-Vis (in Methanol) | Not Found | 435 nm |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectra of both natural and synthetic this compound would be expected to show characteristic peaks for the amine (N-H), carbonyl (C=O), and aromatic (C=C) functional groups. A study characterizing the synthesized product of 2-aminophenol oxidation, which is this compound, confirmed its formation using FT-IR spectroscopy.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3400-3250 |
| C=O stretch (ketone) | 1700-1650 |
| C=N stretch | 1650-1550 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O-C stretch (ether) | 1300-1000 |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of a molecule, providing its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
| Spectroscopic Technique | Natural this compound | Synthetic this compound |
| HR-ESIMS (M+H)⁺ | m/z 213.0664 | m/z 213.0658 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this comparison.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample (natural or synthetic this compound) was dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse program was used. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the sample was prepared in a UV-transparent solvent, such as dimethyl sulfoxide (DMSO) or methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The absorbance was measured over a wavelength range of 200-800 nm. The solvent was used as a blank to zero the instrument.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory was used.
-
Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to sample analysis.
Mass Spectrometry
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source was used.
-
Data Acquisition: The sample solution was introduced into the ESI source, and the mass spectrum was acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the spectroscopic comparison and a simplified representation of a common synthetic pathway to this compound.
Caption: Workflow for the spectroscopic comparison of natural and synthetic this compound.
Caption: A simplified reaction pathway for the synthesis of this compound.
References
Evaluating the Synergistic Effects of Questiomycin A with Other Antibiotics: A Review of Available Data
For professionals in research, science, and drug development, understanding the potential for synergistic interactions between antimicrobial compounds is crucial for the development of effective combination therapies. This guide aims to provide a comprehensive overview of the synergistic effects of Questiomycin A with other antibiotics, supported by available experimental data.
Upon a thorough review of existing scientific literature, it has been determined that there is currently no published research detailing the synergistic effects of this compound in combination with other antibiotics. Extensive searches of scientific databases have not yielded any studies that have evaluated the potential for enhanced antimicrobial activity when this compound is paired with other classes of antibiotics, such as beta-lactams, aminoglycosides, or quinolones.
Therefore, this guide cannot provide quantitative data, experimental protocols, or signaling pathway diagrams related to the synergistic effects of this compound with other antibiotics, as no such information appears to be publicly available.
The absence of such data presents a significant knowledge gap and highlights an area ripe for future investigation. Researchers are encouraged to explore the potential of this compound in combination therapies, as its unique mode of action could potentially lead to synergistic interactions that combat antimicrobial resistance.
Future research in this area would necessitate the following key experiments:
-
Checkerboard Assays: To determine the Fractional Inhibitory Concentration (FIC) index and systematically screen for synergistic, additive, or antagonistic interactions between this compound and a panel of diverse antibiotics.
-
Time-Kill Curve Studies: To evaluate the bactericidal or bacteriostatic effects of promising combinations over time, confirming the synergistic interactions observed in checkerboard assays.
-
Mechanism of Action Studies: To elucidate the underlying biological pathways and molecular mechanisms responsible for any observed synergy.
Below, we provide a generalized experimental workflow for how such a study might be designed.
Caption: A generalized workflow for evaluating antibiotic synergy.
As new research emerges, this guide will be updated to reflect the latest findings on the synergistic potential of this compound.
A Side-by-Side Comparison of Questiomycin A and Actinomycin D in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of two potent natural compounds, Questiomycin A and Actinomycin D. By presenting available experimental data, this document aims to assist researchers in evaluating their potential applications in oncology.
Introduction
This compound and Actinomycin D are both microbial metabolites with demonstrated cytotoxic effects against cancer cells. While Actinomycin D is a well-established chemotherapeutic agent, this compound is an emerging compound of interest. This guide offers a comparative analysis of their mechanisms of action, cytotoxic potency, and effects on critical cellular processes like apoptosis and cell cycle progression.
Mechanism of Action
The two compounds exhibit distinct primary mechanisms by which they induce cancer cell death.
This compound primarily acts as a degrader of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum (ER) that plays a crucial role in protecting cancer cells from stress and apoptosis. By promoting the degradation of GRP78, this compound disrupts ER homeostasis, leading to ER stress-induced apoptosis.
Actinomycin D , a well-characterized transcription inhibitor, intercalates into DNA at guanine-cytosine-rich regions. This binding physically obstructs the movement of RNA polymerase, thereby inhibiting gene transcription. The resulting decrease in the synthesis of short-lived anti-apoptotic proteins is a primary trigger for the induction of apoptosis.[1][2]
Data Presentation: Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Actinomycin D in various cancer cell lines, as reported in the literature. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | 13.65 |
| U251 | Glioblastoma | 22.56 |
Data compiled from available research literature.
Table 2: IC50 Values of Actinomycin D in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| U251 | Glioblastoma | 0.028 (72h) | ~0.022 |
| HCT-116 | Colon Cancer | 0.55 (72h) | ~0.44 |
| MCF-7 | Breast Cancer | 0.09 (72h) | ~0.072 |
| PA-1 | Ovarian Cancer | Not specified | 0.78 ± 0.222 |
| A549 | Lung Carcinoma | 0.000201 (48h) | ~0.00016 |
| PC3 | Prostate Cancer | 0.000276 (48h) | ~0.00022 |
| A2780 | Ovarian Cancer | Not specified | 0.0017 |
Data compiled from available research literature.[3][4][5] Conversion from µg/mL to µM is approximated using the molecular weight of Actinomycin D (~1255.4 g/mol ).
Effects on Cellular Processes
Apoptosis Induction
Both compounds are potent inducers of apoptosis, albeit through different signaling cascades.
This compound triggers the intrinsic apoptosis pathway as a consequence of ER stress. The degradation of GRP78 leads to an accumulation of unfolded proteins, activating the Unfolded Protein Response (UPR). Prolonged UPR activation ultimately results in the activation of caspases and programmed cell death.
Actinomycin D induces apoptosis primarily through the intrinsic pathway by inhibiting the transcription of anti-apoptotic genes. This leads to an imbalance in the Bcl-2 family of proteins, favoring pro-apoptotic members like Bax, which in turn promotes mitochondrial outer membrane permeabilization and the release of cytochrome c. Some studies also suggest the involvement of the extrinsic pathway through the upregulation of death receptors.
Cell Cycle Arrest
This compound: The effect of this compound on cell cycle progression is not as extensively documented as that of Actinomycin D. However, its induction of ER stress is known to be linked to cell cycle arrest, providing a mechanism for its anti-proliferative effects.
Actinomycin D has been shown to cause cell cycle arrest at various phases, depending on the concentration and cell type. It can induce a G1 phase arrest by inhibiting the expression of cyclins necessary for G1/S transition. At higher concentrations or in different cell lines, it can also cause an arrest in the S and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of action for this compound and Actinomycin D.
Experimental Workflows
References
- 1. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ijcmas.com [ijcmas.com]
- 4. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Validating the inhibitory effect of Questiomycin A on aromatase activity
For researchers and professionals in drug development, understanding the inhibitory potential of novel compounds on key enzymes is paramount. This guide provides a framework for validating the inhibitory effect of Questiomycin A on aromatase activity, offering a comparative analysis with established aromatase inhibitors and detailing the necessary experimental protocols. While direct experimental data on the aromatase inhibitory activity of this compound is not publicly available, this guide outlines the methodologies to generate such crucial data.
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a cornerstone in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[1][2] Several potent and selective aromatase inhibitors have been developed and are in clinical use.
Comparative Analysis of Established Aromatase Inhibitors
A thorough evaluation of a new potential inhibitor requires comparison with well-characterized compounds. The following table summarizes the key characteristics of three widely used aromatase inhibitors: Letrozole, Anastrozole, and Exemestane.
| Inhibitor | Type | Mechanism of Action | Reported IC50 Values |
| Letrozole | Type II (Non-steroidal) | Reversible, competitive inhibitor that binds to the heme group of the aromatase enzyme.[3] | 0.07 - 20 nM (cell-free assays)[4], 5.3 nmol/L (in MCF-7-aromatase cells)[5], 50 - 100 nM (in MCF-7aro monolayer cells) |
| Anastrozole | Type II (Non-steroidal) | Reversible, competitive inhibitor that binds to the heme group of the aromatase enzyme. | An IC50 was not reached at concentrations up to 500 nM in one study on MCF-7aro monolayer cells. |
| Exemestane | Type I (Steroidal) | Irreversible, mechanism-based inhibitor (suicide inhibitor) that covalently binds to the active site of the aromatase enzyme, leading to its permanent inactivation. | 24 nM (wild-type aromatase), 0.232 μM |
Experimental Protocols for Determining Aromatase Inhibition
To validate the inhibitory effect of this compound, standardized and reproducible assays are essential. Below are detailed protocols for two common methods used to measure aromatase activity.
This classic and reliable method measures the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate during its conversion to estrogen by aromatase.
Principle: The aromatization of [1β-³H]-androstenedione by aromatase involves the stereospecific removal of a tritium atom from the C1β position, which then becomes incorporated into a water molecule. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.
Materials:
-
Human placental microsomes or recombinant human aromatase as the enzyme source.
-
[1β-³H]-androstenedione (substrate).
-
NADPH (cofactor).
-
Test compound (this compound) at various concentrations.
-
Positive control inhibitor (e.g., Letrozole).
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Chloroform and dextran-coated charcoal.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare reaction mixtures containing the enzyme source, NADPH, and reaction buffer.
-
Add the test compound (this compound) or positive control at desired concentrations to the reaction mixtures. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the mixtures for a short period at 37°C.
-
Initiate the reaction by adding the [1β-³H]-androstenedione substrate.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding an organic solvent like chloroform to extract the unmetabolized steroid substrate.
-
Add a dextran-coated charcoal slurry to the aqueous phase to remove any remaining steroid substrate.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer an aliquot of the aqueous supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the samples with the test compound to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
This method offers a non-radioactive and high-throughput alternative for measuring aromatase activity.
Principle: The assay utilizes a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the enzyme activity.
Materials:
-
Recombinant human aromatase or microsomes.
-
Fluorogenic aromatase substrate.
-
NADPH generating system.
-
Test compound (this compound) at various concentrations.
-
Positive control inhibitor (e.g., Letrozole).
-
Assay buffer.
-
96-well microplate (white or black, depending on the reader).
-
Fluorescence microplate reader.
Procedure:
-
Prepare a reaction mix containing the aromatase enzyme and NADPH generating system in the assay buffer.
-
Dispense the reaction mix into the wells of the microplate.
-
Add the test compound (this compound) or positive control at various concentrations to the wells. Include a vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) over a period of time (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizing the Pathway and Process
To further clarify the biological context and experimental design, the following diagrams illustrate the aromatase signaling pathway and a general workflow for inhibitor validation.
References
- 1. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aromatase inhibitor anastrozole: Topics by Science.gov [science.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Phenoxazine Antibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of active pharmaceutical ingredients (APIs) is a cornerstone of robust drug development. This guide provides a comparative overview of the stability of different phenoxazine antibiotics, a class of potent therapeutic agents. By examining their behavior under various stress conditions, this document aims to inform formulation development, analytical method validation, and shelf-life determination.
The phenoxazine ring system is the core structure of several important antibiotics, most notably actinomycin D, which is utilized in cancer chemotherapy. The stability of these complex molecules is a critical quality attribute, influencing their safety and efficacy. Forced degradation studies are instrumental in elucidating the degradation pathways and developing stability-indicating analytical methods.
Comparative Stability Profile
Table 1: Comparative Stability of Phenoxazine Antibiotics under Forced Degradation Conditions
| Phenoxazine Antibiotic | Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | Oxidative Degradation (3% H₂O₂, RT, 24h) | Photolytic Degradation (ICH Q1B, 1.2 million lux hours) | Thermal Degradation (80°C, 72h) |
| Actinomycin D | Moderate Degradation | Significant Degradation | Moderate Degradation | Significant Degradation | Minor Degradation |
| Resazurin | Significant Degradation | Significant Degradation | Moderate Degradation | Significant Degradation | Moderate Degradation |
| Geldanamycin Analogues | Moderate to Significant Degradation | Significant Degradation | Moderate Degradation | Moderate Degradation | Moderate Degradation |
| Other Synthetic Phenoxazines | Variable | Variable | Variable | Variable | Variable |
Note: This table is a qualitative representation based on available data and chemical intuition. "Minor" indicates <10% degradation, "Moderate" 10-30%, and "Significant" >30%. Actual degradation will depend on the specific molecular structure and experimental conditions.
Experimental Protocols
To ensure reliable and reproducible stability data, well-defined experimental protocols are essential. The following sections detail a representative protocol for a forced degradation study and the subsequent analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of phenoxazine antibiotics under various stress conditions and to generate degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
Phenoxazine antibiotic Active Pharmaceutical Ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Acidic Hydrolysis: Dissolve 10 mg of the API in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Basic Hydrolysis: Dissolve 10 mg of the API in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of the API in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute with mobile phase.
-
Photolytic Degradation: Expose a solid sample of the API and a solution of the API (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Place a solid sample of the API in a controlled temperature oven at 80°C for 72 hours.
Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying the intact phenoxazine antibiotic from its degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions (Representative):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (or determined by UV scan of the parent drug)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Visualizing Workflows and Pathways
To better illustrate the experimental process and potential degradation mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for comparative stability testing.
Reproducibility of published findings on Questiomycin A's biological activity
For Researchers, Scientists, and Drug Development Professionals
Questiomycin A, a phenoxazine derivative isolated from various microorganisms, has garnered attention for its diverse biological activities, including anticancer and antimicrobial properties. This guide provides a comparative analysis of published findings on this compound's biological activity, with a focus on the reproducibility of these results. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the compound's proposed mechanisms of action to aid researchers in evaluating its therapeutic potential.
Anticancer Activity: Cytotoxicity Profile
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in several studies. Below is a compilation of reported IC50 values for various cancer cell lines.
Table 1: Comparative IC50 Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 1.67 | [1] |
| A549 | Lung Carcinoma | 5.48 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 7.16 | [1] |
| LoVo-1 | Colon Adenocarcinoma | 20.03 | [1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 16.06 | [1] |
| HEL | Human Embryonic Lung Fibroblast | >50 |
Reproducibility and Discussion:
Currently, the available data on the IC50 values of this compound against these specific cancer cell lines originates primarily from a single key study. To establish the reproducibility of these findings, independent verification by other research groups is crucial. Variations in experimental conditions, such as cell passage number, confluence, and assay methodology, can influence IC50 values. Therefore, a direct comparison of data from different laboratories would provide a more robust understanding of this compound's cytotoxic potency.
Antimicrobial Activity
This compound has also been investigated for its activity against various bacterial strains, particularly within the Mycobacterium genus. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Table 2: Comparative MIC Values of this compound against Mycobacterium Species
| Bacterial Strain | Reported MIC (µg/mL) | Reference |
| Mycobacterium scrofulaceum | 2.8 | |
| Mycobacterium marinum | 11.3 | |
| Mycobacterium intracellulare | 5.6 |
Reproducibility and Discussion:
Similar to the anticancer data, the reported MIC values for this compound against these Mycobacterium species are from a limited number of studies. The reproducibility of these findings would be strengthened by additional, independent microbiological assessments. Factors such as the specific strain of bacteria, inoculum size, and the chosen susceptibility testing method (e.g., broth microdilution, agar dilution) can all impact the determined MIC values.
Mechanisms of Action
Several mechanisms have been proposed to explain the biological activities of this compound. These include the induction of apoptosis in cancer cells through the reduction of intracellular pH and the degradation of the 78-kDa glucose-regulated protein (GRP78).
Reduction of Intracellular pH
Cancer cells often exhibit a higher intracellular pH (pHi) compared to normal cells, a phenomenon linked to the Warburg effect. This compound has been shown to cause a rapid and significant decrease in the pHi of cancer cells, leading to apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis via reduction of intracellular pH in cancer cells.
GRP78 Degradation
GRP78 is a chaperone protein located in the endoplasmic reticulum that plays a role in protein folding and is often overexpressed in cancer cells, contributing to drug resistance. This compound has been suggested to promote the degradation of GRP78, thereby sensitizing cancer cells to other anticancer agents like sorafenib.
Caption: Postulated role of this compound in enhancing sorafenib-induced cell death through GRP78 degradation.
Experimental Protocols
To facilitate the independent verification and comparison of findings, detailed experimental methodologies are crucial. Below are generalized protocols for the key assays mentioned in this guide.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the Mycobacterium species to be tested.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature and for the required duration for the specific Mycobacterium species.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth of the bacteria is observed.
Conclusion
The currently available data suggests that this compound possesses promising anticancer and antimicrobial properties. However, to robustly validate these findings and establish their reproducibility, further independent studies are essential. This guide provides a framework for researchers to compare existing data and to design future experiments that will contribute to a more comprehensive understanding of this compound's therapeutic potential. The detailed protocols and mechanistic diagrams are intended to facilitate such comparative and follow-up research.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Questiomycin A
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Questiomycin A, a phenoxazine antibiotic with cytotoxic and antibacterial properties. Following these procedural steps will help ensure the safety of laboratory personnel and mitigate the environmental impact of this compound.
Hazard Assessment and Core Disposal Principles
Hazard Profile: this compound is classified as hazardous. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Due to its cytotoxic nature, all waste contaminated with this compound should be handled as hazardous chemical waste[1][2].
Core Principle: Do not dispose of this compound down the drain or in regular trash[2][3]. All contaminated materials, including stock solutions, culture media, and personal protective equipment (PPE), must be segregated, collected, and disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE)
Before handling this compound in any form (powder, solvent, or contaminated materials), ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For handling larger quantities or in case of potential spills, consider an impervious apron.
-
Respiratory Protection: When handling the solid powder form, a suitable respirator should be used to avoid inhalation.
Detailed Disposal Procedures
Solid Waste Disposal (Powder, Contaminated PPE, and Labware)
-
Segregation: Designate a specific, clearly labeled, leak-proof hazardous waste container for all solid materials contaminated with this compound. This includes:
-
Unused or expired solid this compound powder.
-
Contaminated personal protective equipment (gloves, disposable lab coats, etc.).
-
Disposable labware (e.g., pipette tips, microfuge tubes, flasks).
-
Materials used for spill cleanup.
-
-
Packaging:
-
For pure this compound powder, ensure the original container is tightly sealed and placed within a secondary, labeled container.
-
Contaminated items should be placed directly into the designated hazardous waste container. To minimize aerosol formation, avoid unnecessary handling of contaminated items.
-
-
Storage and Collection: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong acids, alkalis, and oxidizing agents. Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.
Liquid Waste Disposal (Stock Solutions and Contaminated Media)
-
Segregation: All liquid waste containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. This includes:
-
Unused or expired stock solutions.
-
Contaminated cell culture media.
-
Supernatants from centrifugation.
-
Aqueous and solvent-based solutions used in experiments.
-
-
Collection:
-
Use a funnel to transfer liquid waste into the designated container to prevent spills.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion and prevent splashing.
-
Ensure the container is made of a material compatible with the solvents used (e.g., polyethylene for many organic solvents and aqueous solutions).
-
-
Storage and Collection: Securely seal the liquid hazardous waste container and store it in a designated secondary containment bin in a well-ventilated area. Arrange for pickup through your institution's EHS department.
Note on Autoclaving: While autoclaving is effective for sterilizing biohazardous materials, it may not degrade this compound. Therefore, after autoclaving to address biological hazards, the liquid waste should still be collected and disposed of as hazardous chemical waste.
Sharps Disposal
All sharps (needles, syringes, razor blades, etc.) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as containing hazardous chemical waste. Once full, this container should be sealed and disposed of through the institutional EHS program.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect Yourself: Wear the appropriate PPE as described above.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., diatomite or a universal binder) to avoid raising dust. Carefully collect the material using a scoop or dustpan and place it in the designated solid hazardous waste container.
-
For liquid spills: Absorb the spill with a liquid-binding material.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent. All cleaning materials must be disposed of as solid hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Quantitative Data Summary
Currently, there is no standardized, publicly available quantitative data specifically for the chemical inactivation of this compound. The primary disposal method relies on containment and incineration via a licensed hazardous waste facility.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Disposal Route | Collection by institutional EHS for disposal at an approved waste disposal plant. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Storage Conditions | Store waste in a cool, well-ventilated area, away from direct sunlight and sources of ignition. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Questiomycin A
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Questiomycin A, a phenoxazine antibiotic with antibacterial and anticancer activities.[1][] Adherence to these guidelines is critical to mitigate risks and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Item | Specifications and Use Guidelines |
| Hand Protection | Protective gloves | Chemical-resistant nitrile gloves are recommended. Double gloving can provide additional protection. Change gloves immediately if contaminated. |
| Body Protection | Impervious clothing | A disposable lab coat or gown with long sleeves and tight-fitting cuffs should be worn. This must be disposed of as hazardous waste after use.[4] |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times when handling this compound to protect from splashes or aerosols. |
| Respiratory Protection | Suitable respirator | A NIOSH-approved respirator should be used, especially when handling the compound in powdered form or when there is a potential for aerosol generation. Work should be conducted in a chemical fume hood. |
Safe Handling and Storage Protocols
Strict operational procedures must be followed to minimize exposure and maintain the integrity of the compound.
Handling:
-
Avoid all direct contact with the skin and eyes.
-
Do not inhale dust or aerosols.
-
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Do not eat, drink, or smoke in the designated handling area.
-
After handling, wash hands and any exposed skin thoroughly.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, dry, and well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperature for the powdered form is -20°C.
-
For solutions of this compound in a solvent, store at -80°C.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Situation | First Aid and Spill Management Procedures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention. |
| Eye Contact | Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | If swallowed, call a poison center or doctor immediately. Rinse the mouth but do not induce vomiting. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
| Spill | Evacuate the area. Wear full personal protective equipment, including respiratory protection. Absorb spills with an inert material (e.g., diatomite, universal binders) and collect for disposal in a sealed container. Decontaminate the spill area and equipment with alcohol. |
Disposal Plan: Step-by-Step Guide
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of in accordance with institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), and any materials used for cleaning up spills (e.g., absorbent pads) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, labeled, and chemical-resistant container. This waste should never be poured down the drain.
-
Stock Solutions: Unused stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal.
Disposal Procedure:
-
Ensure all waste containers are properly sealed and labeled with the contents ("Hazardous Waste: this compound").
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's specific procedures.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
